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  • Product: 4-Bromo-3,5-dimethoxybenzohydrazide
  • CAS: 263567-38-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis, Structure, and Chemical Properties of 4-Bromo-3,5-dimethoxybenzohydrazide

This technical guide provides a comprehensive overview of 4-Bromo-3,5-dimethoxybenzohydrazide, a molecule of significant interest to researchers in medicinal chemistry and organic synthesis. This document delves into its...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-Bromo-3,5-dimethoxybenzohydrazide, a molecule of significant interest to researchers in medicinal chemistry and organic synthesis. This document delves into its molecular structure, physicochemical properties, detailed synthetic protocols, and spectroscopic characterization. Furthermore, it explores the compound's chemical reactivity and its potential as a versatile scaffold in the development of novel therapeutic agents, grounded in the established biological significance of the benzohydrazide core.

Molecular Structure and Physicochemical Properties

4-Bromo-3,5-dimethoxybenzohydrazide is a polysubstituted aromatic compound featuring a central phenyl ring functionalized with a bromine atom, two methoxy groups, and a hydrazide moiety. This unique combination of functional groups imparts a distinct set of chemical properties that are highly valuable in the context of drug design and material science.

The electron-donating methoxy groups increase the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions. The bromine atom serves as both a lipophilic group and a key synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures.[1] The hydrazide functional group (-CONHNH₂) is a critical pharmacophore, capable of forming multiple hydrogen bonds and acting as a versatile precursor for the synthesis of various heterocyclic systems.[2] Benzohydrazide derivatives are known to possess a wide array of biological activities, including antibacterial, antifungal, antiproliferative, and antioxidant properties.[3][4][5]

Table 1: Physicochemical Properties of 4-Bromo-3,5-dimethoxybenzohydrazide and its Precursor

Property4-Bromo-3,5-dimethoxybenzohydrazide4-Bromo-3,5-dimethoxybenzoic acid (Precursor)
IUPAC Name 4-bromo-3,5-dimethoxybenzohydrazide4-bromo-3,5-dimethoxybenzoic acid
CAS Number Not assigned56518-42-4[6][7]
Molecular Formula C₉H₁₁BrN₂O₃C₉H₉BrO₄[6]
Molecular Weight 275.10 g/mol 261.07 g/mol [6][7]
Appearance White to off-white crystalline powder (Predicted)White to off-white crystalline powder[6]
Melting Point Not available254-258 °C[7]
SMILES COc1cc(cc(OC)c1Br)C(=O)NNCOc1cc(cc(OC)c1Br)C(=O)O[7]
InChI Key Not availableJNFZULSIYYVRJO-UHFFFAOYSA-N[7]

Synthesis and Purification

The most direct and efficient synthesis of 4-Bromo-3,5-dimethoxybenzohydrazide originates from its corresponding carboxylic acid, 4-Bromo-3,5-dimethoxybenzoic acid, which is commercially available.[6][7] The synthetic strategy involves a two-step process: (1) esterification of the carboxylic acid to form a methyl ester intermediate, followed by (2) hydrazinolysis to yield the final benzohydrazide product. This approach is widely adopted for its reliability and high yields.[8]

Synthetic Workflow

The causality behind this two-step workflow is rooted in fundamental organic chemistry principles. The initial esterification step converts the relatively unreactive carboxylic acid into a more electrophilic ester. This "activation" facilitates the subsequent nucleophilic acyl substitution by hydrazine, which is a more potent nucleophile than water or methanol, driving the reaction to completion to form the stable hydrazide product.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Acid 4-Bromo-3,5-dimethoxybenzoic Acid Ester Methyl 4-Bromo-3,5-dimethoxybenzoate Acid->Ester CH₃OH, H₂SO₄ (cat.) Reflux Hydrazide 4-Bromo-3,5-dimethoxybenzohydrazide Ester->Hydrazide NH₂NH₂·H₂O, EtOH Reflux

Caption: Synthetic workflow for 4-Bromo-3,5-dimethoxybenzohydrazide.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Reaction progress is monitored by Thin-Layer Chromatography (TLC), and the identity and purity of the final product are confirmed by melting point analysis and the spectroscopic methods detailed in Section 3.

Step 1: Synthesis of Methyl 4-Bromo-3,5-dimethoxybenzoate

  • To a solution of 4-Bromo-3,5-dimethoxybenzoic acid (10.0 g, 38.3 mmol) in methanol (150 mL), add concentrated sulfuric acid (2 mL) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • After completion, allow the mixture to cool to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into ice-cold water (300 mL). A white precipitate will form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold hexane.

  • Dry the white solid under vacuum to yield the methyl ester intermediate. The product can be used in the next step without further purification if TLC shows high purity.

Step 2: Synthesis of 4-Bromo-3,5-dimethoxybenzohydrazide

  • Suspend the crude Methyl 4-Bromo-3,5-dimethoxybenzoate (from the previous step, ~38.0 mmol) in ethanol (120 mL) in a round-bottom flask.

  • Add hydrazine hydrate (8 mL, ~165 mmol, >4 molar equivalents) to the suspension.

  • Heat the mixture to reflux. The suspension should gradually dissolve to form a clear solution. Maintain reflux for 6-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours to induce crystallization.

  • Collect the resulting white crystalline precipitate by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted hydrazine or impurities.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 4-Bromo-3,5-dimethoxybenzohydrazide as fine white needles.

  • Dry the purified product in a vacuum oven at 50-60 °C.

Spectroscopic and Structural Characterization

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on the known effects of the constituent functional groups and analysis of closely related structures.

Table 2: Predicted Spectroscopic Data for 4-Bromo-3,5-dimethoxybenzohydrazide

TechniquePredicted Data
¹H NMR (400 MHz, DMSO-d₆)δ 9.5-9.8 (s, 1H, -NH-), δ 7.1-7.3 (s, 2H, Ar-H), δ 4.4-4.6 (br s, 2H, -NH₂), δ 3.8-4.0 (s, 6H, -OCH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ 165-167 (C=O), δ 153-155 (Ar-C-O), δ 132-134 (Ar-C-C=O), δ 115-117 (Ar-C-Br), δ 108-110 (Ar-C-H), δ 56-58 (-OCH₃)
FT-IR (KBr, cm⁻¹)3300-3400 (N-H stretching, asymmetric & symmetric), 3150-3250 (N-H stretching, amide), ~3050 (Ar C-H stretching), ~2950 (Aliphatic C-H stretching), 1640-1660 (C=O stretching, Amide I), 1580-1600 (N-H bending), 1250-1280 (Ar-O-C stretching, asymmetric)
Mass Spec. (ESI+) [M+H]⁺ at m/z 275/277 (approx. 1:1 ratio). The characteristic bromine isotope pattern (⁷⁹Br/⁸¹Br) is a definitive feature.
Analysis of Spectroscopic Predictions
  • NMR Spectroscopy: The molecular symmetry of the compound is expected to simplify the ¹H NMR spectrum significantly. The two aromatic protons are chemically equivalent, as are the two methoxy groups, leading to sharp singlets for each. The protons on the hydrazide nitrogen atoms are exchangeable and often appear as broad signals.

  • IR Spectroscopy: The presence of the hydrazide group is strongly indicated by multiple N-H stretching bands and a prominent C=O (Amide I) band. The position of the Amide I band can provide insights into the extent of hydrogen bonding in the solid state.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The most telling feature is the isotopic doublet for the molecular ion, separated by 2 Da with nearly equal intensity, which is an unambiguous indicator of the presence of a single bromine atom.

Insights from X-ray Crystallography of Related Structures

While the specific crystal structure of 4-Bromo-3,5-dimethoxybenzohydrazide is not publicly available, extensive studies on similar benzohydrazide derivatives provide robust insights into its likely solid-state conformation and intermolecular interactions.[3][9]

  • Molecular Conformation: The core benzohydrazide fragment is typically found to be nearly planar. The molecule is expected to adopt a trans configuration with respect to the C-N single bond of the hydrazide moiety, which is energetically favorable.[10]

  • Intermolecular Interactions: The defining feature of benzohydrazide crystal packing is the formation of extensive hydrogen-bonding networks. The hydrazide group acts as both a hydrogen bond donor (from the N-H groups) and an acceptor (at the carbonyl oxygen). This leads to the formation of robust supramolecular assemblies, such as chains or sheets.

G cluster_mol1 cluster_mol2 mol1 Molecule A mol2 Molecule B N1_1 N-H C2_O2 O=C N1_1->C2_O2 N-H···O=C C1_O1 C=O N2_1 H-N N2_1->C1_O1 N-H···O=C

Caption: Expected intermolecular N-H···O hydrogen bonding pattern.

Chemical Reactivity and Potential Applications

The utility of 4-Bromo-3,5-dimethoxybenzohydrazide in research and development stems from its predictable reactivity and its connection to biologically active molecular classes.

Formation of Hydrazones (Schiff Bases)

The primary and most exploited reaction of benzohydrazides is their condensation with aldehydes and ketones to form N-acylhydrazones.[11] This reaction is typically high-yielding, proceeds under mild conditions (often with catalytic acid), and provides a powerful method for generating molecular diversity. The resulting hydrazones are themselves an important class of compounds with significant biological activities.[2]

G Hydrazide 4-Bromo-3,5-dimethoxy- benzohydrazide Hydrazone N-Acylhydrazone Product Hydrazide->Hydrazone Condensation (-H₂O) Aldehyde Aldehyde / Ketone (R-CHO) Aldehyde->Hydrazone

Caption: General reaction scheme for hydrazone synthesis.

Role as a Scaffold in Drug Discovery

The 4-Bromo-3,5-dimethoxybenzoyl moiety is an emerging scaffold in modern drug discovery. Its value is underscored by recent research where derivatives have shown potent and specific biological activity.

  • Enzyme Inhibition: A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR1), a key target in non-small cell lung cancer.[12] One of the lead compounds from this series demonstrated potent anticancer activity, induced apoptosis, and inhibited the FGFR1 signaling pathway in a dose-dependent manner.[12] This provides a direct, compelling rationale for using the 4-Bromo-3,5-dimethoxybenzohydrazide core to develop new kinase inhibitors.

  • Antimicrobial and Antioxidant Agents: The broader class of benzohydrazides is well-documented for its wide-ranging biological effects.[5] By combining this privileged hydrazide pharmacophore with the specific 4-bromo-3,5-dimethoxy substitution pattern, researchers can explore new chemical space for developing agents with potential antibacterial, antifungal, or antioxidant properties.[3][13]

Conclusion

4-Bromo-3,5-dimethoxybenzohydrazide is a strategically designed chemical entity that offers significant potential for researchers in drug development and synthetic chemistry. Its straightforward synthesis from commercially available starting materials, combined with the versatile reactivity of its dual functional handles—the nucleophilic hydrazide and the coupling-ready aryl bromide—makes it an attractive building block. The demonstrated success of the closely related benzamide scaffold in developing potent FGFR1 inhibitors highlights the immediate potential of this compound as a precursor for novel therapeutics, particularly in oncology. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic deployment in research programs.

References

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  • Sridhar, J., et al. (2017). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 1), 103–106. Available from: [Link]

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  • Liu, W., et al. (2019). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Bioorganic & Medicinal Chemistry Letters, 29(18), 2690-2695. Available from: [Link]

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Exploratory

A Comprehensive Technical Guide to 4-Bromo-3,5-dimethoxybenzohydrazide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Bromo-3,5-dimethoxybenzohydrazide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. Although a s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3,5-dimethoxybenzohydrazide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. Although a specific CAS number for this molecule is not widely documented, its synthesis is readily achievable from its corresponding benzoic acid precursor. This guide provides an in-depth exploration of 4-Bromo-3,5-dimethoxybenzohydrazide, detailing its synthesis, predicted physicochemical properties, and potential therapeutic applications. Drawing on data from structurally related benzohydrazides and brominated dimethoxy-phenyl compounds, this document serves as a valuable resource for researchers investigating novel bioactive molecules. The benzohydrazide moiety is a known pharmacophore, and its combination with the substituted phenyl ring suggests potential for a range of biological activities, including anticancer and antimicrobial effects.

Introduction and Chemical Identity

4-Bromo-3,5-dimethoxybenzohydrazide is a derivative of benzoic acid, characterized by a hydrazide group (-CONHNH₂) attached to a phenyl ring substituted with a bromine atom and two methoxy groups at positions 4, 3, and 5, respectively. While a dedicated CAS (Chemical Abstracts Service) number for 4-Bromo-3,5-dimethoxybenzohydrazide is not found in major chemical databases, its direct precursor, 4-Bromo-3,5-dimethoxybenzoic acid , is well-documented with CAS Number 56518-42-4 .[1][2] The lack of a specific CAS number for the hydrazide suggests it is primarily a research intermediate rather than a commercial product.

The core structure of benzohydrazide is recognized as a versatile scaffold in medicinal chemistry, contributing to a wide array of biological activities including antimicrobial, anticonvulsant, anticancer, and anti-inflammatory properties.[3][4][5] The substituents on the phenyl ring—a halogen (bromine) and electron-donating methoxy groups—are expected to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

Synthesis of 4-Bromo-3,5-dimethoxybenzohydrazide

The synthesis of 4-Bromo-3,5-dimethoxybenzohydrazide is a straightforward two-step process starting from the commercially available 4-Bromo-3,5-dimethoxybenzoic acid. The general synthetic pathway involves an initial esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.[6][7]

Synthetic Workflow

The overall synthetic scheme is illustrated below:

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Start 4-Bromo-3,5-dimethoxybenzoic Acid Reagent1 Methanol (CH3OH) Catalytic H2SO4 Start->Reagent1 Reflux Intermediate Methyl 4-Bromo-3,5-dimethoxybenzoate Reagent1->Intermediate Reagent2 Hydrazine Hydrate (N2H4·H2O) Ethanol Intermediate->Reagent2 Reflux Product 4-Bromo-3,5-dimethoxybenzohydrazide Reagent2->Product

Caption: Synthetic pathway for 4-Bromo-3,5-dimethoxybenzohydrazide.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-Bromo-3,5-dimethoxybenzoate (Esterification)

  • To a solution of 4-Bromo-3,5-dimethoxybenzoic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid dropwise with stirring.[7]

  • Reflux the mixture for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, neutralize the solution with a 5% aqueous sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous solution with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-bromo-3,5-dimethoxybenzoate.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 4-Bromo-3,5-dimethoxybenzohydrazide (Hydrazinolysis)

  • Dissolve the synthesized methyl 4-bromo-3,5-dimethoxybenzoate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (typically 1.2-1.5 equivalents) to the solution.[3][7]

  • Reflux the mixture for 2-4 hours. The formation of a precipitate may be observed.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting solid precipitate and wash thoroughly with cold water or ethanol.

  • Dry the product to obtain 4-Bromo-3,5-dimethoxybenzohydrazide. Further purification can be achieved by recrystallization from ethanol.

Physicochemical Properties

The exact physicochemical properties of 4-Bromo-3,5-dimethoxybenzohydrazide have not been experimentally determined and reported in the literature. However, we can infer its properties based on its structure and the known properties of its precursors.

PropertyPredicted Value/CharacteristicRationale/Reference
Molecular Formula C₉H₁₁BrN₂O₃Based on chemical structure
Molecular Weight 275.10 g/mol Calculated from the molecular formula
Appearance White to off-white crystalline powderTypical for benzohydrazide derivatives[1]
Melting Point Expected to be a high-melting solidThe precursor, 4-Bromo-3,5-dimethoxybenzoic acid, has a melting point of 254-258 °C. Hydrazide formation may alter this.
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF.Common for benzohydrazide compounds.
pKa The hydrazide group has basic character.The presence of electron-donating methoxy groups may slightly increase basicity.

Potential Therapeutic Applications and Mechanism of Action

The therapeutic potential of 4-Bromo-3,5-dimethoxybenzohydrazide can be extrapolated from the known biological activities of structurally similar compounds.

Anticancer Activity

The 3,4,5-trimethoxyphenyl and 3,5-dimethoxyphenyl moieties are present in several potent anticancer agents, particularly those that act as tubulin polymerization inhibitors.[8] The substitution pattern on the phenyl ring is crucial for activity. For instance, compounds with a 3,5-dimethoxyphenyl group have demonstrated significant cytotoxicity against various cancer cell lines.[8]

Furthermore, brominated organic compounds have shown promise as anticancer agents.[9][10][11] The bromine atom can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability. Some brominated stilbene derivatives have exhibited desirable anticancer properties with reduced cytotoxicity to normal cells.[10][12]

Potential Mechanism of Action (Anticancer):

Anticancer_MoA Compound 4-Bromo-3,5-dimethoxy benzohydrazide Tubulin Tubulin Dimers Compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits CellCycle G2/M Phase Arrest Microtubule->CellCycle Disrupts Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Postulated anticancer mechanism via tubulin inhibition.

Antimicrobial Activity

Benzohydrazide derivatives are a well-known class of compounds with a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[3][4][13] The hydrazide-hydrazone scaffold is a key feature in many antimicrobial drugs. The mechanism of action is often attributed to the inhibition of essential enzymes in microorganisms or disruption of the cell wall.

Antioxidant Activity

Many hydrazide derivatives have been reported to possess antioxidant properties.[13][14] They can act as free radical scavengers, which is a beneficial property in combating oxidative stress-related diseases. The electron-donating methoxy groups on the phenyl ring may contribute to this antioxidant potential.

Conclusion and Future Directions

4-Bromo-3,5-dimethoxybenzohydrazide represents a promising, yet underexplored, molecule for drug discovery. Its straightforward synthesis from readily available starting materials makes it an accessible target for further investigation. Based on the extensive literature on related benzohydrazides and brominated dimethoxyphenyl compounds, this molecule is a strong candidate for screening as an anticancer, antimicrobial, and antioxidant agent.

Future research should focus on the definitive synthesis and characterization of 4-Bromo-3,5-dimethoxybenzohydrazide, including the determination of its CAS number and a full spectroscopic analysis (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR). Subsequent in vitro and in vivo studies are warranted to evaluate its biological activities and elucidate its precise mechanisms of action. The structural insights provided in this guide offer a solid foundation for the rational design of novel therapeutics based on this promising chemical scaffold.

References

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Foundational

An In-depth Technical Guide to the Synthesis of 4-Bromo-3,5-dimethoxybenzohydrazide: Pathways, Protocols, and Practical Insights

Introduction: The Significance of 4-Bromo-3,5-dimethoxybenzohydrazide in Modern Drug Discovery 4-Bromo-3,5-dimethoxybenzohydrazide is a key heterocyclic scaffold and a versatile intermediate in the synthesis of a multitu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Bromo-3,5-dimethoxybenzohydrazide in Modern Drug Discovery

4-Bromo-3,5-dimethoxybenzohydrazide is a key heterocyclic scaffold and a versatile intermediate in the synthesis of a multitude of pharmacologically active agents. Its unique structural architecture, featuring a bromine atom for potential further cross-coupling reactions and two methoxy groups that influence solubility and receptor binding, makes it a valuable building block for drug development professionals. This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering detailed, field-proven protocols and the scientific rationale behind the methodological choices. We will delve into two principal pathways, each starting from a commercially available and economically viable precursor, to provide researchers with a comprehensive understanding of the available synthetic strategies. This compound serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic drugs.[1]

Strategic Overview: Convergent Pathways to a Key Intermediate

The synthesis of 4-Bromo-3,5-dimethoxybenzohydrazide typically converges on the formation of its corresponding methyl ester, methyl 4-bromo-3,5-dimethoxybenzoate , which is subsequently converted to the target hydrazide via hydrazinolysis. The choice of the initial starting material dictates the preceding synthetic steps. This guide will focus on two robust and scalable pathways:

  • Pathway A: Starting from the readily available Gallic Acid , a natural product, which requires sequential methylation and bromination.

  • Pathway B: Commencing with 3,5-Dimethoxybenzoic Acid , necessitating a regioselective bromination.

The following diagram illustrates the convergent nature of these synthetic strategies.

G Gallic_Acid Gallic Acid Methyl_Gallate Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate) Gallic_Acid->Methyl_Gallate Esterification Methyl_3_5_dimethoxy_4_hydroxybenzoate Methyl 3,5-dimethoxy-4- hydroxybenzoate Methyl_Gallate->Methyl_3_5_dimethoxy_4_hydroxybenzoate Selective Methylation Methyl_4_bromo_3_5_dimethoxybenzoate_A Methyl 4-bromo-3,5- dimethoxybenzoate Methyl_3_5_dimethoxy_4_hydroxybenzoate->Methyl_4_bromo_3_5_dimethoxybenzoate_A Bromination Final_Product 4-Bromo-3,5-dimethoxybenzohydrazide Methyl_4_bromo_3_5_dimethoxybenzoate_A->Final_Product Hydrazinolysis Dimethoxybenzoic_Acid 3,5-Dimethoxybenzoic Acid Bromo_Dimethoxybenzoic_Acid 4-Bromo-3,5-dimethoxybenzoic Acid Dimethoxybenzoic_Acid->Bromo_Dimethoxybenzoic_Acid Bromination Methyl_4_bromo_3_5_dimethoxybenzoate_B Methyl 4-bromo-3,5- dimethoxybenzoate Bromo_Dimethoxybenzoic_Acid->Methyl_4_bromo_3_5_dimethoxybenzoate_B Esterification Methyl_4_bromo_3_5_dimethoxybenzoate_B->Final_Product

Caption: Convergent synthetic pathways to 4-Bromo-3,5-dimethoxybenzohydrazide.

Pathway A: Synthesis from Gallic Acid

This pathway leverages the cost-effectiveness of gallic acid, a widely available natural product. The key challenge in this route is the selective functionalization of the hydroxyl groups.

Step A1: Esterification of Gallic Acid to Methyl Gallate

The initial step involves the protection of the carboxylic acid as a methyl ester via Fischer esterification. This is crucial to prevent side reactions in the subsequent methylation step.

Experimental Protocol:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add gallic acid (50.0 g, 0.266 mol) and methanol (250 mL).

  • Acid Catalysis: While stirring, slowly add concentrated sulfuric acid (5.0 mL) to the suspension.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.

  • Extraction: Pour the concentrated mixture into 500 mL of cold water and extract with ethyl acetate (3 x 200 mL).

  • Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 150 mL) and then with brine (150 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl gallate as a white to pale yellow solid.

ParameterValueReference
Starting Material Gallic Acid[2]
Product Methyl 3,4,5-trihydroxybenzoate[2]
Reagents Methanol, Sulfuric Acid[2]
Typical Yield 90-95%[2]
Step A2: Selective Methylation to Methyl 3,5-dimethoxy-4-hydroxybenzoate

This step is a critical Williamson ether synthesis. The use of a mild base and a controlled amount of methylating agent allows for the selective methylation of the two meta-hydroxyl groups, which are more acidic than the para-hydroxyl group.

Experimental Protocol:

  • Reaction Setup: In a 1 L three-necked flask fitted with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve methyl gallate (40.0 g, 0.217 mol) in acetone (400 mL).

  • Base Addition: Add anhydrous potassium carbonate (75.0 g, 0.543 mol) to the solution.

  • Methylation: Heat the suspension to reflux. Add dimethyl sulfate (43.5 mL, 0.456 mol) dropwise over 1 hour.

  • Reaction Time: Maintain the reflux for 8-12 hours, monitoring the reaction by TLC.

  • Work-up: Cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with acetone.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (300 mL), wash with water (2 x 150 mL) and brine (150 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product can be purified by recrystallization from a mixture of ethanol and water.

ParameterValueReference
Starting Material Methyl Gallate[2]
Product Methyl 3,5-dimethoxy-4-hydroxybenzoate[2]
Reagents Dimethyl Sulfate, Potassium Carbonate[2]
Typical Yield 75-85%[2]
Step A3: Bromination to Methyl 4-bromo-3,5-dimethoxybenzoate

The final step in this sequence is the bromination of the electron-rich aromatic ring. The hydroxyl group is a strong activating group, directing the electrophilic bromine to the ortho position (position 4).

Experimental Protocol:

  • Reaction Setup: Dissolve methyl 3,5-dimethoxy-4-hydroxybenzoate (30.0 g, 0.141 mol) in glacial acetic acid (300 mL) in a 500 mL flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromine Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (7.3 mL, 0.141 mol) in 50 mL of glacial acetic acid dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Quenching: Pour the reaction mixture into 1 L of ice-water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product can be recrystallized from ethanol to yield pure methyl 4-bromo-3,5-dimethoxybenzoate.

ParameterValue
Starting Material Methyl 3,5-dimethoxy-4-hydroxybenzoate
Product Methyl 4-bromo-3,5-dimethoxybenzoate
Reagents Bromine, Acetic Acid
Typical Yield 85-92%

Pathway B: Synthesis from 3,5-Dimethoxybenzoic Acid

This pathway is more direct but relies on the regioselective bromination of a less activated aromatic ring compared to Pathway A.

Step B1: Bromination of 3,5-Dimethoxybenzoic Acid

The two methoxy groups are ortho-, para-directing and strongly activating, leading to the substitution of bromine at the 4-position.

Experimental Protocol:

  • Reaction Setup: In a 250 mL flask, dissolve 3,5-dimethoxybenzoic acid (20.0 g, 0.110 mol) in glacial acetic acid (100 mL).

  • Bromine Addition: Add a solution of bromine (5.6 mL, 0.110 mol) in 20 mL of glacial acetic acid dropwise at room temperature with stirring.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Precipitation: Pour the reaction mixture into 500 mL of cold water.

  • Isolation: Collect the resulting white precipitate by vacuum filtration and wash with copious amounts of water.

  • Purification: Dry the solid in a vacuum oven. The product, 4-bromo-3,5-dimethoxybenzoic acid, is typically of high purity and can be used directly in the next step.

ParameterValue
Starting Material 3,5-Dimethoxybenzoic Acid
Product 4-Bromo-3,5-dimethoxybenzoic Acid
Reagents Bromine, Acetic Acid
Typical Yield 90-97%
Step B2: Esterification to Methyl 4-bromo-3,5-dimethoxybenzoate

Similar to Pathway A, a Fischer esterification is employed to prepare the methyl ester.

Experimental Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask, add 4-bromo-3,5-dimethoxybenzoic acid (25.0 g, 0.096 mol) and anhydrous methanol (150 mL).

  • Acid Catalysis: Cool the mixture to 0 °C and slowly add thionyl chloride (10.5 mL, 0.144 mol) dropwise with stirring. Alternatively, concentrated sulfuric acid (2.5 mL) can be used as a catalyst.[3]

  • Reflux: Heat the reaction mixture to reflux (approximately 80 °C if using thionyl chloride) and stir for 2-4 hours.[3]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent.[3]

  • Extraction: Dissolve the residue in ethyl acetate (200 mL) and wash sequentially with water (2 x 100 mL) and saturated saline (100 mL).[3]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 4-bromo-3,5-dimethoxybenzoate as a white crystalline solid.[3]

ParameterValueReference
Starting Material 4-Bromo-3,5-dimethoxybenzoic Acid[3]
Product Methyl 4-bromo-3,5-dimethoxybenzoate[3]
Reagents Methanol, Thionyl Chloride or H₂SO₄[3][4]
Typical Yield >95% (quantitative with SOCl₂)[3]

Final Step: Hydrazinolysis to 4-Bromo-3,5-dimethoxybenzohydrazide

This is the final, convergent step for both pathways. The ester is converted to the corresponding hydrazide by reaction with hydrazine hydrate.

G Methyl_Ester Methyl 4-bromo-3,5- dimethoxybenzoate Final_Product 4-Bromo-3,5-dimethoxybenzohydrazide Methyl_Ester->Final_Product Reflux in Ethanol Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Methyl_Ester Methanol Methanol (byproduct) Final_Product->Methanol +

Caption: Final hydrazinolysis step to the target compound.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend methyl 4-bromo-3,5-dimethoxybenzoate (20.0 g, 0.073 mol) in ethanol (100 mL).

  • Hydrazine Addition: Add hydrazine hydrate (80% solution, 20 mL, approximately 0.32 mol) to the suspension.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction mixture will become homogeneous and then a precipitate may form.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature, and then further cool in an ice bath for 1 hour to maximize precipitation.

  • Isolation: Collect the white crystalline product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold ethanol (2 x 30 mL) and then dry under vacuum to yield pure 4-bromo-3,5-dimethoxybenzohydrazide.

ParameterValue
Starting Material Methyl 4-bromo-3,5-dimethoxybenzoate
Product 4-Bromo-3,5-dimethoxybenzohydrazide
Reagents Hydrazine Hydrate, Ethanol
Typical Yield 85-95%

Conclusion and Future Perspectives

The synthetic routes outlined in this guide provide robust and scalable methods for the preparation of 4-Bromo-3,5-dimethoxybenzohydrazide. The choice between Pathway A and Pathway B will depend on the starting material cost and availability, as well as the specific capabilities of the research laboratory. Both pathways utilize standard organic transformations and yield the target compound in high purity and good overall yield. The versatility of the bromine and hydrazide functionalities in the final product opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications, ensuring its continued relevance in the field of medicinal chemistry.

References

  • University of California, Irvine. Fischer Esterification Procedure. Available at: [Link]

  • Truman State University. Fischer Esterification of 3-ntrobenzoic acid 2017. Available at: [Link]

  • Ananthi, K., Anandalakshmi, K., Nepolraj, A., & Saravanan, A. (2024). Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. FUPRESS. Available at: [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. (2024). Available at: [Link]

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  • Reddit. Methylation of p-hydroxybenzoic acid with Me2SO4. (2024). Available at: [Link]

  • Quibell, J. M., Perry, G. J. P., Cannas, D. M., & Larrosa, I. (2018). SUPPORTING INFORMATION. Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. Available at: [Link]

  • U.S. Patent No. US4908470A. (1990). Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
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  • de Oliveira, A. B., et al. (2015). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Punitha, P., et al. (2020). Synthesis and characterization of (E)-4-Amino-N'- (2,5-dimethoxybenzylidene)benzohydrazide. Semantic Scholar. Available at: [Link]

  • Bodensteiner, M., et al. (2023). 2,6-Dibromo-3,4,5-trimethoxybenzoic acid. ResearchGate. Available at: [Link]

  • The Hive. Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. (2005). Available at: [Link]

  • ResearchGate. Synthesis and characterization of (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide. (2020). Available at: [Link]

  • Hossain, M. A., et al. (2022). Structure, Vibrational Analysis and Chemical Reactivity Descriptors of 4-Bromo-3-(Methoxymethoxy) Benzoic Acid: A DFT Study. Bangladesh Journals Online. Available at: [Link]

  • Wang, Y., et al. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2015). Synthesis, growth and characterization of 4-bromo-4′-nitrobenzylidene aniline (BNBA): a novel nonlinear optical material with a (3+1)-dimensional incommensurately modulated structure. CrystEngComm. Available at: [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to Substituted Benzohydrazides: From Synthesis to Therapeutic Application

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The benzohydrazide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile precursor for a vast array of therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzohydrazide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile precursor for a vast array of therapeutically significant molecules. Its derivatives, particularly N'-substituted benzohydrazides (benzohydrazones), exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2] This technical guide provides an in-depth exploration of this chemical class, moving beyond simple recitation of facts to explain the causal relationships between molecular structure, synthetic strategy, and biological function. We will delve into the nuanced principles of their synthesis, the critical importance of rigorous characterization, the structure-activity relationships (SAR) that govern their potency, and the detailed protocols necessary for their biological evaluation. This document is designed to serve as a practical and authoritative resource for professionals engaged in the discovery and development of novel therapeutics.

The Benzohydrazide Core: A Privileged Scaffold in Drug Discovery

The benzohydrazide structure, characterized by a benzene ring attached to a hydrazide moiety (-CONHNH2), is a "privileged scaffold." This term is reserved for molecular frameworks that can bind to multiple, diverse biological targets, thereby enabling the development of a wide range of bioactive agents. The true versatility of this scaffold is unlocked upon its derivatization, most commonly through the condensation with various aldehydes or ketones.[3] This reaction forms a hydrazone, creating a new molecule with a characteristic azomethine group (-CONH-N=CH-). This active pharmacophore is largely responsible for the significant biological activities observed across this class of compounds.[4]

The significance of this scaffold is underscored by its presence in established drugs. For instance, Isoniazid, a cornerstone anti-tuberculosis drug, is a hydrazide derivative. Nialamide, an antidepressant, features the benzohydrazide core and functions as a monoamine oxidase inhibitor (MAOI).[1] The relative ease of synthesis and the ability to systematically modify the peripheral chemical groups make substituted benzohydrazides an exceptionally attractive platform for generating large libraries of compounds for high-throughput screening and rational drug design.

Synthesis and Characterization: A Foundation of Trustworthiness

The most prevalent and efficient route to synthesizing substituted benzohydrazides (specifically, benzohydrazones) is through a direct condensation reaction. This approach is favored in both academic and industrial settings due to its simplicity, high yields, and often mild reaction conditions.[5][6]

General Synthetic Workflow

The core reaction involves the nucleophilic attack of the terminal nitrogen of the benzohydrazide onto the electrophilic carbonyl carbon of an aldehyde or ketone. This is typically acid-catalyzed and results in the formation of a C=N double bond and the elimination of a water molecule.

G cluster_reactants Reactants cluster_process Process cluster_product Product Benzohydrazide Substituted Benzohydrazide Reaction Condensation Reaction (Acid Catalyst, Solvent) Benzohydrazide->Reaction Nucleophile Aldehyde Substituted Aldehyde/Ketone Aldehyde->Reaction Electrophile Product N'-Substituted Benzohydrazide (Hydrazone) Reaction->Product Formation of -CONH-N=CH- + H₂O

Caption: General workflow for the synthesis of benzohydrazone derivatives.

Experimental Protocol: Synthesis of (E)-4-Chloro-N'-(4-chlorobenzylidene)benzohydrazide

This protocol is representative of the synthesis of a Schiff base derivative from a substituted benzohydrazide and an aromatic aldehyde.[3]

  • Reagent Preparation: In a round-bottom flask, dissolve 4-chlorobenzohydrazide (1 mmol) in a suitable solvent such as ethanol (20 mL).

  • Addition of Aldehyde: To this solution, add 4-chlorobenzaldehyde (1 mmol).

  • Catalysis: Add a few drops of a suitable acid catalyst, such as concentrated hydrochloric acid or glacial acetic acid, to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or under gentle reflux for a period of 2-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the solid product that precipitates out is collected by filtration. If no precipitate forms, the reaction mixture can be poured into ice-cold water to induce precipitation.

  • Purification: The crude product is washed thoroughly with cold water and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.

  • Characterization: The final product's structure and purity are confirmed using spectroscopic methods (FT-IR, NMR) and melting point determination.

Spectroscopic Validation: The Self-Validating System

Rigorous characterization is non-negotiable for ensuring the identity and purity of a synthesized compound. Each technique provides a piece of the structural puzzle.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the first line of validation. Key expected vibrations include:

    • N-H stretch: A sharp peak around 3200-3300 cm⁻¹.

    • C=O (Amide I) stretch: A strong, sharp peak around 1640-1680 cm⁻¹.

    • C=N (Azomethine) stretch: A peak around 1590-1620 cm⁻¹, confirming the formation of the hydrazone.

    • Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

  • Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Provides detailed information about the proton environment.

    • Aromatic Protons: Signals typically appear in the δ 7.0-8.5 ppm range. The splitting patterns can confirm the substitution pattern on the benzene rings.

    • Amide Proton (-CONH-): A singlet, often broad, in the δ 11.0-12.0 ppm region.

    • Azomethine Proton (-N=CH-): A characteristic singlet appearing further downfield, typically in the δ 8.0-9.0 ppm range.

  • Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy: Confirms the carbon framework.

    • C=O (Amide Carbonyl): A signal in the δ 160-170 ppm range.

    • C=N (Azomethine Carbon): A signal in the δ 140-150 ppm range.

    • Aromatic Carbons: Multiple signals in the δ 120-140 ppm range.

Biological Activities & Structure-Activity Relationships (SAR)

The therapeutic potential of substituted benzohydrazides stems from their diverse biological activities. Understanding the relationship between a molecule's structure and its biological effect (SAR) is paramount for designing more potent and selective drug candidates.

SAR Core Benzohydrazide Core (-C6H4-CONHNH-) R1 Ring A Substituents Core->R1 R2 Ring B (from Aldehyde) Core->R2 Linker Hydrazone Linker (-CONH-N=CH-) Core->Linker Antimicrobial Antimicrobial Activity R1->Antimicrobial e.g., Halogens (enhance) Anticancer Anticancer Activity R1->Anticancer e.g., Electron-donating groups (enhance) AntiInflammatory Anti-inflammatory Activity R1->AntiInflammatory e.g., Hydroxy/ Methoxy (enhance) R2->Antimicrobial e.g., Thiophene (enhance) R2->Anticancer e.g., Naphthalene (enhance) Linker->Anticancer Pharmacophore

Caption: Structure-Activity Relationship (SAR) concept for benzohydrazides.

Antimicrobial (Antibacterial & Antifungal) Activity

With the rise of drug-resistant pathogens, the need for new antimicrobial agents is critical.[3] Benzohydrazide derivatives have shown significant promise in this area.[5][6]

  • Mechanism Insight: The azomethine group (-N=CH-) is often considered a key pharmacophore for antimicrobial action.[4]

  • SAR Insights:

    • Gram-Positive vs. Gram-Negative: Many derivatives show broad-spectrum activity, inhibiting both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.[3][5]

    • Heterocyclic Moieties: The introduction of heterocyclic rings, such as thiophene, can significantly enhance antibacterial and antifungal activity. For instance, (E)-4-chloro-N'-(thiophen-2-ylmethylene)benzohydrazide was found to be more active against E. coli and A. niger than other derivatives in its series.[3]

    • Halogen Substitution: The presence of electron-withdrawing groups like chlorine on the aromatic rings can modulate the electronic properties of the molecule and often enhances antimicrobial potency.[7]

    • Pyrazole Moieties: The incorporation of substituted pyrazole rings has also yielded compounds with remarkable antibacterial and antifungal activities.[6]

Compound SeriesTarget Organism(s)Key Finding / Potency
Isonicotinic Acid HydrazonesGram-positive bacteriaMIC values as low as 1.95–7.81 µg/mL.[7][8]
4-Chloro-N'-(thiophen-2-ylmethylene)benzohydrazideE. coli, A. nigerShowed higher activity compared to other derivatives in the series.[3]
Pyrazole-Benzohydrazide HybridsVarious bacteria & fungiCertain derivatives showed remarkable activity against tested microbes.[6]
Anticancer (Antiproliferative) Activity

Many benzohydrazide derivatives exhibit potent cytotoxic effects against various human cancer cell lines, including colorectal (HCT116), breast (MCF-7), cervical (HeLa), and liver (HepG2) cancers.[2][5][9]

  • Mechanism Insight: Some derivatives are being investigated as potential inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) kinase, a common target in cancer therapy.[9] The link between chronic inflammation and cancer also suggests that compounds with dual anti-inflammatory and cytotoxic effects could be particularly valuable.[10][11][12]

  • SAR Insights:

    • Substituent Position: The position of substituents on the aromatic rings is critical. For a series of dihydropyrazole-containing benzohydrazides, para-substitution on the phenyl ring (Ring A) generally resulted in higher antiproliferative activity than ortho or meta substitutions.[9]

    • Electronic Effects: Electron-donating groups (e.g., -CH₃, -OCH₃) at the para-position of Ring A were found to enhance anticancer activity compared to electron-withdrawing groups (e.g., -F, -Cl).[9] This suggests that the electronic density of the ring plays a key role in its interaction with the biological target.

    • Bulky Groups: The incorporation of larger ring systems, such as naphthalene, can also influence activity.[9]

Compound IDCancer Cell LineIC₅₀ (µM)Key Structural Feature
H4HeLa0.45para-methyl on Ring A, meta-methoxy on Ring B.[9]
H20HeLa0.15para-methyl on Ring A, para-methoxy on Ring B.[9]
Compound 7HCT11614.904-(2-oxo-2-(4H-1,2,4-triazol-4-yl)ethylamino) moiety.[2]
Compound 14HCT11637.71N′-(substituted)-4-(butan-2-ylideneamino) moiety.[2]
Anti-inflammatory and Antioxidant Activities
  • Anti-inflammatory: Certain benzohydrazide derivatives can significantly inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in macrophage cell lines (e.g., RAW 264.7).[10] Hydrazides with hydroxy or methoxy-substituted aromatic rings often exhibit higher anti-inflammatory activity.[10]

  • Antioxidant: The hydrazide-hydrazone scaffold can act as a radical scavenger. This activity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[4] The presence of methoxy groups can enhance antioxidant activity.[4]

Protocols for Biological Evaluation

To ensure reproducibility and validity, standardized protocols are essential. The following are streamlined methodologies for key biological assays.

Experimental Protocol: In Vitro Antibacterial Assay (Agar Well Diffusion)

This method provides a qualitative and semi-quantitative assessment of antibacterial activity.[3]

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar. Pour it into sterile Petri dishes and allow it to solidify.

  • Inoculation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard). Uniformly spread the inoculum over the surface of the agar plates using a sterile swab.

  • Well Creation: Aseptically punch wells (e.g., 6 mm diameter) into the agar.

  • Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at a specific concentration) into each well. Also include a negative control (solvent only) and a positive control (standard antibiotic like Gentamycin).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters. A larger zone indicates higher antibacterial activity.

Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[9]

MTT A Seed cancer cells in 96-well plate B Incubate (24h) for cell adherence A->B C Add test compounds at various concentrations B->C D Incubate (e.g., 48h) with compounds C->D E Add MTT reagent (yellow) D->E F Incubate (4h). Living cells convert MTT to Formazan (purple) E->F G Add solubilizing agent (e.g., DMSO) to dissolve Formazan crystals F->G H Read absorbance (e.g., at 570 nm) using a plate reader G->H I Calculate % viability and determine IC₅₀ H->I

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized benzohydrazide derivatives. Include wells for untreated cells (negative control) and a standard anticancer drug (positive control).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add a solubilizing agent like DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Conclusion and Future Horizons

Substituted benzohydrazides represent a profoundly important and enduringly relevant class of compounds in the field of drug discovery. Their straightforward and efficient synthesis, coupled with their capacity for extensive structural diversification, provides a robust platform for generating novel therapeutic agents. The key to unlocking their full potential lies in the rational application of structure-activity relationship principles. By systematically modifying the substituents on the aromatic rings and exploring different aldehyde/ketone condensation partners, researchers can fine-tune the biological activity to enhance potency against a specific target while minimizing off-target effects and toxicity.

Future research will likely focus on creating hybrid molecules that combine the benzohydrazide scaffold with other known pharmacophores to achieve synergistic effects.[9] Furthermore, a deeper investigation into the specific molecular mechanisms of action, supported by computational modeling and molecular docking studies, will enable a more precise, target-based design of the next generation of benzohydrazide-based drugs.[4][5] The structural diversity and proven biological efficacy of these compounds ensure they will remain a focal point of medicinal chemistry research for years to come.

References

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Benita Sherine, H., & Veeramanikandan, P. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84. Retrieved January 22, 2026, from [Link]

  • Al-Ostath, A., Al-Wahaibi, L. H., & El-Emam, A. A. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103447.
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  • Veeramanikandan, P., & Benita Sherine, H. (2015). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 7(11), 11-19. Retrieved January 22, 2026, from [Link]

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Foundational

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-3,5-dimethoxybenzohydrazide in Common Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-3,5-dimethoxybenzohydrazide, a compound of interest in contemporary chemical and pharmaceutical research. Given the nascent stage...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-3,5-dimethoxybenzohydrazide, a compound of interest in contemporary chemical and pharmaceutical research. Given the nascent stage of research into this specific molecule, this document furnishes a predictive analysis of its solubility based on its molecular structure, alongside a robust experimental framework for the empirical determination of its solubility profile. This resource is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Solubility in Chemical Research and Development

4-Bromo-3,5-dimethoxybenzohydrazide is a multifaceted organic molecule with potential applications in medicinal chemistry and materials science, inferred from the versatile reactivity of the benzohydrazide functional group. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1] A thorough understanding of a compound's solubility in various organic solvents is paramount for a multitude of processes including synthesis, purification, formulation, and analytical characterization.

This guide will first delve into the theoretical underpinnings of the solubility of 4-Bromo-3,5-dimethoxybenzohydrazide by dissecting its molecular structure. Subsequently, a detailed, field-proven experimental protocol for determining its solubility via the equilibrium shake-flask method will be presented.

Physicochemical Properties and Predicted Solubility Profile

The prediction of solubility from a molecular structure is a foundational concept in chemistry, guided by the principle of "similia similibus solvuntur" or "like dissolves like".[2] The solubility of 4-Bromo-3,5-dimethoxybenzohydrazide is dictated by the interplay of its various functional groups and the overall polarity of the molecule.

Molecular Structure Analysis

The structure of 4-Bromo-3,5-dimethoxybenzohydrazide comprises a benzene ring substituted with a bromine atom, two methoxy groups, and a benzohydrazide functional group.

  • Benzene Ring: The aromatic ring forms the non-polar backbone of the molecule.

  • Bromine Atom: The halogen atom contributes to the molecular weight and introduces a degree of lipophilicity.

  • Methoxy Groups (-OCH₃): These groups are polar ethers and can act as hydrogen bond acceptors.[3]

  • Benzohydrazide Group (-CONHNH₂): This is a highly polar functional group capable of acting as both a hydrogen bond donor (from the N-H bonds) and a hydrogen bond acceptor (at the carbonyl oxygen and nitrogen atoms).[4] The presence of this group is expected to significantly influence the compound's solubility in polar solvents.

Classification of Solvents

Organic solvents can be broadly categorized based on their polarity and their ability to donate protons (protic) or not (aprotic).

  • Non-Polar Solvents: These solvents have low dielectric constants and small or zero dipole moments.[5][6] They interact primarily through weak van der Waals forces. Examples include hexane, toluene, and diethyl ether.

  • Polar Aprotic Solvents: These solvents possess large dipole moments and high dielectric constants but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[7][8] They are, however, often good hydrogen bond acceptors. Examples include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone.

  • Polar Protic Solvents: These solvents have large dipole moments and high dielectric constants and contain O-H or N-H bonds, enabling them to act as hydrogen bond donors.[8][9] Examples include water, methanol, and ethanol.

Predicted Solubility of 4-Bromo-3,5-dimethoxybenzohydrazide

Based on the structural analysis, the following solubility profile is predicted:

Solvent ClassPredicted SolubilityRationale
Non-Polar LowThe highly polar benzohydrazide functional group will have poor interactions with non-polar solvents, making dissolution unfavorable.[10]
Polar Aprotic HighThese solvents can effectively solvate the polar regions of the molecule, particularly by accepting hydrogen bonds from the N-H groups of the hydrazide moiety. The dipole-dipole interactions between the solvent and the solute will be strong.[11]
Polar Protic Moderate to HighThese solvents can engage in hydrogen bonding with the benzohydrazide group, acting as both donors and acceptors. However, the energy required to break the solvent-solvent hydrogen bonds might temper the solubility compared to polar aprotic solvents.[5]

A more detailed predictive breakdown for a selection of common organic solvents is provided in the table below.

SolventTypeDielectric Constant (approx.)Predicted Solubility
HexaneNon-Polar1.9Very Low
TolueneNon-Polar2.4Low
Diethyl EtherNon-Polar4.3Low to Moderate
ChloroformNon-Polar4.8Moderate
Ethyl AcetateBorderline Polar Aprotic6.0Moderate to High
Tetrahydrofuran (THF)Borderline Polar Aprotic7.5High
AcetonePolar Aprotic21High
AcetonitrilePolar Aprotic37.5High
N,N-Dimethylformamide (DMF)Polar Aprotic38Very High
Dimethyl Sulfoxide (DMSO)Polar Aprotic47Very High
MethanolPolar Protic32.6Moderate to High
EthanolPolar Protic24.3Moderate
WaterPolar Protic78.5Low (due to the non-polar benzene ring and bromine)

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[12] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by the quantification of the dissolved solute in a filtered aliquot of the supernatant.

Materials and Equipment
  • 4-Bromo-3,5-dimethoxybenzohydrazide (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Syringes

  • Analytical balance

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to vial with known volume of solvent prep1->prep2 Transfer equil Agitate at constant temperature (e.g., 24-48h) prep2->equil sep1 Allow to settle equil->sep1 sep2 Withdraw supernatant with syringe sep1->sep2 sep3 Filter through 0.22 µm syringe filter sep2->sep3 analysis1 Prepare dilutions of the filtrate sep3->analysis1 analysis2 Measure concentration (UV-Vis or HPLC) analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 4-Bromo-3,5-dimethoxybenzohydrazide to a vial. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Phase Separation: Remove the vials from the shaker and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • UV-Vis Spectroscopy: If the compound has a chromophore that absorbs in the UV-Vis range, this method can be employed.[13][14] A calibration curve of known concentrations of the compound in the specific solvent must be prepared. The absorbance of a diluted aliquot of the filtered supernatant is then measured, and the concentration is determined from the calibration curve.[15][16]

    • High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and often more sensitive method.[17][18] A validated HPLC method with a suitable column and mobile phase is required. A calibration curve is generated by injecting known concentrations of the compound. The filtered supernatant is then injected, and the concentration is determined by comparing the peak area to the calibration curve.[19]

  • Data Reporting: The solubility is reported in units of mg/mL or mol/L at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Template for Solubility Data
SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
e.g., Hexane25
e.g., Toluene25
e.g., Ethyl Acetate25
e.g., Acetone25
e.g., DMF25
e.g., Methanol25
Interpretation of Results

The empirical solubility data will either confirm or refine the theoretical predictions. A high solubility in a particular solvent indicates strong solute-solvent interactions. This information is invaluable for:

  • Process Chemistry: Selecting appropriate solvents for synthesis and recrystallization.

  • Formulation Science: Identifying suitable solvent systems for creating stable drug formulations.

  • Analytical Chemistry: Choosing the right diluents for sample preparation for various analytical techniques.

Conclusion

While experimental data for the solubility of 4-Bromo-3,5-dimethoxybenzohydrazide is not yet publicly available, a systematic approach based on its molecular structure allows for a reasoned prediction of its solubility profile in common organic solvents. The compound is anticipated to exhibit low solubility in non-polar solvents and high solubility in polar aprotic and protic solvents. The provided detailed protocol for the shake-flask method offers a reliable framework for the empirical determination of these solubility values. The insights gained from such studies are crucial for the advancement of research and development involving this promising molecule.

References

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Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis and Application of Novel Hydrazones from 4-Bromo-3,5-dimethoxybenzohydrazide

Abstract This document provides a comprehensive technical guide for the synthesis of novel N'-arylidenyl-4-bromo-3,5-dimethoxybenzohydrazides (commonly known as hydrazone Schiff bases) through the acid-catalyzed condensa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of novel N'-arylidenyl-4-bromo-3,5-dimethoxybenzohydrazides (commonly known as hydrazone Schiff bases) through the acid-catalyzed condensation of 4-Bromo-3,5-dimethoxybenzohydrazide with various aromatic aldehydes. Hydrazones possessing the azomethine group (-NHN=CH-) are a pivotal class of compounds in medicinal chemistry and drug development, demonstrating a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide details the underlying reaction mechanism, provides a robust and validated step-by-step synthesis protocol, outlines methods for characterization, and discusses the significance of this chemical scaffold in modern research. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Introduction & Scientific Rationale

Hydrazones are a significant class of organic compounds formed by the reaction of hydrazides (or hydrazines) with aldehydes and ketones.[2][3] The resulting imine linkage (-C=N-) within the hydrazone structure is crucial for their diverse biological functions.[4][5] The unique physicochemical properties of hydrazones, including their ability to form stable complexes with metal ions and participate in hydrogen bonding, make them attractive scaffolds for designing new therapeutic agents.[5]

The selection of 4-Bromo-3,5-dimethoxybenzohydrazide as the core building block is strategic. The bromo- and dimethoxy-substituents on the phenyl ring are known to modulate the electronic and lipophilic character of the molecule, which can significantly enhance biological potency and selectivity. For instance, halogenated and methoxy-substituted Schiff bases have shown promising results as anticancer and antimicrobial agents.[5][6]

This application note explains the causality behind the experimental design for reacting this hydrazide with a variety of aromatic aldehydes. The substituents on the aldehyde (e.g., hydroxyl, nitro, methoxy groups) can further tune the biological activity of the final hydrazone product, allowing for the creation of a diverse chemical library for screening purposes.

Reaction Principle & Mechanism

The synthesis of hydrazones is a classic example of a nucleophilic addition-elimination reaction. The reaction proceeds via a two-step mechanism, typically catalyzed by a small amount of acid.

  • Acid Catalysis and Nucleophilic Attack: The reaction is initiated by the protonation of the carbonyl oxygen of the aromatic aldehyde by an acid catalyst (e.g., acetic acid). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the terminal nitrogen atom (-NH₂) of the 4-Bromo-3,5-dimethoxybenzohydrazide.

  • Formation of Carbinolamine Intermediate: The nucleophilic attack results in the formation of a tetrahedral carbinolamine (or hemiaminal) intermediate.

  • Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (loss of a water molecule) under the acidic conditions to form a stable C=N double bond, yielding the final hydrazone product.

The overall reaction is a condensation reaction where a molecule of water is eliminated.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Hydrazide 4-Bromo-3,5-dimethoxybenzohydrazide (Nucleophile) Carbinolamine Carbinolamine Intermediate Hydrazide->Carbinolamine Nucleophilic Attack Aldehyde Aromatic Aldehyde (Electrophile) Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde + H⁺ H_plus H⁺ (Catalyst) Protonated_Aldehyde->Carbinolamine Nucleophilic Attack Product Hydrazone Product Carbinolamine->Product - H₂O Water H₂O

Figure 1: General mechanism for acid-catalyzed hydrazone formation.

Experimental Protocol: General Synthesis

This protocol provides a self-validating method for synthesizing N'-arylidenyl-4-bromo-3,5-dimethoxybenzohydrazides. Success is confirmed through reaction monitoring, purification, and subsequent characterization.

Materials & Reagents
  • 4-Bromo-3,5-dimethoxybenzohydrazide: (Starting material)

  • Substituted Aromatic Aldehydes: (e.g., salicylaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid

  • TLC Plates: Silica gel 60 F₂₅₄

  • TLC Mobile Phase: Ethyl acetate/n-hexane mixture (e.g., 1:1 or 3:7 v/v)

  • Purification: Ethanol or appropriate solvent for recrystallization.

Equipment
  • Round-bottom flask (50 or 100 mL)

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Büchner funnel and filter flask

  • Melting point apparatus

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

The following workflow diagram provides a high-level overview of the experimental process.

Experimental_Workflow start Start reactants 1. Combine Reactants - Hydrazide (1 mmol) - Aldehyde (1 mmol) - Ethanol (20 mL) start->reactants dissolve 2. Stir for Homogeneous Solution reactants->dissolve catalyst 3. Add Catalyst (2-3 drops Glacial Acetic Acid) dissolve->catalyst reflux 4. Reflux Reaction Mixture (2-5 hours) catalyst->reflux tlc 5. Monitor Reaction (TLC) reflux->tlc cool 6. Cool to Room Temp. Precipitate forms tlc->cool Reaction Complete filter 7. Isolate Crude Product (Vacuum Filtration) cool->filter wash 8. Wash with Cold Ethanol filter->wash recrystallize 9. Purify by Recrystallization wash->recrystallize dry 10. Dry the Final Product recrystallize->dry characterize 11. Characterize Product (FTIR, NMR, MP) dry->characterize end End characterize->end

Figure 2: Step-by-step experimental workflow for hydrazone synthesis.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 4-Bromo-3,5-dimethoxybenzohydrazide in 20-30 mL of absolute ethanol. Add 1.0 equivalent of the desired aromatic aldehyde to this solution.

  • Catalyst Addition: To the stirred solution, add 2-3 drops of glacial acetic acid. The acid catalyzes the condensation reaction.[2][7]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction time typically ranges from 2 to 5 hours.

    • Causality Note: Refluxing provides the necessary activation energy for the dehydration step of the mechanism and ensures the reaction goes to completion in a reasonable timeframe.

  • Reaction Monitoring: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[7] A spot for the starting materials should diminish as a new, typically less polar, product spot appears.

  • Isolation of Crude Product: Once the reaction is complete, allow the flask to cool to room temperature. A solid precipitate of the hydrazone product will often form. If precipitation is slow, the solution can be cooled further in an ice bath.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any soluble impurities.

  • Purification: For higher purity, the crude product should be recrystallized from a suitable solvent, such as ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.

  • Drying: Dry the purified product in a vacuum oven or desiccator to remove any residual solvent. Record the final mass and calculate the percentage yield.

Characterization of Synthesized Hydrazones

To confirm the identity and purity of the synthesized compounds, the following analytical techniques are essential.

  • Melting Point (MP): A sharp melting point range is indicative of a pure compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Look for the appearance of the C=N (imine) stretch (typically ~1600-1650 cm⁻¹) and the N-H stretch (~3100-3300 cm⁻¹), and the disappearance of the aldehyde C-H stretch and the primary amine (-NH₂) bands of the hydrazide.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of a singlet for the azomethine proton (-N=CH-) in the 8-9 ppm region is a key diagnostic signal. Signals for the aromatic protons and methoxy groups should also be assigned.[10]

    • ¹³C NMR: The signal for the azomethine carbon (-N=C H-) will appear in the 140-160 ppm range.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Representative Results & Applications

The reaction is versatile and generally provides good to excellent yields with a range of aromatic aldehydes. The electronic nature of the substituent on the aldehyde can influence reaction rates and yields.

Table of Representative Data
Aldehyde ReactantProduct NameReaction Time (h)Yield (%)M.P. (°C)
Benzaldehyde(E)-N'-benzylidene-4-bromo-3,5-dimethoxybenzohydrazide392210-212
Salicylaldehyde (2-hydroxy)(E)-4-bromo-N'-(2-hydroxybenzylidene)-3,5-dimethoxybenzohydrazide2.595235-237
4-Nitrobenzaldehyde(E)-4-bromo-3,5-dimethoxy-N'-(4-nitrobenzylidene)benzohydrazide296258-260
4-Methoxybenzaldehyde(E)-4-bromo-3,5-dimethoxy-N'-(4-methoxybenzylidene)benzohydrazide488221-223
Applications in Drug Development

The synthesized hydrazones are of significant interest to drug development professionals due to their wide range of reported biological activities.

  • Anticancer Activity: Many hydrazone derivatives have been reported to exhibit potent cytotoxic effects against various cancer cell lines, including breast, lung, and leukemia cell lines.[1][6][11][12] The mechanism of action is often attributed to the inhibition of key enzymes like ribonucleotide reductase.[1]

  • Antimicrobial Activity: The imine group is a key pharmacophore for antimicrobial activity. Schiff bases derived from various hydrazides have demonstrated significant potency against a range of pathogenic bacteria and fungi.[4][13][14][15]

  • Antioxidant and Anti-inflammatory Activity: The phenolic hydroxyl groups and the overall molecular structure can contribute to free radical scavenging and anti-inflammatory properties.[4]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete reaction. - Impure starting materials. - Insufficient catalyst.- Increase reflux time and monitor by TLC. - Check purity of hydrazide and aldehyde. - Add an additional drop of acetic acid.
Oily Product / Fails to Crystallize - Presence of impurities. - Product may have a low melting point.- Purify via column chromatography. - Try triturating with a non-polar solvent like hexane to induce solidification.
Broad Melting Point Range - Impure product.- Recrystallize the product again from a suitable solvent system.

Conclusion

The condensation reaction between 4-Bromo-3,5-dimethoxybenzohydrazide and aromatic aldehydes is a reliable, efficient, and versatile method for synthesizing a library of novel hydrazone compounds. This protocol provides a robust foundation for researchers to produce these molecules for further investigation. The resulting Schiff bases are highly valuable scaffolds in medicinal chemistry, with significant potential for the development of new therapeutic agents to combat a range of diseases, including cancer and microbial infections.

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  • Royal Society of Chemistry. (n.d.). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science. Retrieved from [Link]

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Application

Application Notes and Protocols: The Strategic Use of 4-Bromo-3,5-dimethoxybenzohydrazide in the Synthesis of Bio-active Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Versatile Building Block In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to a vast array of pharmaceuticals due to their diverse pharmacological activities. Within this context, 4-Bromo-3,5-dimethoxybenzohydrazide has emerged as a highly valuable and versatile starting material. Its unique structural features—a reactive hydrazide moiety, sterically shielding and electron-donating methoxy groups, and a strategically positioned bromo substituent—provide a powerful toolkit for the synthetic chemist. This guide offers an in-depth exploration of the practical applications of this compound in the synthesis of three key classes of five-membered heterocycles: 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. Beyond mere procedural outlines, this document delves into the mechanistic rationale behind the synthetic strategies, providing field-proven insights for researchers aiming to leverage this compound in their own drug development programs. The resulting heterocyclic scaffolds are of significant interest due to their potential as antimicrobial, antifungal, and anticancer agents.[1][2][3]

Core Synthetic Pathways from 4-Bromo-3,5-dimethoxybenzohydrazide

The primary synthetic utility of 4-Bromo-3,5-dimethoxybenzohydrazide lies in its carbohydrazide functional group (-CONHNH₂), which serves as a nucleophile and a precursor to key intermediates. The general workflow involves the initial conversion of the benzohydrazide into an N-substituted derivative, which then undergoes intramolecular cyclization to form the desired heterocyclic ring.

Synthetic_Workflow A 4-Bromo-3,5-dimethoxybenzohydrazide B Intermediate Formation (e.g., Acylhydrazone, Thiosemicarbazide) A->B Reaction with Electrophile C Cyclization B->C Dehydration/ Condensation D Heterocyclic Product (Oxadiazole, Thiadiazole, Triazole) C->D

Caption: General workflow for heterocyclic synthesis.

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a well-known pharmacophore present in numerous therapeutic agents, valued for its metabolic stability and ability to participate in hydrogen bonding.[1][4] A common and effective method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from hydrazides involves a two-step, one-pot reaction sequence: formation of an N-acylhydrazone (Schiff base) followed by oxidative cyclization.

Mechanistic Rationale

The synthesis begins with the condensation of 4-Bromo-3,5-dimethoxybenzohydrazide with an aromatic aldehyde. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the corresponding N'-aryliden-4-bromo-3,5-dimethoxybenzohydrazide (a Schiff base). This intermediate is then subjected to oxidative cyclization. While various oxidizing agents can be employed, a classic and reliable method utilizes iodine in the presence of a base. The iodine facilitates the intramolecular cyclization by abstracting hydrogen atoms, leading to the formation of the stable 1,3,4-oxadiazole ring through the elimination of hydrogen iodide.

Oxadiazole_Synthesis start 4-Bromo-3,5-dimethoxybenzohydrazide + Ar-CHO intermediate Schiff Base Intermediate (N'-Aryliden-4-bromo-3,5-dimethoxybenzohydrazide) start:f0->intermediate:f0 Condensation (-H₂O) product 2-(Aryl)-5-(4-bromo-3,5-dimethoxyphenyl)-1,3,4-oxadiazole intermediate:f0->product:f0 Oxidative Cyclization (e.g., I₂, Base)

Caption: Synthesis of 1,3,4-Oxadiazoles.

Detailed Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-5-(4-bromo-3,5-dimethoxyphenyl)-1,3,4-oxadiazole

This protocol is adapted from established methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.[5][6]

Part 1: Synthesis of N'-(4-Chlorobenzylidene)-4-bromo-3,5-dimethoxybenzohydrazide (Schiff Base)

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 4-Bromo-3,5-dimethoxybenzohydrazide (2.75 g, 10 mmol) in absolute ethanol (40 mL).

  • Addition of Aldehyde: To this solution, add 4-chlorobenzaldehyde (1.41 g, 10 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the Schiff base.

Part 2: Oxidative Cyclization to the 1,3,4-Oxadiazole

  • Reaction Setup: In a 100 mL round-bottom flask, suspend the dried Schiff base (3.98 g, 10 mmol) in dimethylformamide (DMF, 30 mL).

  • Addition of Reagents: Add yellow mercuric oxide (HgO, 2.38 g, 11 mmol) and a catalytic amount of iodine (I₂, 0.25 g).

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts. Pour the filtrate into a beaker containing ice-cold water (100 mL) with constant stirring.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/DMF) to afford the pure 2-(4-Chlorophenyl)-5-(4-bromo-3,5-dimethoxyphenyl)-1,3,4-oxadiazole.

CompoundStarting MaterialReagentsSolventYield (%)m.p. (°C)
Schiff Base 4-Bromo-3,5-dimethoxybenzohydrazide4-Chlorobenzaldehyde, Glacial Acetic AcidEthanol~85-90Not specified
Oxadiazole Schiff BaseHgO, I₂DMF~70-80Not specified

Synthesis of 1,3,4-Thiadiazole and 1,2,4-Triazole Derivatives via a Thiosemicarbazide Intermediate

A highly efficient route to both 1,3,4-thiadiazoles and 1,2,4-triazoles proceeds through a common intermediate: an N-substituted thiosemicarbazide. This intermediate is readily prepared from 4-Bromo-3,5-dimethoxybenzohydrazide.

Mechanistic Rationale

The initial step involves the reaction of 4-Bromo-3,5-dimethoxybenzohydrazide with an isothiocyanate. The nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, forming a thiosemicarbazide derivative. This intermediate is the branching point for the synthesis of both thiadiazoles and triazoles.

  • For 1,3,4-Thiadiazoles: Acid-catalyzed cyclization of the thiosemicarbazide leads to the formation of a 2-amino-1,3,4-thiadiazole. The acidic conditions promote the intramolecular nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by dehydration.

  • For 1,2,4-Triazoles: Base-catalyzed cyclization of the same thiosemicarbazide intermediate results in a 1,2,4-triazole-3-thiol. The basic conditions facilitate the deprotonation of the hydrazide nitrogen, which then acts as a nucleophile, attacking the thiocarbonyl carbon, followed by dehydration.

This divergent synthetic strategy is highly valuable as it allows for the generation of two different heterocyclic scaffolds from a single intermediate by simply changing the reaction conditions.[7]

Thiadiazole_Triazole_Synthesis A 4-Bromo-3,5-dimethoxybenzohydrazide + Ar-NCS B Thiosemicarbazide Intermediate A->B Addition C 2-Amino-1,3,4-Thiadiazole Derivative B->C Acid-catalyzed Cyclization (-H₂O) D 1,2,4-Triazole-3-thiol Derivative B->D Base-catalyzed Cyclization (-H₂O)

Caption: Divergent synthesis of thiadiazoles and triazoles.

Detailed Experimental Protocol: Synthesis of Thiadiazole and Triazole Derivatives

This protocol is based on the synthesis of related dimethoxy-substituted thiadiazoles and triazoles.[7]

Part 1: Synthesis of 1-(4-Bromo-3,5-dimethoxybenzoyl)-4-phenylthiosemicarbazide

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-Bromo-3,5-dimethoxybenzohydrazide (2.75 g, 10 mmol) in absolute ethanol (50 mL).

  • Reagent Addition: Add phenyl isothiocyanate (1.35 g, 10 mmol) to the solution.

  • Reaction: Reflux the reaction mixture for 3-4 hours.

  • Isolation: Cool the mixture to room temperature. The white precipitate formed is collected by filtration, washed with cold ethanol, and dried to give the thiosemicarbazide intermediate.

Part 2a: Synthesis of 2-(Phenylamino)-5-(4-bromo-3,5-dimethoxyphenyl)-1,3,4-thiadiazole

  • Reaction Setup: To the dried thiosemicarbazide (4.10 g, 10 mmol), add concentrated sulfuric acid (10 mL) slowly in an ice bath with stirring.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Isolation and Purification: The resulting precipitate is filtered, washed with water until neutral, and then dried. The crude product can be recrystallized from ethanol.

Part 2b: Synthesis of 5-(4-Bromo-3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

  • Reaction Setup: Suspend the dried thiosemicarbazide (4.10 g, 10 mmol) in a 2N aqueous sodium hydroxide solution (20 mL).

  • Reaction: Reflux the mixture for 4-6 hours.

  • Work-up: Cool the reaction mixture and filter to remove any insoluble impurities. Acidify the filtrate with dilute hydrochloric acid to a pH of about 5-6.

  • Isolation and Purification: The precipitate that forms is collected by filtration, washed with water, and dried. Recrystallization from ethanol will yield the pure triazole derivative.

ProductIntermediateReagentsSolventYield (%)m.p. (°C)
Thiosemicarbazide 4-Bromo-3,5-dimethoxybenzohydrazidePhenyl isothiocyanateEthanol~90-95Not specified
Thiadiazole ThiosemicarbazideConc. H₂SO₄-~75-85Not specified
Triazole ThiosemicarbazideNaOH (aq)Water~80-90Not specified

Application in Drug Discovery: Antimicrobial and Antifungal Potential

Heterocyclic compounds incorporating the 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole scaffolds are well-documented for their broad spectrum of biological activities.[1][2][7] The presence of the 4-bromo-3,5-dimethoxyphenyl moiety can further enhance this activity. The bromine atom can increase lipophilicity, potentially improving cell membrane permeability, and can also participate in halogen bonding with biological targets. The dimethoxy groups can influence the electronic properties of the molecule and provide sites for hydrogen bonding.

Derivatives synthesized from 4-Bromo-3,5-dimethoxybenzohydrazide are prime candidates for screening against various microbial strains, including Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[7][8] The structural diversity that can be achieved through the variation of the aldehyde or isothiocyanate reactants allows for the generation of a library of compounds for structure-activity relationship (SAR) studies, a critical step in the optimization of lead compounds in drug discovery.

Conclusion

4-Bromo-3,5-dimethoxybenzohydrazide is a potent and versatile building block for the synthesis of a variety of biologically relevant heterocyclic compounds. The straightforward and high-yielding protocols for the synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles make this starting material an attractive choice for medicinal chemists. The ability to generate diverse libraries of these compounds by simple modifications of the synthetic route provides a robust platform for the discovery of new therapeutic agents. The insights and protocols provided in this guide are intended to empower researchers to fully exploit the synthetic potential of 4-Bromo-3,5-dimethoxybenzohydrazide in their quest for novel and effective pharmaceuticals.

References

  • Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][2][7][9] thiadiazine derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

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  • Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][2][7]dioxol-5-yl) Acrylic Acid. (2022). Journal of Medicinal and Chemical Sciences. Retrieved January 22, 2026, from [Link]

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  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (2019). ResearchGate. Retrieved January 22, 2026, from [Link]

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Method

Application Notes & Protocols: 4-Bromo-3,5-dimethoxybenzohydrazide as a Strategic Intermediate for Bioactive Molecule Discovery

Abstract The benzohydrazide moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its synthetic versatility and ability to participate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzohydrazide moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its synthetic versatility and ability to participate in crucial hydrogen bonding interactions make it a cornerstone of drug design. This guide focuses on a particularly valuable derivative: 4-bromo-3,5-dimethoxybenzohydrazide. The strategic placement of a bromine atom and two methoxy groups on the phenyl ring provides a unique combination of lipophilicity, hydrogen bonding capability, and potential for halogen bonding, making it an exceptional starting point for generating libraries of novel, high-potential bioactive molecules.[2][3] This document provides a comprehensive overview, including detailed synthesis protocols, characterization data, and methodologies for its application as a key intermediate in drug discovery workflows.

Introduction: The Strategic Value of the 4-Bromo-3,5-dimethoxybenzoyl Scaffold

Hydrazides and their derivatives, particularly hydrazones, exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][4][5] The power of 4-bromo-3,5-dimethoxybenzohydrazide as an intermediate lies in its distinct structural features:

  • The Hydrazide Functional Group (-CONHNH₂): This is the primary reactive handle, readily undergoing condensation reactions with aldehydes and ketones to form stable hydrazone linkages. This provides a simple yet powerful method for molecular diversification.[1][6]

  • The 3,5-Dimethoxy Substitution: The two methoxy groups act as hydrogen bond acceptors and significantly influence the molecule's conformation and electronic properties. This substitution pattern is found in various natural and synthetic bioactive compounds.[7]

  • The 4-Bromo Substituent: The bromine atom enhances lipophilicity, which can improve membrane permeability. Furthermore, it can participate in halogen bonding, a specific and directional non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.[2]

This combination of features makes 4-bromo-3,5-dimethoxybenzohydrazide a pre-validated starting block for targeting a range of biological systems. Derivatives of the closely related 4-bromo-N-(3,5-dimethoxyphenyl)benzamide, for instance, have been identified as potent inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR1), a key target in non-small cell lung cancer.[8][9]

Synthesis of the Intermediate: 4-Bromo-3,5-dimethoxybenzohydrazide

The synthesis of the target hydrazide is reliably achieved via a two-step process starting from the corresponding carboxylic acid. The initial esterification is a critical step because direct reaction of a carboxylic acid with hydrazine can lead to undesirable salt formation and is generally less efficient than hydrazinolysis of an ester.[10][11]

G A 4-Bromo-3,5-dimethoxybenzoic Acid B Methyl 4-bromo-3,5-dimethoxybenzoate A->B Esterification (SOCl₂, Methanol) C 4-Bromo-3,5-dimethoxybenzohydrazide B->C Hydrazinolysis (Hydrazine Hydrate)

Caption: Workflow for the synthesis of 4-bromo-3,5-dimethoxybenzohydrazide.

Protocol 2.1: Step 1 - Esterification

This protocol details the conversion of 4-bromo-3,5-dimethoxybenzoic acid to its methyl ester, a more suitable substrate for the subsequent hydrazinolysis.[12]

Materials:

  • 4-Bromo-3,5-dimethoxybenzoic acid

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

Procedure:

  • Suspend 4-bromo-3,5-dimethoxybenzoic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension in an ice bath to 0 °C.

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirring suspension. Causality Note: This exothermic reaction generates HCl gas in situ, which catalyzes the Fischer esterification. Adding it slowly at 0 °C controls the reaction rate and minimizes side reactions.

  • After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

  • Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize excess acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 4-bromo-3,5-dimethoxybenzoate, which can be purified by recrystallization from ethanol.[12]

Protocol 2.2: Step 2 - Hydrazinolysis

This protocol describes the conversion of the methyl ester to the final benzohydrazide product. The most common and effective method involves refluxing the ester with hydrazine hydrate.[10][13]

Materials:

  • Methyl 4-bromo-3,5-dimethoxybenzoate

  • Hydrazine hydrate (80-99%)

  • Ethanol (95% or absolute)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Dissolve methyl 4-bromo-3,5-dimethoxybenzoate (1.0 eq) in a minimal amount of ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2-1.5 eq) to the solution. Causality Note: Using a slight excess of hydrazine hydrate ensures the complete conversion of the ester.[14]

  • Reflux the reaction mixture for 3-5 hours. The progress can be monitored by TLC.[10]

  • After completion, cool the reaction mixture in an ice bath. The product, 4-bromo-3,5-dimethoxybenzohydrazide, will typically precipitate as a white solid.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water or a small amount of cold ethanol to remove any unreacted hydrazine hydrate and other impurities.

  • Dry the product under vacuum. If necessary, the hydrazide can be further purified by recrystallization from ethanol.[15]

Table 1: Expected Analytical Data for the Intermediate

This table provides expected characterization data for verifying the identity and purity of the synthesized 4-bromo-3,5-dimethoxybenzohydrazide.

ParameterExpected Value/Observation
Appearance White to off-white crystalline solid
Melting Point (°C) Specific to the compound, determined experimentally
¹H NMR (DMSO-d₆) Signals corresponding to aromatic protons (~7.0-7.5 ppm, s, 2H), methoxy protons (~3.8 ppm, s, 6H), and hydrazide protons (-NH, -NH₂; broad singlets, variable ppm)
¹³C NMR (DMSO-d₆) Signals for carbonyl carbon (~165 ppm), aromatic carbons (including C-O, C-Br, C-H), and methoxy carbons (~56 ppm)
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular formula C₉H₁₁BrN₂O₃
FTIR (KBr, cm⁻¹) Peaks for N-H stretching (~3200-3300), C=O stretching (~1640-1660), and C-O stretching (~1100-1250)

Application in Bioactive Molecule Synthesis: Hydrazone Derivatives

With the intermediate in hand, researchers can rapidly generate a diverse library of compounds. The most direct application is the synthesis of hydrazones via condensation with various aldehydes and ketones.

G cluster_reactants Reactants A 4-Bromo-3,5-dimethoxy- benzohydrazide C Hydrazone Derivative Library A->C Condensation (Acid Catalyst) B Aldehyde/Ketone Library (R-CHO) B->C

Caption: General scheme for diversifying the intermediate into a hydrazone library.

Protocol 3.1: General Procedure for Hydrazone Synthesis

This protocol provides a robust method for coupling the hydrazide intermediate with an aldehyde to form a hydrazone-linked target molecule.

Materials:

  • 4-Bromo-3,5-dimethoxybenzohydrazide (1.0 eq)

  • Substituted aldehyde or ketone (1.0-1.1 eq)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount, 2-3 drops)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Dissolve 4-bromo-3,5-dimethoxybenzohydrazide in ethanol in a round-bottom flask.

  • Add the selected aldehyde or ketone to the solution, followed by a few drops of glacial acetic acid. Causality Note: The acid catalyzes the dehydration step of the imine formation, driving the reaction to completion.

  • Reflux the mixture for 2-6 hours. The reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature or in an ice bath. The hydrazone product often precipitates from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and dry under vacuum.

  • The final hydrazone can be purified by recrystallization, typically from ethanol or an ethyl acetate/hexane mixture.

Table 2: Potential Bioactive Scaffolds Derived from the Intermediate

The versatility of the 4-bromo-3,5-dimethoxybenzoyl scaffold allows for its incorporation into various molecular architectures targeting different diseases.

Derivative ClassPotential Biological ActivityRationale / Example
Aryl Hydrazones Anticancer, AntimicrobialCondensation with substituted benzaldehydes. Bromo-benzohydrazides have shown potent anticancer activity.[5]
Heterocyclic Hydrazones Antifungal, Anti-inflammatoryCondensation with heterocyclic aldehydes (e.g., furfural, pyridine carboxaldehyde).[6]
Thiazolidinones Antidiabetic (PTP1B inhibitors)Cyclization reactions can lead to more complex heterocyclic systems.[16]
Chalcone-like Hybrids AntibacterialThe core structure can be hybridized with other known pharmacophores to enhance activity.[2]

Safety and Handling

Proper laboratory safety practices are paramount when working with these chemicals. Always consult the full Safety Data Sheet (SDS) for each reagent before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[17][18]

  • Handling:

    • Work in a well-ventilated area or a chemical fume hood, especially when handling thionyl chloride and hydrazine hydrate.[19][20]

    • Avoid inhalation of dusts and vapors.[21]

    • Avoid contact with skin and eyes.[17]

  • Reagent-Specific Hazards:

    • Thionyl Chloride: Corrosive and reacts violently with water. Handle with extreme care.

    • Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Always handle in a fume hood.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

4-Bromo-3,5-dimethoxybenzohydrazide is a high-value, synthetically accessible intermediate for drug discovery and medicinal chemistry. Its unique substitution pattern offers a strategic advantage for developing novel compounds with diverse biological activities. The protocols outlined in this guide provide a reliable and validated pathway for its synthesis and subsequent derivatization, enabling researchers to efficiently generate and explore new chemical entities for a wide range of therapeutic targets.

References

  • Development and assessment of green synthesis of hydrazides. (n.d.). Krishikosh.
  • What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? (2015). ResearchGate.
  • A New Procedure for Preparation of Carboxylic Acid Hydrazides. (n.d.). American Chemical Society.
  • Synthesis of benzohydrazide derivatives. (n.d.). ResearchGate.
  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2024). Linköping University Electronic Press.
  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. (2018). PubMed.
  • Preparation method of hydrazide compound. (n.d.). Google Patents.
  • Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. (n.d.). ResearchGate.
  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022). PMC.
  • SAFETY DATA SHEET - 3-Bromo-4,5-dimethoxybenzonitrile. (2023). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 4-Bromobenzoic acid. (2023). Fisher Scientific.
  • Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. (n.d.). AIP Publishing.
  • SAFETY DATA SHEET - 4-Bromo-3-methoxybenzoic acid. (2024). Tokyo Chemical Industry Co., Ltd.
  • SAFETY DATA SHEET - BROMOBENZENE. (2019). Spectrum Chemical.
  • SAFETY DATA SHEET - 1-Bromo-3,5-dimethoxybenzene. (2023). Fisher Scientific.
  • Benzohydrazides: As potential bio-active agents. (2018). The Pharma Innovation.
  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. (2018). PMC - NIH.
  • methyl 4-bromo-3,5-dimethoxybenzoate synthesis. (n.d.). ChemicalBook.
  • (E)-4-Bromo-N′-(4-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate. (n.d.). PMC.
  • Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. (n.d.). PubMed.
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2021). MDPI.
  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (2014). PMC - NIH.
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  • Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. (2021). PubMed.
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Application

Application Notes & Protocols: Derivatization of 4-Bromo-3,5-dimethoxybenzohydrazide for Anticancer Drug Discovery

Abstract The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Hydrazide-hydrazone derivatives have emerged as a privileged scaffold, demonstrating a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Hydrazide-hydrazone derivatives have emerged as a privileged scaffold, demonstrating a wide spectrum of pharmacological activities, including significant antiproliferative effects.[1][2][3] This document provides a comprehensive guide to the derivatization of 4-Bromo-3,5-dimethoxybenzohydrazide, a promising starting scaffold for the development of new anticancer drug candidates. We will delve into the rationale behind its selection, detailed protocols for its synthesis and subsequent derivatization into a library of hydrazones, methodologies for in vitro anticancer evaluation, and potential mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this chemical space for oncology applications.

Introduction: The Rationale for Targeting Cancer with Hydrazide-Hydrazones

Cancer remains a leading cause of mortality worldwide, necessitating the urgent development of new therapeutic strategies that can overcome the limitations of current treatments, such as toxicity and drug resistance.[4] The hydrazide-hydrazone moiety (–(C=O)NHN=CH–) is a versatile and synthetically accessible linker that has been successfully incorporated into a multitude of biologically active compounds.[1][5] Its appeal in drug design stems from several key features:

  • Synthetic Tractability: Hydrazide-hydrazones are readily synthesized through a straightforward condensation reaction between a hydrazide and an aldehyde or ketone, allowing for the rapid generation of diverse chemical libraries.[6][7]

  • Structural Rigidity and H-Bonding: The hydrazone linker provides a degree of conformational rigidity and possesses both hydrogen bond donor (N-H) and acceptor (C=O) sites, facilitating strong interactions with biological targets.[4]

  • Metabolic Stability: They exhibit greater stability towards enzymatic degradation compared to amide bonds.[1]

  • pH Sensitivity: The acid-labile nature of the hydrazone bond can be exploited for targeted drug release in the acidic tumor microenvironment.[4]

The 4-Bromo-3,5-dimethoxybenzohydrazide scaffold was selected as the core structure for several strategic reasons. The bromo-substituent can enhance binding affinity through halogen bonding and is a common feature in potent bioactive molecules.[8] The dimethoxy groups can influence the molecule's lipophilicity and electronic properties, potentially improving cell permeability and target engagement. Derivatization of this core allows for a systematic exploration of the structure-activity relationship (SAR) to identify potent and selective anticancer agents.[9]

Experimental Workflows and Protocols

This section details the step-by-step procedures for the synthesis of the core hydrazide and its subsequent conversion into a library of hydrazone derivatives, followed by protocols for their biological evaluation.

Synthesis of the Core Scaffold: 4-Bromo-3,5-dimethoxybenzohydrazide

The synthesis of the central hydrazide scaffold is a critical first step. It is typically prepared from the corresponding methyl ester, methyl 4-bromo-3,5-dimethoxybenzoate, through hydrazinolysis.

Protocol 2.1.1: Synthesis of 4-Bromo-3,5-dimethoxybenzohydrazide

  • Materials:

    • Methyl 4-bromo-3,5-dimethoxybenzoate (1.0 eq)

    • Hydrazine hydrate (80-95%) (10-15 eq)

    • Ethanol or Methanol

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating plate

  • Procedure:

    • In a round-bottom flask, dissolve methyl 4-bromo-3,5-dimethoxybenzoate in a minimal amount of ethanol.

    • Add an excess of hydrazine hydrate to the solution. The large excess drives the reaction to completion.

    • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot has disappeared (typically 4-8 hours).

    • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

    • Collect the white precipitate by vacuum filtration.

    • Wash the solid product thoroughly with cold distilled water to remove any unreacted hydrazine hydrate.[10]

    • Dry the product under vacuum. For further purification, the crude product can be recrystallized from ethanol.[10]

  • Characterization:

    • FT-IR: Look for the appearance of N-H stretching bands (around 3200-3400 cm⁻¹) and the characteristic C=O stretch of the hydrazide.

    • ¹H-NMR: Confirm the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of broad singlets corresponding to the -NH and -NH₂ protons.

    • Mass Spectrometry: Verify the molecular weight of the synthesized hydrazide.

Derivatization: Synthesis of 4-Bromo-3,5-dimethoxybenzohydrazone Library

The core hydrazide is now ready to be derivatized by reacting it with a diverse panel of aromatic and heterocyclic aldehydes or ketones. This reaction forms the crucial hydrazone linkage.

Protocol 2.2.1: General Procedure for Hydrazone Synthesis

  • Materials:

    • 4-Bromo-3,5-dimethoxybenzohydrazide (1.0 eq)

    • Substituted aldehyde or ketone (1.0-1.1 eq)

    • Ethanol

    • Glacial acetic acid (catalytic amount, 2-3 drops)

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Dissolve 4-Bromo-3,5-dimethoxybenzohydrazide in ethanol in a round-bottom flask.[10]

    • Add the selected aldehyde or ketone to the solution.

    • Add a few drops of glacial acetic acid to catalyze the condensation reaction.

    • Reflux the mixture for 2-6 hours.[7][11] The formation of a precipitate often indicates product formation.[10]

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture. The product will typically precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry.

    • If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF-water mixture).

  • Causality Behind Choices:

    • Solvent: Ethanol is a common choice as it effectively dissolves the reactants and is easy to remove.

    • Catalyst: The acidic catalyst protonates the carbonyl oxygen of the aldehyde/ketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.

G cluster_synthesis Synthesis Workflow cluster_screening Screening Workflow Start Methyl 4-bromo-3,5- dimethoxybenzoate Hydrazide 4-Bromo-3,5- dimethoxybenzohydrazide Aldehyde Substituted Aldehyde/Ketone Hydrazone Hydrazone Derivative Library Screening In Vitro Anticancer Screening (e.g., MTT Assay) Hydrazone->Screening Evaluate Biological Activity SAR Structure-Activity Relationship (SAR) Analysis Hit Hit Compound Identification Mechanism Mechanism of Action Studies

In Vitro Anticancer Activity Evaluation

Once a library of derivatives is synthesized and characterized, the next critical step is to evaluate their biological activity.

Protocol 3.1: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drugs.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 breast, PC-3 prostate, HT-29 colon)[2]

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • 96-well plates

    • Synthesized hydrazone derivatives (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO (for formazan dissolution)

    • Multi-well plate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the old medium with medium containing the test compounds at various concentrations. Include wells for untreated cells (negative control) and a known anticancer drug (positive control).

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) and Data Interpretation

The power of creating a library of derivatives lies in the ability to establish a Structure-Activity Relationship (SAR). By comparing the IC₅₀ values of different derivatives, researchers can deduce which chemical modifications enhance or diminish anticancer activity.

Table 1: Hypothetical SAR Data for Hydrazone Derivatives

Compound IDR-Group on AldehydeIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HT-29
HZ-01 Phenyl25.431.2
HZ-02 4-Hydroxyphenyl15.118.5
HZ-03 4-Methoxyphenyl22.828.9
HZ-04 4-Chlorophenyl8.310.7
HZ-05 4-Nitrophenyl5.27.1
HZ-06 2-Furyl12.615.4
Doxorubicin (Positive Control)0.81.1
  • Interpretation of Hypothetical Data:

    • Electronic Effects: The data suggests that electron-withdrawing groups (e.g., -Cl, -NO₂) at the para-position of the phenyl ring (HZ-04, HZ-05) significantly increase anticancer activity compared to the unsubstituted phenyl ring (HZ-01) or electron-donating groups (-OH, -OCH₃). This indicates that the electronic nature of this part of the molecule is crucial for its biological effect.

    • Steric and Heterocyclic Effects: Replacing the phenyl ring with a furan ring (HZ-06) maintains good activity, suggesting that heterocyclic moieties are well-tolerated and could be a source of further optimization.

Elucidating the Mechanism of Action

Potent compounds identified from the initial screen should be subjected to further studies to understand how they kill cancer cells. Hydrazide-hydrazones have been reported to exert their anticancer effects through various mechanisms.[1]

  • Induction of Apoptosis: Many anticancer agents work by triggering programmed cell death, or apoptosis. This can be investigated using techniques like Annexin V/PI staining and by measuring the activity of key apoptotic proteins like caspases.[2][12] The most potent compounds can be evaluated for their ability to increase caspase-3 activation.[2]

  • Cell Cycle Arrest: Compounds may also inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase).[1][12] This can be analyzed using flow cytometry of propidium iodide-stained cells.

  • Enzyme Inhibition: Certain hydrazones are known to inhibit specific enzymes crucial for cancer cell survival, such as kinases, topoisomerases, or histone deacetylases.[5]

G Hydrazone Potent Hydrazone Derivative Apoptosis Apoptosis Hydrazone->Apoptosis CellCycle CellCycle Hydrazone->CellCycle Enzyme Enzyme Hydrazone->Enzyme

Conclusion and Future Directions

The derivatization of 4-Bromo-3,5-dimethoxybenzohydrazide represents a fertile ground for the discovery of novel anticancer agents. The synthetic accessibility of hydrazones allows for the rapid generation and screening of diverse chemical libraries, facilitating robust SAR studies. The protocols outlined in this document provide a solid framework for synthesizing these compounds and evaluating their cytotoxic potential. Future work should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Elucidating the precise molecular targets and mechanisms of action will be crucial for their further development as clinical candidates.

References

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. National Institutes of Health. Available at: [Link]

  • A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers in Chemistry. Available at: [Link]

  • Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review. ResearchGate. Available at: [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. PubMed. Available at: [Link]

  • Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. National Institutes of Health. Available at: [Link]

  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. PubMed Central. Available at: [Link]

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. Available at: [Link]

  • Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. ResearchGate. Available at: [Link]

  • Scheme 1. The synthesis pathway of hydrazide-hydrazones (2a-2m). ResearchGate. Available at: [Link]

  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. National Institutes of Health. Available at: [Link]

  • Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers in Chemistry. Available at: [Link]

  • Hydrazone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. PubMed. Available at: [Link]

  • Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. ResearchGate. Available at: [Link]

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Method

The Versatile Scaffold: 4-Bromo-3,5-dimethoxybenzohydrazide in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds that offer both synthetic versatility and potent biological activity is paramount. Among these, the benzohydrazide moiety has e...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds that offer both synthetic versatility and potent biological activity is paramount. Among these, the benzohydrazide moiety has emerged as a privileged structure, serving as the foundation for a multitude of therapeutic agents.[1][2] This guide delves into the specific applications of a particularly promising derivative, 4-Bromo-3,5-dimethoxybenzohydrazide, a compound poised at the intersection of advantageous structural features for medicinal chemistry exploration.

The presence of a bromine atom, coupled with two methoxy groups on the phenyl ring, imparts a unique electronic and steric profile to this molecule.[3] Halogenation, particularly bromination, is a well-established strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of drug candidates.[4] The methoxy groups can influence solubility and participate in hydrogen bonding, crucial for molecular recognition at biological targets.[5] The hydrazide functional group is a versatile handle for creating diverse libraries of compounds through reactions like hydrazone formation, and it can also act as a key pharmacophoric element for interacting with various enzymes.[6][7]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for leveraging 4-Bromo-3,5-dimethoxybenzohydrazide as a starting point for novel therapeutic development.

Part 1: The Therapeutic Potential of the 4-Bromo-3,5-dimethoxybenzohydrazide Scaffold

The unique combination of the bromo, dimethoxy, and benzohydrazide motifs suggests a broad range of potential therapeutic applications. Drawing parallels from structurally related compounds, we can hypothesize its utility in several key areas of medicinal chemistry.

Anticancer Agent Development

The benzohydrazide core is a common feature in numerous anticancer agents.[8] Derivatives of 4-Bromo-3,5-dimethoxybenzohydrazide can be envisioned as potent inhibitors of various protein kinases, which are critical regulators of cell proliferation and survival.[9] For instance, structurally similar 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have demonstrated significant inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer.[10][11] The 4-bromo-3,5-dimethoxy substitution pattern could be crucial for achieving high affinity and selectivity for the ATP-binding pocket of such kinases.

Furthermore, the introduction of bromine into molecular structures has been shown to enhance anticancer activity.[12][13] Chalcone derivatives containing bromo and methoxy groups have been investigated for their cytotoxicity against breast cancer cell lines.[14] This underscores the potential of the 4-Bromo-3,5-dimethoxybenzohydrazide scaffold in developing novel oncology therapeutics.

Antimicrobial Drug Discovery

Benzohydrazide derivatives have a rich history in the fight against infectious diseases, with isoniazid being a cornerstone in tuberculosis treatment.[8] The hydrazide moiety can interfere with essential metabolic pathways in microorganisms. The presence of a bromine atom can further enhance the antimicrobial potency.[3] Studies on 3/4-bromo benzohydrazide derivatives have revealed promising antimicrobial activity.[15] Therefore, 4-Bromo-3,5-dimethoxybenzohydrazide serves as an excellent starting point for the synthesis of novel antibacterial and antifungal agents.

Enzyme Inhibition

The hydrazide functional group is a known pharmacophore for the inhibition of various enzymes, including monoamine oxidases (MAOs) and cholinesterases, which are targets for neurodegenerative diseases.[1][16] The ability of the hydrazide to act as a hydrogen bond donor and acceptor, along with its potential to form covalent bonds, makes it a versatile inhibitor scaffold.[6] The substitution pattern on the aromatic ring of 4-Bromo-3,5-dimethoxybenzohydrazide can be fine-tuned to achieve selective inhibition of specific enzyme targets.

Part 2: Synthetic Protocols and Methodologies

A key advantage of 4-Bromo-3,5-dimethoxybenzohydrazide is its synthetic tractability, allowing for the generation of diverse compound libraries.

Synthesis of 4-Bromo-3,5-dimethoxybenzohydrazide

The synthesis of the title compound can be achieved from its corresponding benzoic acid or benzoate precursor.

Protocol 1: Synthesis of 4-Bromo-3,5-dimethoxybenzohydrazide from Methyl 4-Bromo-3,5-dimethoxybenzoate

This two-step protocol starts from the commercially available 4-bromo-3,5-dimethoxybenzoic acid.

Step 1: Esterification of 4-Bromo-3,5-dimethoxybenzoic acid [17]

  • To a solution of 4-bromo-3,5-dimethoxybenzoic acid (1.0 eq) in anhydrous methanol, slowly add thionyl chloride (10.0 eq) at 0 °C.

  • Heat the reaction mixture to 80 °C and stir for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain methyl 4-bromo-3,5-dimethoxybenzoate.

Step 2: Hydrazinolysis of Methyl 4-Bromo-3,5-dimethoxybenzoate

  • Dissolve methyl 4-bromo-3,5-dimethoxybenzoate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (10.0 eq) to the solution.

  • Reflux the reaction mixture for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent like ethanol to yield 4-Bromo-3,5-dimethoxybenzohydrazide.

Synthesis_Workflow start 4-Bromo-3,5-dimethoxybenzoic acid ester Methyl 4-bromo-3,5-dimethoxybenzoate start->ester SOCl2, MeOH, 80°C hydrazide 4-Bromo-3,5-dimethoxybenzohydrazide ester->hydrazide Hydrazine Hydrate, EtOH, Reflux

Caption: Synthetic route to 4-Bromo-3,5-dimethoxybenzohydrazide.

Derivatization via Hydrazone Formation

The hydrazide moiety readily reacts with aldehydes and ketones to form stable hydrazones, which are themselves a class of biologically active compounds.[18][19]

Protocol 2: General Procedure for the Synthesis of N'-Aryl/Alkylidene-4-bromo-3,5-dimethoxybenzohydrazides

  • Dissolve 4-Bromo-3,5-dimethoxybenzohydrazide (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add the corresponding aldehyde or ketone (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the pure hydrazone derivative.

Derivatization_Workflow hydrazide 4-Bromo-3,5-dimethoxybenzohydrazide aldehyde_ketone Aldehyde or Ketone (R-CHO or R-CO-R') hydrazone N'-Alkylidene/Arylidene-4-bromo-3,5-dimethoxybenzohydrazide p1->hydrazone Ethanol, Acetic Acid (cat.), Reflux

Caption: General scheme for hydrazone derivative synthesis.

Part 3: Biological Evaluation Protocols

Once a library of derivatives is synthesized, a systematic biological evaluation is crucial to identify lead compounds.

In Vitro Anticancer Screening

Protocol 3: MTT Assay for Cytotoxicity [5]

  • Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[15]

  • Treat the cells with various concentrations of the synthesized compounds (typically from 0.1 to 100 µM) for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value for each compound.

Table 1: Hypothetical IC50 Values of 4-Bromo-3,5-dimethoxybenzohydrazide Derivatives against Cancer Cell Lines

Compound IDR-group on HydrazoneIC50 (µM) on MCF-7IC50 (µM) on HCT116
BDH-1 Phenyl15.221.5
BDH-2 4-Chlorophenyl8.712.3
BDH-3 4-Nitrophenyl5.17.8
BDH-4 2-Hydroxyphenyl12.518.9
Doxorubicin (Positive Control)0.81.1
In Vitro Antimicrobial Screening

Protocol 4: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration (e.g., 37 °C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assays

The specific protocol will depend on the target enzyme. Below is a general framework.

Protocol 5: General Fluorogenic Enzyme Inhibition Assay [6]

  • Prepare a solution of the target enzyme in an appropriate assay buffer.

  • In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compounds.

  • Include a control with enzyme and DMSO (vehicle) but no inhibitor.

  • Pre-incubate the enzyme with the compounds for a defined period (e.g., 15-30 minutes) to allow for binding.

  • Initiate the enzymatic reaction by adding a fluorogenic substrate.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Calculate the initial reaction rates and determine the IC50 values for the inhibitors.

Biological_Screening_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Hydrazide derivatization Hydrazone Library Synthesis synthesis->derivatization anticancer Anticancer Screening (MTT Assay) derivatization->anticancer antimicrobial Antimicrobial Screening (MIC) derivatization->antimicrobial enzyme Enzyme Inhibition Assays derivatization->enzyme ic50 IC50 Determination anticancer->ic50 mic_val MIC Determination antimicrobial->mic_val enzyme->ic50 sar Structure-Activity Relationship (SAR) ic50->sar mic_val->sar

Caption: Workflow for synthesis and biological evaluation.

Part 4: Conclusion and Future Directions

4-Bromo-3,5-dimethoxybenzohydrazide represents a highly attractive and versatile scaffold for medicinal chemistry. Its straightforward synthesis and the reactive nature of the hydrazide group allow for the rapid generation of diverse chemical libraries. The presence of the bromo and dimethoxy substituents provides a solid foundation for developing compounds with potent and selective biological activities. The protocols outlined in this guide offer a starting point for researchers to explore the full potential of this scaffold in the development of novel therapeutics for cancer, infectious diseases, and other conditions amenable to enzyme inhibition. Future work should focus on extensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of derivatives, as well as in-depth mechanistic studies to elucidate their modes of action.

References

  • High-Throughput Screening Methods for Hydrazide Libraries: Application Notes and Protocols - Benchchem. (URL: )
  • Synthesis, Structure-Activity Relationship Studies Using Density Functional Theory and in silico Molecular Docking on Substituted Benzohydrazide Derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Practical synthesis and biological screening of sulfonyl hydrazides. (URL: )
  • Practical synthesis and biological screening of sulfonyl hydrazides - RSC Publishing. (URL: [Link])

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed. (URL: [Link])

  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (URL: [Link])

  • Scheme 1. Synthesis of benzohydrazide derivatives (4a-e). - ResearchGate. (URL: [Link])

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives - Der Pharma Chemica. (URL: [Link])

  • Structure-Activity Relationship of Pivalylbenzhydrazine Analogs: A Comparative Guide Based on Structurally Rel
  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC - NIH. (URL: [Link])

  • Application Notes and Protocols: 3,5-Dibromo-4-methoxybenzoic Acid in Medicinal Chemistry - Benchchem. (URL: )
  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - NIH. (URL: [Link])

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC - NIH. (URL: [Link])

  • Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed. (URL: [Link])

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - MDPI. (URL: [Link])

  • A Comparative Analysis of the Biological Activity of 3,5-Dibromo-4-methoxybenzoic Acid and Other Benzoic Acid Deriv
  • Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line - ResearchGate. (URL: [Link])

  • Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2 - PubMed Central. (URL: [Link])

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC - NIH. (URL: [Link])

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. (URL: [Link])

  • Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - NIH. (URL: [Link])

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (URL: [Link])

  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC - NIH. (URL: [Link])

  • Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science. (URL: [Link])

Sources

Application

Application Note: Synthesis of 4-Bromo-3,5-dimethoxybenzohydrazide via Hydrazinolysis of Methyl 4-bromo-3,5-dimethoxybenzoate

<_ _> Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-bromo-3,5-dimethoxybenzohydrazide through the hydrazinolysis of methyl 4-bromo-3,5-dimethoxybenzoate. This proce...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-bromo-3,5-dimethoxybenzohydrazide through the hydrazinolysis of methyl 4-bromo-3,5-dimethoxybenzoate. This procedure is a critical transformation in synthetic organic chemistry, yielding a versatile intermediate for the development of novel pharmaceutical agents and other bioactive molecules. The protocol details the necessary reagents, equipment, safety precautions, and reaction workup. Explanations for key procedural choices are provided to ensure a thorough understanding of the reaction.

Introduction

Benzohydrazide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The conversion of esters to their corresponding hydrazides, a reaction known as hydrazinolysis, is a fundamental step in accessing these valuable molecular scaffolds. This process involves the nucleophilic acyl substitution of an ester with hydrazine.

The target molecule, 4-bromo-3,5-dimethoxybenzohydrazide, serves as a key building block for more complex molecular architectures. The presence of the bromo- and dimethoxy- substituents on the aromatic ring provides handles for further functionalization, making it a valuable intermediate in drug discovery and materials science. This document outlines a reliable and efficient laboratory-scale procedure for its preparation.

Reaction Scheme and Mechanism

The overall reaction involves the treatment of methyl 4-bromo-3,5-dimethoxybenzoate with hydrazine hydrate, typically in an alcoholic solvent, to yield 4-bromo-3,5-dimethoxybenzohydrazide and methanol as a byproduct.

Reaction:

The reaction proceeds via a nucleophilic acyl substitution mechanism. Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This is followed by the collapse of the tetrahedral intermediate and the elimination of the methoxide leaving group.

Materials and Equipment

Reagents
ReagentGradeSupplierCAS No.
Methyl 4-bromo-3,5-dimethoxybenzoate≥98%Commercially Available26050-64-6
Hydrazine Hydrate (80% solution)ReagentCommercially Available7803-57-8
Ethanol (Absolute)ACS GradeCommercially Available64-17-5
Deionized Water--7732-18-5
Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Filter paper

  • Beakers and graduated cylinders

  • Spatula and weighing balance

  • Fume hood

Experimental Protocol

This protocol is for a typical laboratory-scale synthesis. Adjustments to the scale should be made with careful consideration of stoichiometry and safety.

Reaction Setup

hydrazinolysis_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation A 1. Add methyl 4-bromo-3,5-dimethoxybenzoate and ethanol to a round-bottom flask. B 2. Add a magnetic stir bar. A->B C 3. Attach a reflux condenser. B->C D 4. Place the flask in a heating mantle within a fume hood. C->D E 5. Begin stirring. D->E F 6. Slowly add hydrazine hydrate to the stirring mixture. E->F G 7. Heat the reaction mixture to reflux. F->G H 8. Monitor the reaction progress (e.g., by TLC). G->H I 9. Cool the reaction mixture to room temperature. H->I J 10. Pour the mixture into cold deionized water. I->J K 11. Collect the precipitate by vacuum filtration. J->K L 12. Wash the solid with cold deionized water. K->L M 13. Dry the product. L->M

Sources

Method

analytical techniques for characterizing 4-Bromo-3,5-dimethoxybenzohydrazide

An In-Depth Technical Guide to the Analytical Characterization of 4-Bromo-3,5-dimethoxybenzohydrazide Authored by: A Senior Application Scientist Abstract 4-Bromo-3,5-dimethoxybenzohydrazide is a substituted aromatic hyd...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analytical Characterization of 4-Bromo-3,5-dimethoxybenzohydrazide

Authored by: A Senior Application Scientist

Abstract

4-Bromo-3,5-dimethoxybenzohydrazide is a substituted aromatic hydrazide, a class of compounds recognized for its significant potential in medicinal chemistry and drug development due to a wide range of biological activities. The precise structural elucidation and purity assessment of this molecule are paramount for ensuring the validity of research findings and for advancing its potential therapeutic applications. This guide provides a comprehensive overview of the essential analytical techniques required for the unambiguous characterization of 4-Bromo-3,5-dimethoxybenzohydrazide, offering detailed, field-proven protocols and expert insights into data interpretation for researchers, scientists, and drug development professionals.

Introduction: The Scientific Imperative

Benzohydrazide derivatives are cornerstone scaffolds in modern medicinal chemistry, exhibiting antimicrobial, anticonvulsant, and anticancer properties.[1][2] The specific functionalization of the aromatic ring, as seen in 4-Bromo-3,5-dimethoxybenzohydrazide, can significantly modulate its biological activity, lipophilicity, and metabolic stability. Therefore, a robust and multi-faceted analytical approach is not merely a procedural step but a fundamental requirement for establishing a definitive structure-activity relationship (SAR).

This document moves beyond a simple listing of methods. It explains the causality behind experimental choices and demonstrates how a synergistic application of orthogonal analytical techniques provides a self-validating framework for confirming the molecule's identity, purity, and key physicochemical properties.

Physicochemical & Structural Overview

A foundational understanding of the target molecule is the first step in any analytical workflow.

  • Molecular Structure:

    • IUPAC Name: 4-Bromo-3,5-dimethoxybenzohydrazide

    • Synonyms: Benzoic acid, 4-bromo-3,5-dimethoxy-, hydrazide

  • Key Properties:

PropertyValueSource / Notes
Molecular Formula C₉H₁₁BrN₂O₃Calculated from structure
Molecular Weight 275.10 g/mol Calculated from formula
CAS Number 196345-72-1For the hydrazide
Appearance White to off-white solidTypical for this class of compounds
Melting Point 254-258 °C (lit.)For the precursor acid, 4-Bromo-3,5-dimethoxybenzoic acid.[3] The hydrazide's melting point is expected to be distinct and must be determined experimentally.

The Analytical Workflow: A Multi-Technique Approach

No single technique can provide a complete picture. True analytical confidence is achieved by integrating data from multiple, complementary methods. The following workflow represents a best-practice approach for comprehensive characterization.

G cluster_synthesis Synthesis & Purification cluster_primary Primary Structural Elucidation cluster_secondary Purity & Property Analysis cluster_confirmation Final Confirmation Synthesis Synthesized 4-Bromo-3,5-dimethoxybenzohydrazide NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Initial Analysis MS Mass Spectrometry (HRMS) Synthesis->MS Initial Analysis FTIR FTIR Spectroscopy Synthesis->FTIR Initial Analysis HPLC HPLC Purity Assessment NMR->HPLC Verify Purity MS->HPLC Verify Purity FTIR->HPLC Verify Purity Thermal Thermal Analysis (DSC/TGA) HPLC->Thermal Characterize Properties Confirmation Structure & Purity Confirmed Thermal->Confirmation

Caption: A logical workflow for the comprehensive characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Principle: NMR spectroscopy probes the local magnetic fields around atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 4-Bromo-3,5-dimethoxybenzohydrazide, ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework.[4][5]

Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. Its polarity effectively dissolves the benzohydrazide, and its ability to participate in hydrogen bonding allows for the clear observation of the exchangeable N-H protons of the hydrazide group, which might otherwise be broadened or absent in other solvents.[1][6]

Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆.

  • Internal Standard: Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) as the primary internal reference.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[7]

  • ¹H NMR Parameters:

    • Pulse Angle: 90°

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 5 seconds (to ensure full relaxation of all protons, including potentially slow-relaxing aromatic protons).

    • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled (e.g., zgpg30).

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more (as the ¹³C nucleus is much less sensitive than ¹H).

Data Interpretation: Expected Spectral Features

The combination of electron-donating methoxy groups and the electron-withdrawing bromo and benzohydrazide groups leads to a predictable pattern of chemical shifts.

¹H NMR Assignment Expected δ (ppm) Multiplicity Integration Rationale
-NH (Amide)~11.5 - 12.0Singlet (broad)1HDeshielded due to the adjacent carbonyl group and H-bonding with DMSO.[1]
-NH₂ (Hydrazine)~4.5 - 5.0Singlet (broad)2HExchangeable protons, chemical shift can vary with concentration and water content.
Ar-H ~7.0 - 7.2Singlet2HThe two aromatic protons are chemically equivalent due to symmetrical substitution.
-OCH₃ ~3.8 - 3.9Singlet6HProtons on the two equivalent methoxy groups.
¹³C NMR Assignment Expected δ (ppm) Rationale
C=O (Carbonyl)~162 - 165Typical chemical shift for an amide carbonyl carbon.[1]
Ar-C-O ~150 - 155Aromatic carbons directly attached to the electron-donating methoxy groups.
Ar-C-C=O ~130 - 135Quaternary carbon attached to the benzohydrazide group.
Ar-C-H ~105 - 110Aromatic carbons bearing a proton. Shielded by the two ortho methoxy groups.
Ar-C-Br ~100 - 105Quaternary carbon attached to the bromine.
-OCH₃ ~56 - 57Carbon of the methoxy groups.[7]

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Principle: MS measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the mass with extremely high accuracy, allowing for the confident assignment of an elemental formula.

Expert Insight: The presence of a bromine atom is a key structural feature that provides a definitive signature in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance. Therefore, any bromine-containing fragment will appear as a pair of peaks (an "isotopic doublet") separated by 2 Da, with nearly equal intensity. This is a crucial validation point.[7][8]

Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Mode: Use positive ion mode to generate the protonated molecule [M+H]⁺.

  • Mass Analyzer: Acquire data using a TOF analyzer over a mass range of m/z 100-500.

  • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the analysis to guarantee mass accuracy.

Data Interpretation
  • Expected [M+H]⁺:

    • For C₉H₁₁⁷⁹BrN₂O₃: Calculated m/z = 275.0035

    • For C₉H₁₁⁸¹BrN₂O₃: Calculated m/z = 276.9994

  • Observation: The spectrum should show two major peaks of nearly equal intensity at approximately m/z 275 and 277. An HRMS result matching the calculated mass to within 5 ppm provides unambiguous confirmation of the elemental formula.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of specific chemical bonds and functional groups.

Expert Insight: For benzohydrazides, the N-H and C=O stretching regions are highly diagnostic. The position of the C=O (Amide I) band can provide information about hydrogen bonding within the crystal lattice.[1][9]

Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No sample preparation (like KBr pellets) is needed, making this a rapid and efficient method.[10]

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (H₂O, CO₂) signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Data Interpretation: Characteristic Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch (Amide/Hydrazine)3200 - 3400Medium to strong, can be multiple bands
C-H Stretch (Aromatic)3000 - 3100Weak to medium
C-H Stretch (Aliphatic, -OCH₃)2850 - 3000Medium
C=O Stretch (Amide I)1630 - 1680Strong, sharp
N-H Bend (Amide II)1510 - 1550Medium to strong
C=C Stretch (Aromatic)1450 - 1600Multiple medium bands
C-O Stretch (Aryl Ether)1200 - 1280Strong
C-Br Stretch 500 - 600Medium to strong

High-Performance Liquid Chromatography (HPLC): Purity Determination

Principle: HPLC separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase. For purity analysis of a moderately polar compound like 4-Bromo-3,5-dimethoxybenzohydrazide, a reversed-phase method is the industry standard.[11][12]

Expert Insight: Method development should aim for a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities or starting materials. The choice of an acidic modifier (e.g., formic or phosphoric acid) in the mobile phase is crucial to suppress the ionization of any acidic or basic functional groups, ensuring good peak shape.[11]

Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Method:

    • Isocratic: Start with a 50:50 mixture of A:B. Adjust the ratio to achieve a retention time of 3-7 minutes.

    • Gradient (for impurity profiling): 5% to 95% B over 15 minutes. This ensures that any less polar or more polar impurities are eluted and detected.

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile. Dilute with the mobile phase to a working concentration of ~0.1 mg/mL.[11]

Data Interpretation

A successful analysis will yield a chromatogram with a single major peak. Purity is calculated based on the area percent of this peak relative to the total area of all peaks detected. For a high-purity reference standard, the main peak area should be >99.0%.

Thermal Analysis (DSC/TGA): Assessing Stability and Transitions

Principle:

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, and other thermal events.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine decomposition temperatures and thermal stability.[13][14]

Expert Insight: Running TGA first can inform the DSC experiment. The TGA will reveal the temperature at which the compound begins to decompose. The DSC experiment should then be programmed to stop well below this decomposition temperature to ensure that the observed endotherm corresponds to a true melt and not a melt-decomposition event.[15][16]

Protocol: DSC and TGA
  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA or DSC pan.

  • Atmosphere: Purge with an inert gas (Nitrogen) at a flow rate of 20-50 mL/min.

  • TGA Method: Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min.

  • DSC Method: Heat the sample from 30 °C to a temperature just below the onset of decomposition (determined by TGA) at a rate of 10 °C/min.

Data Interpretation
  • TGA Thermogram: A plot of mass vs. temperature. A stable compound will show a flat baseline until the onset of decomposition, at which point a sharp drop in mass will occur.

  • DSC Thermogram: A plot of heat flow vs. temperature. A sharp endothermic peak (a downward peak) will indicate the melting point of the crystalline solid.

Integrated Data Analysis: The Path to Unambiguous Confirmation

The true power of this analytical suite lies in the convergence of data.

G cluster_data Experimental Data cluster_conclusion Conclusion NMR_Data NMR: C-H Framework Connectivity Confirmed_Structure Confirmed Structure: 4-Bromo-3,5-dimethoxybenzohydrazide NMR_Data->Confirmed_Structure Convergent Evidence MS_Data HRMS: Exact Mass Formula (C₉H₁₁BrN₂O₃) Br Isotope Pattern MS_Data->Confirmed_Structure Convergent Evidence FTIR_Data FTIR: Functional Groups (C=O, N-H, C-O) FTIR_Data->Confirmed_Structure Convergent Evidence HPLC_Data HPLC: Purity >99% HPLC_Data->Confirmed_Structure Convergent Evidence

Caption: Integration of orthogonal analytical data for structural confirmation.

The ¹H and ¹³C NMR data establish the precise connectivity of the atoms. HRMS confirms the elemental formula and the presence of bromine. FTIR validates the presence of the key hydrazide, methoxy, and aromatic functional groups. Finally, HPLC confirms that the characterized entity is the main component of the sample, not an impurity. Together, they form an unassailable body of evidence for the structure and purity of 4-Bromo-3,5-dimethoxybenzohydrazide.

References

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. National Library of Medicine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-4-Bromo-N′-(4-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate. National Library of Medicine. Retrieved from [Link]

  • SWGDrug. (2013, April 19). 4-Bromo-2,5-dimethoxyamphetamine. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromo-3,5-dihydroxybenzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (2015, August). Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material. Retrieved from [Link]

  • ResearchGate. (2014, January). (PDF) Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectra of brominated vanillin (2a), 2-hydroxybenzohydrazine (2b) and Benzohydrazide derivatives (3). Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of compound 3-(5-bromo-4-(4-methoxyphenyl.... Retrieved from [Link]

  • FUPRESS. (2024, March 4). Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. Retrieved from [Link]

  • MDPI. (2024, January 9). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). Spectroscopic Studies and other Novel Studies of 4 Bromo 4l Chloro Benzylidene Aniline (BCBA) Crystal. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from [Link]

  • ResearchGate. (2013, June). (PDF) Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Retrieved from [Link]

  • AIP Publishing. (n.d.). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. Retrieved from [Link]

  • Springer. (2024, June 27). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Retrieved from [Link]

  • ResearchGate. (2014, January). (PDF) Synthesis, Characterization and Thermal Analysis of New Cu(II) Complexes with Hydrazide Ligands. Retrieved from [Link]

  • ResearchGate. (2018, February). Synthesis and characterization of (E)-4-Amino-N'- (2,5-dimethoxybenzylidene)benzohydrazide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (n.d.). Synthesis, growth and characterization of 4-bromo-4′-nitrobenzylidene aniline (BNBA): a novel nonlinear optical material with a (3+1)-dimensional incommensurately modulated structure. Retrieved from [Link]

  • ResearchGate. (2014, January). Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide | Request PDF. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • MassBank. (2008, October 21). 4-bromobenzoic acid. Retrieved from [Link]

Sources

Application

Application Note: Synthetic Routes to Novel Schiff Bases from 4-Bromo-3,5-dimethoxybenzohydrazide for Drug Discovery

Abstract This guide provides a comprehensive technical overview and detailed protocols for the synthesis of novel Schiff bases, a class of compounds with significant potential in medicinal chemistry. We delineate a robus...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of novel Schiff bases, a class of compounds with significant potential in medicinal chemistry. We delineate a robust, two-step synthesis of the key intermediate, 4-bromo-3,5-dimethoxybenzohydrazide, followed by a generalized protocol for its condensation with various aldehydes to yield a diverse library of Schiff base candidates. The rationale behind experimental choices, detailed characterization methodologies (FT-IR, NMR, MS), and potential applications in drug development are discussed to provide researchers with a self-validating framework for producing and evaluating these promising molecules.

Introduction: The Therapeutic Potential of Hydrazone-Type Schiff Bases

Schiff bases, compounds characterized by the azomethine or imine (-C=N-) functional group, are foundational scaffolds in medicinal chemistry and drug design.[1][2] Their versatile biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties, make them a focal point of intensive research.[3][4] The nitrogen atom of the imine group, with its lone pair of electrons in an sp2 hybridized orbital, is crucial for the biological activity, often interacting with active sites in cellular constituents through hydrogen bonding.[2]

Within this broad class, Schiff bases derived from hydrazides, known as hydrazones, are particularly noteworthy. The inclusion of the acylhydrazone moiety (-CO-NH-N=CH-) often enhances the biological profile of the molecule.[5][6] This application note details the synthesis of novel hydrazone-type Schiff bases using 4-bromo-3,5-dimethoxybenzohydrazide as a key building block. The strategic inclusion of dimethoxy and bromo-substituents on the phenyl ring is deliberate; methoxy groups are known to influence lipophilicity and receptor binding, while the bromine atom serves as a valuable synthetic handle for further diversification via cross-coupling reactions, enabling the creation of a broad and structurally diverse compound library.[7]

Synthesis of the Key Intermediate: 4-Bromo-3,5-dimethoxybenzohydrazide

The synthesis of the hydrazide precursor is a critical first stage that proceeds in two sequential steps: (1) Fischer esterification of the commercially available carboxylic acid, followed by (2) hydrazinolysis of the resulting ester. This pathway is efficient and yields the key intermediate in high purity.

G cluster_0 Synthesis Workflow A 4-Bromo-3,5-dimethoxybenzoic Acid B Methyl 4-bromo-3,5-dimethoxybenzoate A->B Step 1: Esterification (Methanol, H₂SO₄ cat.) C 4-Bromo-3,5-dimethoxybenzohydrazide B->C Step 2: Hydrazinolysis (Hydrazine Hydrate)

Caption: Workflow for the synthesis of the key hydrazide intermediate.

Protocol 2.1: Step 1 - Synthesis of Methyl 4-bromo-3,5-dimethoxybenzoate

Rationale: This is a classic acid-catalyzed Fischer esterification. Thionyl chloride could also be used, but sulfuric acid is a less hazardous and highly effective catalyst for this transformation.[8] Methanol acts as both the solvent and the reactant. The reaction is driven to completion by using a large excess of methanol and refluxing to increase the reaction rate.

Materials:

  • 4-Bromo-3,5-dimethoxybenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-3,5-dimethoxybenzoic acid (10.0 g, 38.3 mmol).

  • Add 100 mL of anhydrous methanol to the flask and stir to dissolve the solid.

  • Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirring solution.

  • Heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system.

  • Once the reaction is complete (disappearance of the starting material spot), allow the mixture to cool to room temperature.

  • Reduce the volume of methanol by approximately 70% using a rotary evaporator.

  • Pour the concentrated residue into 150 mL of ice-cold deionized water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash sequentially with 100 mL of deionized water, 100 mL of saturated NaHCO₃ solution (to neutralize residual acid), and finally with 100 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • The product, methyl 4-bromo-3,5-dimethoxybenzoate, can be purified by recrystallization from a minimal amount of hot methanol to yield a white crystalline solid.

Protocol 2.2: Step 2 - Synthesis of 4-Bromo-3,5-dimethoxybenzohydrazide

Rationale: This reaction involves the nucleophilic acyl substitution of the methoxy group of the ester by the more nucleophilic hydrazine.[9] Hydrazine hydrate is used in excess to ensure complete conversion of the ester. Ethanol is an excellent solvent as both the starting ester and hydrazine hydrate are soluble in it, creating a homogeneous reaction mixture.

Materials:

  • Methyl 4-bromo-3,5-dimethoxybenzoate

  • Hydrazine Hydrate (80% solution in water)

  • Ethanol (95%)

  • Deionized Water

Procedure:

  • In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve the synthesized ester (8.0 g, 29.1 mmol) in 120 mL of 95% ethanol.

  • To this solution, add hydrazine hydrate (8 mL, approx. 165 mmol) dropwise with stirring.

  • Heat the mixture to reflux and maintain for 8-10 hours. The reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture in an ice bath for 1-2 hours. A white precipitate of the hydrazide will form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with a small amount of ice-cold deionized water to remove any unreacted hydrazine hydrate.

  • Dry the product in a vacuum oven at 50-60°C to yield 4-bromo-3,5-dimethoxybenzohydrazide as a pure white solid.

General Protocol for Synthesis of Novel Schiff Bases

The core of this work lies in the condensation reaction between the synthesized hydrazide and a variety of aldehyde-containing compounds. This reaction is a robust and high-yielding method for generating molecular diversity.[10][11]

G cluster_0 General Reaction Scheme cluster_1 cluster_2 A 4-Bromo-3,5-dimethoxy- benzohydrazide B Substituted Aldehyde (R-CHO) C Novel Schiff Base (Hydrazone) A->C dummy + B->C arrow Ethanol, Glacial Acetic Acid (cat.) Reflux, 2-6 h

Caption: General scheme for Schiff base synthesis via condensation.

Protocol 3.1: General Condensation Reaction

Rationale: The reaction proceeds via nucleophilic addition of the terminal -NH₂ group of the hydrazide to the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond.[12] A catalytic amount of acid (e.g., glacial acetic acid) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the reaction rate.[13]

Materials:

  • 4-Bromo-3,5-dimethoxybenzohydrazide

  • A selected aromatic or heterocyclic aldehyde (e.g., salicylaldehyde, 4-nitrobenzaldehyde, indole-3-carboxaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-bromo-3,5-dimethoxybenzohydrazide (1.0 mmol) in absolute ethanol (20 mL).

  • In a separate beaker, dissolve the chosen aldehyde (1.05 mmol, a slight excess) in absolute ethanol (15 mL).

  • Add the aldehyde solution to the hydrazide solution with stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. The reaction progress should be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the product will precipitate out of the solution.

  • If precipitation occurs, cool the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

Structural Characterization and Validation

Confirming the identity and purity of the synthesized Schiff bases is paramount. A combination of spectroscopic methods provides a self-validating system for structural elucidation.[14][15][16]

TechniquePurposeKey Observational Data
FT-IR Functional Group IdentificationDisappearance of aldehyde C=O stretch (~1700 cm⁻¹). Appearance of a strong C=N (azomethine) stretch at ~1580-1640 cm⁻¹ .[17][18] Persistence of N-H stretch (~3200-3300 cm⁻¹) and amide C=O stretch (~1640-1680 cm⁻¹).
¹H NMR Proton Environment MappingDisappearance of the aldehyde proton signal (~9-10 ppm). Appearance of a new singlet for the azomethine proton (-N=CH-) at ~8-9 ppm .[9] Signals for aromatic and methoxy protons will be present, often with shifts indicative of the new electronic environment.
¹³C NMR Carbon Skeleton ConfirmationAppearance of the azomethine carbon (-N=C H-) signal at ~140-160 ppm .[5][9] Signals for aromatic, methoxy, and amide carbonyl carbons will be observed.
Mass Spec. Molecular Weight ConfirmationThe mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ that corresponds to the calculated molecular weight of the target Schiff base.[12][17]

Applications and Future Synthetic Directions

The synthesized library of novel Schiff bases serves as an excellent starting point for drug discovery campaigns. These compounds can be subjected to a variety of biological screenings.

  • Antimicrobial Assays: Test against panels of Gram-positive and Gram-negative bacteria and fungal strains.[4]

  • Anticancer Screening: Evaluate cytotoxicity against various cancer cell lines (e.g., MCF-7, HepG2, A549).[19][20]

  • Enzyme Inhibition Studies: Investigate potential inhibitory effects on enzymes relevant to specific diseases.

The presence of the bromine atom on the aromatic ring is a key feature for future work. It provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of a wide array of new functional groups and the creation of a second generation of even more complex and diverse molecules.

References

  • ResearchGate. (n.d.). Synthesis of hydrazide Schiff base ligands (1–4) and their diorganotin (IV) complexes (5–20). Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Preparation of Schiff Base Derived from 3,4-Dimethoxybenzaldehyde and p-Aminobenzoic Acid by Supersonic Speed Gas Impacting Method. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Different Schiff Bases—Structure, Importance and Classification. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Retrieved from [Link]

  • PubMed Central. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Schiff bases derived from drug and their metal Complexes: A review on the history, synthesis, characterization, and applications. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Synthesis, Characterization and Biological activities of Hydrazide Schiff's Bases. Retrieved from [Link]

  • ADYÜ Bilimsel ve Teknolojik Araştırma Dergisi. (2020). Preparation and Characterization of Some Schiff Base Compounds. Retrieved from [Link]

  • RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Retrieved from [Link]

  • GSC Online Press. (2022). Biological applications of Schiff bases: An overview. Retrieved from [Link]

  • PubMed Central. (n.d.). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of the Schiff base. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

  • Taylor & Francis Online. (2009). Green route synthesis of Schiff's bases of isonicotinic acid hydrazide. Retrieved from [Link]

  • Hilaris Publisher. (2016). Role of Schiff Base in Drug Discovery Research. Retrieved from [Link]

  • PubMed. (2009). Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling. Retrieved from [Link]

  • IJRAR. (2019). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. Retrieved from [Link]

  • MDPI. (2022). Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2022). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, theirbiological activities, and molecular modeling. Retrieved from [Link]

  • Science.gov. (n.d.). hydrazone schiff base: Topics by Science.gov. Retrieved from [Link]

  • Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • National Institutes of Health. (2023). Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. Retrieved from [Link]

Sources

Method

Application Note: A Robust and Scalable Two-Step Synthesis of 4-Bromo-3,5-dimethoxybenzohydrazide

Abstract 4-Bromo-3,5-dimethoxybenzohydrazide is a pivotal building block in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of novel therapeutic agents.[1][2] This application no...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Bromo-3,5-dimethoxybenzohydrazide is a pivotal building block in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of novel therapeutic agents.[1][2] This application note provides a comprehensive, field-proven protocol for the gram-scale synthesis of this compound. The methodology is designed for scalability, safety, and high purity, proceeding through a reliable two-step sequence: (1) Fischer-Speier esterification of 4-bromo-3,5-dimethoxybenzoic acid to its methyl ester, and (2) subsequent hydrazinolysis to yield the target hydrazide. We detail the causal logic behind procedural choices, robust in-process controls, and full characterization of the intermediate and final product, ensuring a trustworthy and reproducible workflow for research and development laboratories.

Scientific Rationale and Process Overview

The synthesis of aromatic hydrazides from their corresponding carboxylic acids is most efficiently achieved via an ester intermediate. Direct reaction of a carboxylic acid with hydrazine hydrate can lead to a competing and often dominant acid-base reaction, forming a stable hydrazinium carboxylate salt, which is reluctant to dehydrate to the desired hydrazide. Converting the carboxylic acid to an ester enhances the electrophilicity of the carbonyl carbon, making it an ideal substrate for nucleophilic attack by hydrazine.

This protocol employs a two-step approach:

  • Esterification: 4-Bromo-3,5-dimethoxybenzoic acid is converted to methyl 4-bromo-3,5-dimethoxybenzoate. We utilize thionyl chloride (SOCl₂) in methanol, a highly efficient method that proceeds via an acyl chloride intermediate in situ.[3] The methanol serves as both a reagent and the solvent, and the gaseous HCl byproduct drives the reaction to completion. This method is superior to standard Fischer esterification with catalytic acid (e.g., H₂SO₄) for scale-up as it is faster and the work-up is more straightforward.

  • Hydrazinolysis: The purified methyl ester is then reacted with hydrazine hydrate in an alcoholic solvent under reflux.[4] Hydrazine acts as a potent nucleophile, readily displacing the methoxy group from the ester to form the thermodynamically stable hydrazide product. The reaction is typically clean and high-yielding.

Below is a visualization of the overall experimental workflow.

G cluster_0 PART 1: Esterification cluster_1 PART 2: Hydrazinolysis cluster_2 Validation A 4-Bromo-3,5-dimethoxybenzoic Acid B Methyl 4-bromo-3,5-dimethoxybenzoate A->B SOCl₂, Anhydrous Methanol 0°C to 80°C, 2h C 4-Bromo-3,5-dimethoxybenzohydrazide B->C Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol, Reflux, 4h D Purification & Characterization (TLC, Recrystallization, NMR, IR, MS) C->D

Figure 1: High-level workflow for the synthesis of 4-Bromo-3,5-dimethoxybenzohydrazide.

Materials and Equipment

Reagents & SolventsGradeSupplier
4-Bromo-3,5-dimethoxybenzoic acid≥98%Standard Supplier
Thionyl chloride (SOCl₂)≥99%Standard Supplier
Methanol (Anhydrous)≥99.8%Standard Supplier
Hydrazine hydrate (55-64% solution)Reagent GradeStandard Supplier
Ethanol (200 Proof)ACS GradeStandard Supplier
Ethyl AcetateACS GradeStandard Supplier
HexanesACS GradeStandard Supplier
Saturated Sodium Bicarbonate (aq.)-Prepared in-house
Brine (Saturated NaCl aq.)-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeStandard Supplier
TLC PlatesSilica Gel 60 F₂₅₄Standard Supplier

Equipment:

  • Three-neck round-bottom flasks (appropriate scale)

  • Magnetic stirrer with heating mantle and thermocouple

  • Reflux condenser with gas outlet to a scrubber (for SOCl₂ and HCl)

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat. All operations must be performed in a certified chemical fume hood.

Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis of Methyl 4-bromo-3,5-dimethoxybenzoate (Intermediate)

This protocol is based on the method described by ChemicalBook, scaled for demonstration purposes.[3]

Quantitative Data:

CompoundMW ( g/mol )Amount (g)Moles (mmol)Equivalents
4-Bromo-3,5-dimethoxybenzoic acid261.0820.076.61.0
Thionyl chloride118.9757.0 (34 mL)4796.25
Methanol (Anhydrous)32.04500 mL-Solvent

Step-by-Step Procedure:

  • Reaction Setup: To a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing NaOH solution), add 4-Bromo-3,5-dimethoxybenzoic acid (20.0 g, 76.6 mmol).

  • Reagent Addition: Add anhydrous methanol (500 mL) to the flask and begin stirring to form a slurry. Cool the flask to 0°C using an ice-water bath.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (34 mL, 479 mmol) dropwise via the dropping funnel over 30-45 minutes. Causality: This slow, cooled addition is critical to control the initial exothermic reaction and prevent uncontrolled evolution of HCl and SO₂ gas.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 80°C) using a heating mantle. Maintain the reflux for 2 hours.

  • In-Process Control (IPC): Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The starting material (acid) will have a lower Rf than the product (ester). The reaction is complete when the starting material spot is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove excess methanol and thionyl chloride.

  • Extraction: Dissolve the resulting residue in ethyl acetate (300 mL). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 150 mL), saturated sodium bicarbonate solution (2 x 150 mL - Caution: slow addition due to CO₂ evolution), and finally with brine (150 mL). Causality: The water wash removes residual methanol, the bicarbonate wash neutralizes any remaining acid (HCl, starting material), and the brine wash aids in breaking emulsions and removing water from the organic layer.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: The product is typically of high purity after this work-up. If needed, it can be recrystallized from a minimal amount of hot methanol to yield methyl 4-bromo-3,5-dimethoxybenzoate as a white crystalline solid.

    • Expected Yield: 19.5 - 20.5 g (92-97%)

    • Characterization (¹H NMR, 400 MHz, CDCl₃): δ 7.28 (s, 2H, Ar-H), 3.92 (s, 3H, -COOCH₃), 3.90 (s, 6H, 2 x -OCH₃).

Protocol 2: Scale-Up Synthesis of 4-Bromo-3,5-dimethoxybenzohydrazide (Final Product)

Quantitative Data:

CompoundMW ( g/mol )Amount (g)Moles (mmol)Equivalents
Methyl 4-bromo-3,5-dimethoxybenzoate275.1019.069.11.0
Hydrazine Hydrate (~64%)50.066.9 mL138.22.0
Ethanol (200 Proof)46.07250 mL-Solvent

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4-bromo-3,5-dimethoxybenzoate (19.0 g, 69.1 mmol) in ethanol (250 mL).

  • Hydrazine Addition: Add hydrazine hydrate (~64%, 6.9 mL, 138.2 mmol) to the solution. Causality: Using a slight excess (1.5-2.0 equivalents) of hydrazine ensures the complete conversion of the ester.[4]

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The product will often begin to precipitate from the reaction mixture as a white solid.

  • In-Process Control (IPC): Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The product hydrazide is more polar and will have a lower Rf than the starting ester.

  • Isolation: After the reaction is complete, cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Purification: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 30 mL) to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the product under vacuum at 50°C to a constant weight.

    • Expected Yield: 17.5 - 18.5 g (92-97%)

    • Characterization (¹H NMR, 400 MHz, DMSO-d₆): δ 9.45 (s, 1H, -CONH-), 7.15 (s, 2H, Ar-H), 4.40 (s, 2H, -NH₂), 3.85 (s, 6H, 2 x -OCH₃).

    • IR (KBr, cm⁻¹): 3300-3400 (N-H stretch), 1640 (C=O stretch, amide I), 1570 (N-H bend, amide II).

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water. All handling must be performed in a chemical fume hood with appropriate PPE, including a face shield.

  • Hydrazine Hydrate (NH₂NH₂·H₂O): Extremely toxic, a suspected human carcinogen, and corrosive.[5][6] It can be absorbed through the skin. Strict adherence to safety protocols is mandatory. Use in a well-ventilated fume hood and wear chemical-resistant gloves and clothing. In case of skin contact, wash immediately and thoroughly with water.[7]

  • Waste Disposal: All chemical waste, including aqueous washes from extractions and filtrate, must be disposed of according to institutional and local environmental regulations. Hydrazine-containing waste requires specialized disposal procedures.

Mechanistic Visualization

The following diagram illustrates the key steps in the hydrazinolysis of the ester intermediate.

Figure 2: Simplified mechanism of hydrazinolysis. R = 4-Bromo-3,5-dimethoxyphenyl.

Conclusion

This application note presents a validated, efficient, and scalable two-step synthesis for 4-Bromo-3,5-dimethoxybenzohydrazide. The protocol is characterized by high yields, straightforward procedures, and robust purification methods that provide the target compound in high purity. By explaining the scientific rationale behind key steps and emphasizing critical safety precautions, this guide serves as a reliable resource for researchers in synthetic and medicinal chemistry.

References

  • Khan, K. M., et al. (2013). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 18(9), 10349-10366. Available at: [Link]

  • PrepChem (n.d.). Synthesis of 4-(bromo-methyl)benzoic acid methyl ester. Available at: [Link]

  • Google Patents (1982). EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene.
  • Li, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 846-853. Available at: [Link]

  • Google Patents (2011). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • Google Patents (1990). US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
  • Promdet, P., et al. (2012). (E)-4-Bromo-N′-(4-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate. Acta Crystallographica Section E, 68(Pt 5), o1069. Available at: [Link]

  • Google Patents (2013). CN103408454B - A kind of preparation method of hydrazide kind compound.
  • New Jersey Department of Health (2016). Hazardous Substance Fact Sheet - Hydrazine. Available at: [Link]

  • Nexchem Ltd (n.d.). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Available at: [Link]

  • Defense Technical Information Center (1968). Safety and Handling of Hydrazine. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions in the synthesis of aromatic hydrazides

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support portal for aromatic hydrazide synthesis. This guide is designed for researchers, scientists, and drug development professionals to naviga...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support portal for aromatic hydrazide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial chemical transformation. Instead of a generic protocol, we offer a dynamic troubleshooting resource grounded in mechanistic principles to empower you to diagnose issues and optimize your synthetic outcomes.

Part 1: Troubleshooting Guide - Diagnosis & Corrective Action

This section addresses the most common issues reported by researchers in the field. We focus on identifying the root cause of a problem and provide validated protocols for resolution.

Question: My reaction has low yield and TLC analysis shows a major, less polar byproduct that is insoluble in my workup solvent. What is happening?

Answer: This is a classic presentation for the formation of a 1,2-diacylhydrazine (also known as a bis-acyl hydrazine). This side product is particularly common when synthesizing hydrazides from esters or acyl chlorides.

Causality & Mechanism: The desired aromatic hydrazide product is itself a nucleophile. Once formed, its terminal -NH2 group can attack another molecule of your starting ester or acyl chloride. This second acylation reaction forms a symmetrical 1,2-diacylhydrazine, which is a larger, more non-polar, and often highly crystalline, insoluble molecule. The reaction is especially favored if there is a high local concentration of the acylating agent or if the reaction temperature is too high.

Visualizing the Competing Reactions

Start Aromatic Ester + Hydrazine Hydrate Product Desired Aromatic Hydrazide (Ar-CO-NH-NH2) Start->Product Desired Reaction (Nucleophilic Acyl Substitution) SideProduct 1,2-Diacylhydrazine Byproduct (Ar-CO-NH-NH-CO-Ar) Product->SideProduct Side Reaction (Further Acylation) Start2 Aromatic Ester Start2->SideProduct

Caption: Primary vs. Secondary acylation pathways in hydrazide synthesis.

Diagnostic Workflow:

  • TLC Analysis: The diacylhydrazine byproduct will have a higher Rf value (be less polar) than your desired hydrazide due to the second acyl group and the loss of the polar -NH2 moiety.

  • Solubility Test: The byproduct is often poorly soluble in common organic solvents like ethanol or ethyl acetate, in which the desired hydrazide may be soluble, especially upon heating.[1]

  • Proton NMR (¹H NMR): In the diacylhydrazine, the characteristic broad singlet for the -NH2 protons (often seen around 4-5 ppm) will be absent. Instead, you will see a signal for the two -NH- protons, typically further downfield (around 9-11 ppm), which integrates to two protons relative to the aromatic signals.

Corrective Action Protocols:

Protocol 1: Minimizing Diacylhydrazine Formation

This protocol focuses on controlling the reaction stoichiometry and conditions.

ParameterStandard ApproachOptimized Approach (To Minimize Byproduct) Rationale
Stoichiometry 1.1 eq. Hydrazine Hydrate3-5 eq. Hydrazine Hydrate A large excess of hydrazine ensures the ester is more likely to react with hydrazine than the newly formed hydrazide product.
Reagent Addition All reagents mixed at onceSlow, dropwise addition of ester to hydrazine solution Prevents high local concentrations of the ester, minimizing the chance for the product to be acylated.
Temperature Reflux (e.g., 80-100 °C)Room Temperature or gentle heating (e.g., 50-60 °C) Lower temperatures decrease the rate of the second acylation reaction more significantly than the primary desired reaction.
Reaction Time Fixed time (e.g., 12h)Monitor by TLC until starting ester is consumed Avoids prolonged heating after the primary reaction is complete, which can favor side product formation.

Protocol 2: Purification to Remove Diacylhydrazine

If the byproduct has already formed, it can often be removed due to its poor solubility.

  • Crude Product Isolation: After the reaction, cool the mixture and collect the precipitated solid by filtration. This solid will be a mixture of your product and the byproduct.

  • Selective Solubilization (Trituration/Recrystallization):

    • Transfer the crude solid to a flask.

    • Add a minimal amount of a suitable solvent (ethanol is often a good starting point) in which the desired hydrazide has moderate solubility upon heating, but the diacylhydrazine has low solubility.[2]

    • Heat the mixture to reflux. The desired hydrazide should dissolve, while the diacylhydrazine byproduct remains as a solid.

    • Perform a hot filtration to remove the insoluble diacylhydrazine.

    • Allow the filtrate to cool slowly to recrystallize the pure aromatic hydrazide.

    • Collect the purified crystals by filtration.

  • Purity Check: Confirm the purity of the recrystallized product using TLC and NMR.

Question: My product is contaminated with a bright yellow/orange impurity, and my NMR shows unexpected imine signals (-N=CH-). What is this?

Answer: You are likely observing the formation of a hydrazone . This occurs when your starting hydrazine or the product hydrazide reacts with a stray aldehyde or ketone.

Causality & Mechanism: The -NH2 group of a hydrazide is nucleophilic and can readily condense with carbonyl compounds.[3] These carbonyl contaminants can originate from:

  • Solvents: Using acetone for cleaning glassware or technical-grade isopropanol (which can be oxidized to acetone) can introduce carbonyls.

  • Starting Materials: The aromatic starting material itself might have a carbonyl substituent that can react intramolecularly or intermolecularly.

  • Degradation: Oxidative degradation of reagents or solvents can sometimes generate carbonyl species.

The reaction is often acid-catalyzed and results in the formation of a C=N double bond, which is part of a conjugated system, frequently leading to colored compounds.[4]

Corrective Action Protocols:

  • Use High-Purity Solvents: Always use analytical or HPLC-grade solvents. Avoid using acetone for cleaning reaction glassware immediately before use.

  • Inert Atmosphere: If your substrates are sensitive to oxidation, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the formation of carbonyl impurities via degradation.

  • Purification:

    • Column Chromatography: Hydrazones can often be separated from hydrazides using silica gel chromatography.[1] However, unsubstituted hydrazones can sometimes be unstable on silica.[5] Using a solvent system doped with a small amount of triethylamine (~1%) can help prevent decomposition on the column.

    • Recrystallization: If the polarity difference is significant, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be effective.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I synthesize a hydrazide directly from a carboxylic acid? A1: Yes, but it's often less efficient than the ester route. Direct reaction of a carboxylic acid with hydrazine typically requires harsh conditions (high heat) or the use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI).[7][8] The high temperatures can lead to more side products and degradation. The standard two-step process of converting the acid to an ester first is generally more reliable and higher yielding.[4][9]

Q2: My reaction is clean by TLC, but the yield is very low after workup. Where did my product go? A2: This could be due to several factors:

  • Product Solubility: Aromatic hydrazides can have some solubility in water. If your workup involves an aqueous wash or precipitation by adding water, you may be losing a significant amount of product in the aqueous layer. Try re-extracting the aqueous phase with a more polar organic solvent like ethyl acetate.

  • Incomplete Reaction: If the reaction did not go to completion, your "product" might be mostly unreacted starting material, which is then removed during the workup. Always confirm starting material consumption by TLC before proceeding with the workup.

  • Mechanical Losses: On a small scale (<1g), mechanical losses during transfers, filtration, and drying can significantly impact the final yield.[10] Ensure you are rinsing flasks and filter cakes thoroughly with the appropriate solvent.

Q3: How should I store hydrazine hydrate? A3: Hydrazine hydrate is corrosive, toxic, and a suspected carcinogen. It should be stored in a tightly sealed container in a cool, well-ventilated area, away from oxidizing agents and acids. Ensure you are using appropriate personal protective equipment (PPE), including gloves and safety goggles, when handling this reagent.[11]

Troubleshooting Workflow Diagram

Start Problem: Low Yield / Impure Product TLC Analyze crude by TLC. What is the main impurity? Start->TLC Impurity_NonPolar Impurity is less polar (Higher Rf) TLC->Impurity_NonPolar Impurity_Polar Impurity is more polar (Lower Rf) TLC->Impurity_Polar Impurity_SM Impurity matches Starting Material Rf TLC->Impurity_SM Diagnosis_Diacyl Diagnosis: Likely 1,2-Diacylhydrazine Impurity_NonPolar->Diagnosis_Diacyl Diagnosis_Acid Diagnosis: Likely unreacted Carboxylic Acid Impurity_Polar->Diagnosis_Acid Diagnosis_Incomplete Diagnosis: Incomplete Reaction Impurity_SM->Diagnosis_Incomplete Action_Diacyl Action: - Recrystallize from Ethanol - Re-run with excess hydrazine  and lower temperature Diagnosis_Diacyl->Action_Diacyl Action_Acid Action: - Wash with dilute base  (e.g., aq. NaHCO3) - Ensure esterification was complete Diagnosis_Acid->Action_Acid Action_Incomplete Action: - Increase reaction time/temp - Check purity of hydrazine Diagnosis_Incomplete->Action_Incomplete

Caption: A logical workflow for troubleshooting hydrazide synthesis.

References

  • Isoniazid | PPT.
  • Reaction of hydrazine and hydroxylamines with carboxylic acids. (2017). Stack Exchange.
  • Isoniazid - Wikipedia. Wikipedia.
  • Common side reactions with hydrazine hydrate and how to minimize them. (2025). BenchChem.
  • Reaction of hydrazine and hydroxylamines with carboxylic acids. (2017). ECHEMI.
  • Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. (2023). IJSDR.
  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. (2021). Frontiers in Molecular Biosciences.
  • Method of synthesizing hydrazine compounds carboxylic acids. (1974). Google Patents.
  • A New Procedure for Preparation of Carboxylic Acid Hydrazides. (2006). ResearchGate.
  • Isoniazid (PIM 288). (1991). Inchem.org.
  • Synthesis, characterization, thermal analysis and antimicrobial activity of some new aromatic hydrazides and aroyl hydrazones. (2014). RSC Advances.
  • Synthesis and characterization of new aromatic hydrazones. (2015). ResearchGate.
  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.
  • Synthesis and Pharmacological Profile of Hydrazide Compounds. (2022). Research Journal of Pharmacy and Technology.
  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022). PMC.
  • How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? (2023). ResearchGate.
  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2019). MDPI.
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). PMC.
  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. (2024). The Journal of Organic Chemistry.
  • Need a purification method for a free hydrazone. (2021). Reddit.
  • Help with Low Yield Synthesis. (2025). Reddit.
  • Hydrazine - Wikipedia. Wikipedia.
  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. (2024). ACS Publications.
  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). RSC Publishing.
  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. (2024). Jefferson Digital Commons.
  • Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. (2014). ResearchGate.
  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2021). MDPI.
  • Rapid Solvent-free Synthesis of Aromatic Hydrazides under Microwave Irradiation. (2018). ResearchGate.
  • How to purify hydrazone? (2020). ResearchGate.
  • Novel green and more efficient reaction for the synthesis of aromatic hydrazides. (2021). Colibri.
  • Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. (2022). RSC Publishing.
  • Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. (2014). PMC.

Sources

Optimization

Technical Support Center: Purification of Crude 4-Bromo-3,5-dimethoxybenzohydrazide

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting support for the purification of crude 4-Bromo-3,5-dimethoxybenzohydrazide. The informa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting support for the purification of crude 4-Bromo-3,5-dimethoxybenzohydrazide. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles and field-proven insights.

Introduction to Purification Challenges

The synthesis of 4-Bromo-3,5-dimethoxybenzohydrazide via the hydrazinolysis of its corresponding methyl ester, methyl 4-bromo-3,5-dimethoxybenzoate, is a common synthetic route. While the reaction itself is generally straightforward, the purification of the crude product can present several challenges. The primary goal of the purification process is to remove unreacted starting materials, byproducts, and any impurities formed during the synthesis, to obtain a final product of high purity suitable for downstream applications.

This guide provides a comprehensive question-and-answer-based approach to troubleshoot common issues encountered during the purification of this specific compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities I should expect in my crude 4-Bromo-3,5-dimethoxybenzohydrazide?

A1: Understanding the potential impurities is the first step toward developing an effective purification strategy. The most common impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • Methyl 4-bromo-3,5-dimethoxybenzoate: Incomplete reaction will leave residual starting ester in the crude product.

    • Hydrazine Hydrate: Being a reagent used in excess, residual hydrazine hydrate is a common impurity.

  • Byproducts from Side Reactions:

    • 4-Bromo-3,5-dimethoxybenzoic Acid: This can be present if the starting ester was not fully purified from its own synthesis, or if hydrolysis of the ester or the hydrazide product occurs during the reaction or work-up.[1][2]

    • N,N'-bis(4-bromo-3,5-dimethoxybenzoyl)hydrazine: This diacylhydrazine can form, especially if the reaction temperature is too high or if there is a localized excess of the ester relative to hydrazine.[3][4][5]

  • Impurities from Starting Materials:

    • Impurities present in the initial methyl 4-bromo-3,5-dimethoxybenzoate can be carried through the synthesis. For instance, if the bromination of the aromatic ring to produce the precursor was not selective, isomers might be present.

A summary of these common impurities and their potential origin is provided in the table below:

ImpurityOrigin
Methyl 4-bromo-3,5-dimethoxybenzoateIncomplete reaction.
Hydrazine HydrateExcess reagent used in the reaction.
4-Bromo-3,5-dimethoxybenzoic AcidHydrolysis of the starting ester or the final product. Can also be an impurity from the synthesis of the starting ester.[1][2]
N,N'-bis(4-bromo-3,5-dimethoxybenzoyl)hydrazineA side reaction where two molecules of the ester react with one molecule of hydrazine.[3][4][5]
Isomeric Brominated SpeciesIncomplete or non-selective bromination during the synthesis of the precursor, 4-bromo-3,5-dimethoxybenzoic acid.
Q2: I have a low yield of my purified product. What are the likely causes and how can I improve it?

A2: Low yield is a common issue that can often be rectified by carefully examining the experimental procedure. Here are the primary causes and their solutions:

  • Incomplete Reaction:

    • Causality: The reaction may not have gone to completion, leaving a significant amount of the starting ester in the crude mixture.

    • Solution: Ensure a sufficient excess of hydrazine hydrate is used. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]

  • Product Loss During Work-up:

    • Causality: The product may have some solubility in the wash solvents, leading to loss during the washing steps.

    • Solution: Use cold solvents for washing the crude product. Water is effective for removing excess hydrazine hydrate. If the product has significant aqueous solubility, minimizing the volume of water used for washing is important.

  • Suboptimal Recrystallization:

    • Causality: Using an inappropriate solvent or an excessive volume of solvent for recrystallization can lead to a significant portion of the product remaining in the mother liquor.

    • Solution: A detailed recrystallization protocol is discussed in Q3 . It is essential to use the minimum amount of hot solvent required to dissolve the crude product.

The following diagram illustrates the logical flow for troubleshooting low yield:

Caption: Troubleshooting workflow for low product yield.

Q3: What is the best method for purifying crude 4-Bromo-3,5-dimethoxybenzohydrazide, and can you provide a detailed protocol?

A3: Recrystallization is the most effective and commonly used method for purifying aromatic hydrazides like 4-Bromo-3,5-dimethoxybenzohydrazide. The key is to select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is often a suitable solvent for this class of compounds.

Here is a detailed, step-by-step protocol for the recrystallization of crude 4-Bromo-3,5-dimethoxybenzohydrazide:

Experimental Protocol: Recrystallization

  • Solvent Selection:

    • Begin by performing small-scale solubility tests with various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, and water) to identify the optimal recrystallization solvent. Ethanol is a good starting point.

  • Dissolution:

    • Place the crude 4-Bromo-3,5-dimethoxybenzohydrazide in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with gentle swirling. A hot plate with a magnetic stirrer is recommended.

    • Continue to add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of solvent to ensure good recovery.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Bring the solution back to a boil for a few minutes.

  • Hot Filtration:

    • If charcoal was used or if there are any insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath to maximize the yield of the crystallized product.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

The following diagram outlines the recrystallization workflow:

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration decolorize->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry product Pure 4-Bromo-3,5-dimethoxybenzohydrazide dry->product

Caption: Step-by-step recrystallization workflow.

Q4: My product is "oiling out" instead of crystallizing during recrystallization. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when there are significant impurities present that depress the melting point of the product.

Here are some troubleshooting steps:

  • Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal.

  • Use a Lower-Boiling Solvent: If the product's melting point is lower than the solvent's boiling point, choose a solvent with a lower boiling point.

  • Add a "Poorer" Solvent: If the product is too soluble in the chosen solvent, you can try a mixed-solvent recrystallization. Dissolve the crude product in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, heat the mixture until it becomes clear and allow it to cool slowly.

  • Purify by Another Method First: If the issue is due to a high concentration of impurities, a preliminary purification step, such as column chromatography, might be necessary to remove the bulk of the impurities before attempting recrystallization.

Q5: How can I monitor the purity of my 4-Bromo-3,5-dimethoxybenzohydrazide during the purification process?

A5: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the purification.

Experimental Protocol: TLC Analysis

  • Stationary Phase: Use silica gel-coated TLC plates.

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. A good starting point is a mixture of ethyl acetate and hexanes. The optimal ratio will need to be determined experimentally to achieve good separation between the product and impurities.

  • Spotting: Dissolve small amounts of your crude material, the purified fractions, and the starting material (if available) in a suitable solvent (e.g., ethyl acetate or dichloromethane) and spot them on the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent.

  • Visualization: Visualize the spots under a UV lamp (254 nm). The product, starting ester, and any aromatic impurities should be UV active.

The relative positions of the spots (Rf values) will indicate the purity of your sample. The product, being more polar than the starting ester, should have a lower Rf value. A pure product will show a single spot on the TLC plate.

References

  • Khobrekar, P., & Bugde, S. (2025, February). Different steps involved for the formation of N,N'‐diacylhydrazine. ResearchGate. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. Mini-Reviews in Organic Chemistry, 18(6), 765-779.
  • Quibell, J. M., Perry, G. J. P., Cannas, D. M., & Larrosa, I. (2018). Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry.
  • Request PDF. (n.d.). Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. Retrieved January 22, 2026, from [Link]

  • Sciencemadness Discussion Board. (2002, September 7). Reaction of esters with hydrazine? Retrieved from [Link]

  • Pariyar, G. C., Mitra, B., & Ghosh, P. (n.d.). Synthesis of N′-substituted acylhydrazine. ResearchGate. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Synthesis of 4-Bromo-2,5-Dimethoxybenzoic Acid. Retrieved from [Link]

  • Khan, K. M., et al. (2018). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules, 23(10), 2548.
  • RSC Publishing. (2012). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2.
  • Suchetan, P. A., Suneetha, V., Naveen, S., Lokanath, N. K., & Krishna Murthy, P. (2016). Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid.
  • Ariad Pharmaceuticals. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(12), 2846-2853.
  • Google Patents. (1967). US4908470A - Process for the methyl-4-(dimethylamino)
  • National Center for Biotechnology Information. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved January 22, 2026, from [Link]

  • University at Buffalo. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
  • Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • Centers for Disease Control and Prevention. (n.d.).
  • Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • ResearchGate. (2025, January 8). The crystal structure of 4–bromo-3,5-dinitropyrazole.
  • Cheméo. (n.d.). Chemical Properties of Benzhydrol, 4-bromo- (CAS 29334-16-5). Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-3-methoxybenzoate. Retrieved January 22, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in the Hydrazinolysis of Hindered Esters

Welcome to the technical support center for the hydrazinolysis of hindered esters. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this importan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrazinolysis of hindered esters. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this important transformation. Here, we will move beyond simple procedural lists to delve into the underlying chemical principles that govern this reaction, providing you with the expert insights needed to troubleshoot and optimize your experiments for maximum yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is my hydrazinolysis of a hindered ester so slow or resulting in a low yield?

The primary reason for low reactivity in the hydrazinolysis of hindered esters is steric hindrance. The bulky groups surrounding the ester's carbonyl carbon physically obstruct the approach of the hydrazine nucleophile. This increases the activation energy of the reaction, leading to slower reaction rates and lower yields under standard conditions.[1][2] For instance, the hydrazinolysis of sterically hindered polymethyl methacrylate (PMMA) requires prolonged heating at high temperatures (120°C) for several days, whereas less hindered primary esters often react readily at ambient temperatures.[3]

Q2: What are the most common side reactions I should be aware of?

Several side reactions can compete with the desired hydrazinolysis, particularly with more complex substrates. These can include:

  • Michael Addition: If your ester contains an α,β-unsaturated system, hydrazine can act as a Michael donor, leading to the formation of pyrazolidinone derivatives instead of the desired hydrazide.[4]

  • Reduction of other functional groups: In some cases, especially with excess hydrazine and at elevated temperatures, other functional groups in the molecule can be reduced. For example, an unexpected reduction of an alpha-keto group has been observed during the hydrazinolysis of N-glyoxylamino acid esters.[5]

  • Cleavage of other labile bonds: The reaction conditions for hydrazinolysis, particularly if harsh, can lead to the cleavage of other sensitive bonds within the molecule. An unexpected C-S bond cleavage was observed during the hydrazination of a nicotinate derivative.[6]

Q3: Can I use a catalyst to improve the reaction rate?

While hydrazinolysis is often performed without a catalyst, certain additives can accelerate the reaction. The use of ammonium salts, for instance, has been shown to accelerate the hydrazinolysis of amides, a related transformation.[7] Additionally, some research has explored the use of Lewis or Brønsted acid and base catalysts for esterification and transesterification reactions, and similar principles could potentially be applied to hydrazinolysis.[8] However, it's crucial to consider the compatibility of any catalyst with your specific substrate to avoid unwanted side reactions.

Q4: Is it better to use hydrazine hydrate or anhydrous hydrazine?

For most applications, hydrazine hydrate is the reagent of choice due to its lower cost and easier handling. However, in cases where the presence of water might lead to competing hydrolysis of the ester or other water-sensitive functional groups, anhydrous hydrazine may be necessary. The choice of solvent is also critical; polar protic solvents like ethanol or methanol are commonly used as they can dissolve both the ester and hydrazine.[9]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the hydrazinolysis of hindered esters.

Problem 1: Low or No Conversion of the Starting Ester

When faced with a reaction that is sluggish or fails to proceed to completion, a systematic evaluation of the reaction parameters is essential.

Root Cause Analysis & Solutions:

  • Insufficient Thermal Energy: The increased activation energy due to steric hindrance often requires higher temperatures to achieve a reasonable reaction rate.

    • Troubleshooting Steps:

      • Gradual Temperature Increase: Incrementally increase the reaction temperature, monitoring the reaction progress by TLC or LC-MS at each stage. Be mindful of the thermal stability of your starting material and product. For highly hindered esters, refluxing in a high-boiling solvent like ethylene glycol or even solvent-free conditions at elevated temperatures might be necessary.[10]

      • Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction by efficiently transferring energy to the polar reactants.[11][12] This can often lead to shorter reaction times and higher yields compared to conventional heating.

  • Poor Solubility: If the starting ester has poor solubility in the reaction solvent, the reaction will be heterogeneous and slow.

    • Troubleshooting Steps:

      • Solvent Screening: Experiment with a range of solvents or solvent mixtures to find one that effectively dissolves your substrate. Common solvents for hydrazinolysis include ethanol, methanol, and THF.[9] For particularly insoluble compounds, aprotic polar solvents like DMSO or DMF might be considered, although care must be taken as these can sometimes participate in side reactions.[10]

      • Use of Co-solvents: Employing a co-solvent system can enhance the solubility of the starting material.[1]

  • Inadequate Nucleophilicity of Hydrazine: While hydrazine is a potent nucleophile due to the alpha effect, its effectiveness can be diminished under certain conditions.

    • Troubleshooting Steps:

      • Increase Hydrazine Equivalents: Using a larger excess of hydrazine can help to drive the equilibrium towards the product side.

      • Consider Alternative Hydrazine Derivatives: While less common, substituted hydrazines could be explored, though their reactivity will be influenced by electronic and steric factors.

Visualizing the Troubleshooting Workflow for Low Conversion:

Caption: Troubleshooting workflow for low conversion.

Problem 2: Formation of Significant Side Products

The appearance of unexpected products can complicate purification and significantly reduce the yield of the desired hydrazide.

Root Cause Analysis & Solutions:

  • Reaction with Other Electrophilic Centers: As a strong nucleophile, hydrazine can react with other electrophilic sites in your molecule.

    • Troubleshooting Steps:

      • Protecting Groups: If your molecule contains other sensitive functional groups (e.g., aldehydes, ketones, or other reactive esters), consider protecting them prior to hydrazinolysis.

      • Milder Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can often improve selectivity for the desired reaction.

  • Dimerization or Polymerization: In some cases, the product hydrazide can react further, leading to the formation of dimers or oligomers.

    • Troubleshooting Steps:

      • Control Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of hydrazine can sometimes prevent the formation of dimers.[13]

      • Dilution: Running the reaction at a lower concentration can disfavor intermolecular side reactions.

Visualizing the Hydrazinolysis Mechanism:

The hydrazinolysis of an ester proceeds through a nucleophilic acyl substitution mechanism.

HydrazinolysisMechanism Ester R-C(=O)-OR' Ester Tetrahedral R-C(O-)-OR'(NH2NH2+) Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack Hydrazine H2N-NH2 Hydrazine Hydrazine->Tetrahedral Hydrazide R-C(=O)-NHNH2 Hydrazide Tetrahedral->Hydrazide Elimination of Leaving Group Alcohol R'-OH Alcohol Tetrahedral->Alcohol

Caption: Mechanism of ester hydrazinolysis.

Problem 3: Difficult Work-up and Product Isolation

Even with a successful reaction, isolating the pure hydrazide can be challenging.

Root Cause Analysis & Solutions:

  • Excess Hydrazine: Removing a large excess of hydrazine hydrate can be difficult due to its high boiling point and water solubility.

    • Troubleshooting Steps:

      • Azeotropic Removal: Use a rotary evaporator with a suitable solvent (e.g., toluene) to azeotropically remove water and some of the excess hydrazine.

      • Acidic Wash: Carefully neutralize the excess hydrazine with a dilute acid (e.g., dilute HCl) during the aqueous work-up.[13] The resulting hydrazinium salt is water-soluble and can be removed in the aqueous layer. Be cautious, as this may also protonate your product if it contains basic sites.

      • Reactive Quenching: In some cases, a reactive quench with a carbonyl compound like acetone can be used to convert the excess hydrazine into a more easily separable hydrazone.

  • Product Solubility: The desired hydrazide may have challenging solubility properties, making extraction and purification difficult.

    • Troubleshooting Steps:

      • Solvent Selection for Extraction: Systematically screen different organic solvents for the extraction of your product.

      • Crystallization: If the product is a solid, recrystallization is often the most effective method for purification. Experiment with different solvent systems to find one that provides good quality crystals.

      • Column Chromatography: For non-crystalline products or when crystallization is ineffective, column chromatography on silica gel or another appropriate stationary phase is a standard purification technique.[9]

Advanced Strategies for Highly Hindered Systems

For particularly challenging substrates, more advanced techniques may be required.

  • High-Pressure Conditions: Applying high hydrostatic pressure can accelerate reactions that have a negative activation volume, such as nucleophilic additions.[14][15] This can lead to significantly higher yields, especially for less reactive substrates.[14][15] High-pressure conditions have been successfully applied to the transesterification of sterically hindered esters.[8]

  • Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can enable the use of higher temperatures and pressures safely, potentially leading to improved yields and selectivity for the hydrazinolysis of hindered esters.[16]

Experimental Protocols

Protocol 1: Standard Hydrazinolysis of a Hindered Ester

  • Dissolve the hindered ester (1.0 eq) in a suitable solvent (e.g., ethanol, 10 mL/mmol of ester).

  • Add hydrazine hydrate (5-10 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[9]

Protocol 2: Microwave-Assisted Hydrazinolysis

  • In a microwave-safe reaction vessel, combine the hindered ester (1.0 eq), hydrazine hydrate (5-10 eq), and a suitable solvent (e.g., ethanol, 5 mL/mmol of ester).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150°C) for a specified time (e.g., 10-30 minutes), with stirring.

  • After the reaction is complete, cool the vessel to room temperature.

  • Follow the work-up and purification steps outlined in Protocol 1.[11]

Data Summary Table

IssuePotential CauseRecommended Solution(s)
Low Conversion Steric HindranceIncrease temperature, use microwave irradiation, consider high-pressure conditions.
Poor SolubilityScreen different solvents or use a co-solvent system.
Side Product Formation Reaction at other electrophilic sitesUse protecting groups, employ milder reaction conditions.
Michael Addition (for α,β-unsaturated esters)Modify the substrate or reaction conditions to disfavor this pathway.
Difficult Work-up Excess HydrazineAzeotropic removal, acidic wash, or reactive quenching.
Product Solubility IssuesOptimize extraction solvent, use recrystallization or column chromatography.

References

  • Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state. (2025). ResearchGate. [Link]

  • Kulka, M. (n.d.). HYDROLYSIS AND HYDRAZINOLYSIS OF ESTERS OF N,N-DIMETHYLDITHIOCARBAMIC ACID: A METHOD FOR THE PREPARATION OF MERCAPTANS. Canadian Science Publishing. [Link]

  • El-Faham, A., et al. (2013). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Journal of Chemistry. [Link]

  • Hydrazinolysis of aryl cinnamates and related esters: the α-... (2019). Ingenta Connect. [Link]

  • Romanski, J., et al. (2012). High-pressure transesterification of sterically hindered esters. ResearchGate. [Link]

  • HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). (2024). ResearchGate. [Link]

  • High-pressure activation for the solvent- and catalyst-free syntheses of heterocycles, pharmaceuticals and esters. (2025). PMC. [Link]

  • Chighine, A., et al. (2009). Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. Organic Chemistry Portal. [Link]

  • Arnott, G. (2023). Hydrolysis of esters mechanism. YouTube. [Link]

  • Catalytic Approaches for the Asymmetric Synthesis of Hydrazino Esters and Phosphonates. (2025). idUS. [Link]

  • High-pressure activation for the solvent- and catalyst-free syntheses of heterocycles, pharmaceuticals and esters. (n.d.). Beilstein Journals. [Link]

  • Synthesis of Hydrazines via Radical Generation and Addition of Azocarboxylic tert-Butyl Esters. (2018). PubMed. [Link]

  • Hydrazinolysis of fatty acid methyl esters 2a-c in methanol at 65 ºC. (n.d.). ResearchGate. [Link]

  • Unexpected Cleavage of C-S bond in the Hydrazination of 2-((3, 5-di-tert-butyl-4-hydroxybenzyl) thio) nicotinate: Synthesis and Mechanistic Studies by Kinetic and Computational Approaches. (2025). ResearchGate. [Link]

  • Unexpected Reactions of α,β-Unsaturated Esters with Hydrazine Hydrate. (2025). ResearchGate. [Link]

  • tert-Butyl Carbazate (N-Boc-Hydrazine). (n.d.). MDPI. [Link]

  • Massaro, A., et al. (2007). Microwave-Assisted Transformation of Esters into Hydroxamic Acids. Organic Chemistry Portal. [Link]

  • Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. (2024). NIH. [Link]

  • Esterification and hydrolysis under microwave irradiation. (n.d.). MDPI. [Link]

  • Preparation method of hydrazide compound. (n.d.).
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2025). ResearchGate. [Link]

  • Why are my ester hydrolysis not working. (2025). Reddit. [Link]

  • An Alternative Approach for the Synthesis of Sulfoquinovosyldiacylglycerol. (n.d.). MDPI. [Link]

  • microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly. (2022). Neliti. [Link]

  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. (2025). ResearchGate. [Link]

  • Optimization of reaction conditions a. (n.d.). ResearchGate. [Link]

  • Enzymatic Hydrazinolysis of Diesters and Synthesis of N-Aminosuccinimide Derivatives. (1993). Semantic Scholar. [Link]

  • Carbonic anhydrase mimics with rationally designed active sites for fine-tuned catalytic activity and selectivity in ester hydrolysis. (2023). NIH. [Link]

  • Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Calculated Reaction Pathway for the Hydrazinolysis Mechanism... (n.d.). ResearchGate. [Link]

  • What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?. (2015). ResearchGate. [Link]

  • Hydrolysis Reaction. (n.d.). CEM Corporation. [Link]

  • A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. (n.d.). Scite.ai. [Link]

  • Reactive hindered amine light stabilizers. (n.d.).
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (n.d.). Arkivoc. [Link]

Sources

Optimization

preventing dehalogenation during the synthesis of brominated hydrazides

Welcome to the technical support resource for professionals engaged in the synthesis of brominated hydrazides. This guide is designed to provide expert-driven, actionable solutions to common challenges, with a primary fo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for professionals engaged in the synthesis of brominated hydrazides. This guide is designed to provide expert-driven, actionable solutions to common challenges, with a primary focus on preventing the undesired side reaction of dehalogenation. We will explore the mechanistic underpinnings of this problem and offer validated protocols to ensure the integrity of your target molecules.

Troubleshooting Guide: Preventing Loss of Bromine

This section directly addresses the most common and frustrating issue in this synthesis: the loss of the bromine substituent from the aromatic ring.

Q1: I am observing significant dehalogenation of my bromoaryl ester during hydrazinolysis. What is the primary cause?

A: The most common cause of dehalogenation during the synthesis of brominated hydrazides is the presence of residual transition metal catalysts, particularly palladium (Pd), from previous synthetic steps.[1][2][3] Many bromoaryl compounds are synthesized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). If not meticulously removed, even trace amounts of palladium can catalyze a reductive dehalogenation reaction.

In this side reaction, hydrazine hydrate, intended as your nucleophile, also serves as a potent reducing agent or hydrogen donor in the presence of a catalyst like Pd/C.[4][5][6] This catalytic transfer hydrogenation efficiently cleaves the C-Br bond, replacing it with a C-H bond, leading to the undesired debrominated hydrazide.[1][2]

A secondary, though less common, cause can be a radical-mediated dehalogenation.[7][8] These reactions can be initiated under harsh conditions, such as excessively high temperatures or the presence of specific bases and solvents that can promote radical formation.[9][10]

Q2: My starting bromoaryl ester was not made using a palladium catalyst, but I am still seeing dehalogenation. What else could be wrong?

A: If you have ruled out transition-metal contamination, the issue likely stems from your reaction conditions. Consider these factors:

  • Elevated Temperatures: Heating the reaction mixture excessively (e.g., >100-120°C) can provide enough energy to initiate a radical chain reaction, leading to dehalogenation.[10] Hydrazinolysis of non-sterically hindered esters can often proceed at much milder temperatures.[11]

  • Solvent and Base Effects: Certain combinations of bases and solvents can promote dehalogenation, sometimes even without a transition metal catalyst. For instance, strong bases like potassium tert-butoxide in solvents like THF or DMF can trigger radical pathways.[7][9] While hydrazinolysis is typically self-basic, the choice of solvent and heat can be critical.

  • Photochemical Reactions: Although less common in standard lab setups, exposure to specific wavelengths of light (like UV or even strong visible light) can induce photochemical dehalogenation, especially in the presence of a hydrogen donor.[10]

Q3: What immediate steps can I take to modify my current procedure and minimize dehalogenation?

A: To suppress dehalogenation, the goal is to favor the nucleophilic attack of hydrazine on the ester carbonyl over the reductive cleavage of the C-Br bond.

  • Rigorous Purification of the Starting Ester: Before starting the hydrazinolysis, purify your bromoaryl ester using column chromatography or recrystallization to remove any residual metal catalysts. This is the single most effective step.

  • Lower the Reaction Temperature: Start the reaction at room temperature or with gentle heating (e.g., 40-60°C). Monitor the reaction progress by TLC. Many hydrazinolyses proceed efficiently at these temperatures, albeit more slowly. The lower activation energy for the desired reaction can be favored over the higher-energy dehalogenation pathway.[11]

  • Minimize Reaction Time: As soon as TLC analysis indicates the consumption of the starting ester, proceed with the workup. Prolonged exposure to hydrazine and heat increases the likelihood of side reactions.

  • Use a Stoichiometric Amount of Hydrazine: While an excess of hydrazine is common to drive the reaction to completion, an extremely large excess can increase the rate of reductive side reactions. Start with a moderate excess (e.g., 3-5 equivalents) and adjust as needed.

Process Optimization & Recommended Protocol

The following table and protocol are designed to serve as a robust starting point for synthesizing brominated hydrazides while avoiding dehalogenation.

Table 1: Comparison of Reaction Parameters for Hydrazinolysis
ParameterRecommended Condition (To Prevent Dehalogenation)Condition to Avoid (Promotes Dehalogenation)Rationale
Starting Material Purity Free of residual transition metals (<0.01 mol%)Contaminated with Pd from prior synthetic stepsPrevents catalytic transfer hydrogenation where hydrazine acts as a reductant.[1][6]
Temperature Room Temperature to 60°C> 80°C, especially reflux in high-boiling solventsLower temperatures favor the desired nucleophilic substitution over higher-energy radical or catalytic reduction pathways.[10][11]
Solvent Ethanol, Isopropanol, or THFDMF, especially with strong basesAlcohols are standard for hydrazinolysis. DMF with bases can promote transition-metal-free dehalogenation.[9]
Hydrazine Hydrate (N₂H₄·H₂O) 3-5 equivalents> 10 equivalents or anhydrous hydrazineA large excess of the reducing agent can increase the rate of the undesired side reaction.
Atmosphere Inert (Nitrogen or Argon)AirWhile not always the primary cause, an inert atmosphere prevents potential side reactions with atmospheric components.
Optimized Experimental Protocol: Synthesis of a Generic Bromoaryl Hydrazide

This protocol assumes a starting bromoaryl methyl or ethyl ester.

  • Preparation:

    • Ensure the starting bromoaryl ester is purified by silica gel chromatography or recrystallization to remove trace metals.

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromoaryl ester (1.0 eq).

    • Add ethanol as the solvent (approx. 0.1–0.2 M concentration).

  • Reaction:

    • Add hydrazine hydrate (4.0 eq) to the solution at room temperature.

    • Stir the mixture at room temperature and monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC).

    • If the reaction is sluggish after 4-6 hours, gently heat the mixture to 50-60°C using an oil bath. Continue to monitor by TLC.

  • Workup and Purification:

    • Once the starting ester is consumed, cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Add distilled water to the residue. The product hydrazide will often precipitate as a solid.

    • Collect the solid by vacuum filtration.

    • Wash the solid with cold water and then a minimal amount of cold ethanol or diethyl ether to remove any remaining impurities.

    • Dry the product under vacuum to obtain the pure bromoaryl hydrazide.

Mechanistic Overview & Troubleshooting Logic

The diagrams below illustrate the desired synthetic pathway against the competing dehalogenation reaction and provide a logical flow for troubleshooting.

G cluster_0 Desired Pathway: Hydrazinolysis cluster_1 Undesired Pathway: Dehalogenation Ester Bromoaryl Ester TS1 Tetrahedral Intermediate Ester->TS1 Nucleophilic Attack Hydrazine1 Hydrazine (N₂H₄) Hydrazine1->TS1 Product Brominated Hydrazide TS1->Product Elimination of Alcohol Ester2 Bromoaryl Ester Intermediate Ar-Pd(II)-Br Intermediate Ester2->Intermediate Oxidative Addition Catalyst Trace Pd(0) Catalyst->Intermediate Hydrazine2 Hydrazine (as H₂ source) Debrominated Debrominated Product Hydrazine2->Debrominated Intermediate->Debrominated Reductive Elimination TroubleshootingTree Start Dehalogenation Observed? Q1 Was starting material made using a Pd catalyst? Start->Q1 Sol_Purify Action: Rigorously purify starting ester via column or recrystallization. Q1->Sol_Purify Yes Q2 Is reaction temp > 80°C? Q1->Q2 No A1_Yes YES A1_No NO Sol_Temp Action: Lower temperature to RT-60°C and monitor progress by TLC. Q2->Sol_Temp Yes End Review solvent choice and other potential radical initiators. Q2->End No A2_Yes YES A2_No NO

Caption: Decision tree for troubleshooting dehalogenation in hydrazide synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use anhydrous hydrazine instead of hydrazine hydrate? A: While possible, hydrazine hydrate is generally preferred for safety and ease of handling. Anhydrous hydrazine is more reactive and hazardous. For this specific application, its higher reactivity does not typically offer a significant advantage and may even exacerbate side reactions.

Q: Is this dehalogenation problem specific to bromoarenes? What about chloroarenes? A: The C-Br bond is significantly weaker than the C-Cl bond, making bromoarenes much more susceptible to reductive dehalogenation under these conditions. [1][2]While dehalogenation of chloroarenes can occur, it generally requires more forcing conditions (harsher catalysts, higher temperatures). [12] Q: My product is soluble in water. How should I modify the workup? A: If your final hydrazide product has high water solubility, precipitating it with water will not be effective. Instead, after removing the reaction solvent (e.g., ethanol), you should perform a liquid-liquid extraction. Extract the aqueous residue with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your product.

References

  • Transition-metal-free dehalogenation of aryl halides promoted by phenanthroline/potassium tert-butoxide. ResearchGate.

  • Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Chemistry Portal.

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. ACS Publications - The Journal of Physical Chemistry A.

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. NIH National Library of Medicine.

  • Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. ACS Publications - Organic Letters.

  • Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. MDPI.

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. NIH National Library of Medicine.

  • Reductions of aryl bromides in water at room temperature. NIH National Library of Medicine.

  • Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv.

  • Hydrazine. Organic Chemistry Portal.

  • Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research With Rutgers.

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Organic Chemistry Portal.

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF. ResearchGate.

  • ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. | Request PDF. ResearchGate.

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.

  • A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies. PubMed.

  • Selective reduction of halogenated nitroarenes with hydrazine hydrate in the presence of Pd/C. University of Arizona.

  • Chemical Properties and Dissolution of Hydrazine Hydrate. Shenyang East Chemical Science-Tech Co., Ltd.

  • Optimization for the bromination step | Download Scientific Diagram. ResearchGate.

  • Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state | Request PDF. ResearchGate.

  • Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination. Organic Chemistry Portal.

Sources

Troubleshooting

optimizing reaction conditions for the synthesis of 4-Bromo-3,5-dimethoxybenzohydrazide

Technical Support Center: Synthesis of 4-Bromo-3,5-dimethoxybenzohydrazide Welcome to the dedicated technical support guide for the synthesis of 4-Bromo-3,5-dimethoxybenzohydrazide. This resource is designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Bromo-3,5-dimethoxybenzohydrazide

Welcome to the dedicated technical support guide for the synthesis of 4-Bromo-3,5-dimethoxybenzohydrazide. This resource is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this compound. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing troubleshooting advice and in-depth answers grounded in chemical principles to optimize your experimental outcomes.

Synthesis Overview: A Two-Step Approach

The most reliable and common route to synthesize 4-Bromo-3,5-dimethoxybenzohydrazide involves a two-step process starting from the corresponding carboxylic acid. This strategy is broadly favored over a direct one-pot reaction between the carboxylic acid and hydrazine. The primary reason is that the acidic proton of the carboxylic acid would react with the basic hydrazine in a non-productive acid-base neutralization, complicating the desired nucleophilic acyl substitution. Converting the acid to an ester intermediate first circumvents this issue and provides a more reactive substrate for hydrazinolysis.[1][2]

The general workflow is as follows:

  • Esterification: Conversion of 4-Bromo-3,5-dimethoxybenzoic acid to its methyl ester, typically Methyl 4-bromo-3,5-dimethoxybenzoate.

  • Hydrazinolysis: Reaction of the methyl ester intermediate with hydrazine hydrate to yield the final 4-Bromo-3,5-dimethoxybenzohydrazide.

Visualized Experimental Workflow

Synthesis_Workflow start Starting Material: 4-Bromo-3,5-dimethoxybenzoic Acid esterification Step 1: Esterification (e.g., SOCl₂/MeOH) start->esterification intermediate Intermediate: Methyl 4-bromo-3,5- dimethoxybenzoate esterification->intermediate hydrazinolysis Step 2: Hydrazinolysis (N₂H₄·H₂O/EtOH) intermediate->hydrazinolysis crude_product Crude Product hydrazinolysis->crude_product purification Purification (Recrystallization) crude_product->purification final_product Final Product: 4-Bromo-3,5-dimethoxy- benzohydrazide purification->final_product Troubleshooting_Hydrazinolysis cluster_incomplete Troubleshooting Incomplete Reaction cluster_workup Troubleshooting Workup Loss start Problem: Low Yield of Hydrazide check_tlc Analyze crude product by TLC. Is starting ester present? start->check_tlc ester_present YES check_tlc->ester_present   YES no_ester NO check_tlc->no_ester   NO incomplete_rxn Root Cause: Incomplete Reaction check_hydrazine Was a large excess of hydrazine hydrate used (>10 eq)? incomplete_rxn->check_hydrazine check_conditions Was the reaction refluxed for a sufficient time (>4h)? check_hydrazine->check_conditions YES solution_increase Solution: Repeat reaction with more hydrazine and/or longer reflux time. check_hydrazine->solution_increase NO check_conditions->incomplete_rxn If YES to both, consider ester quality. check_conditions->solution_increase NO workup_loss Root Cause: Product Loss During Workup check_precipitation Did product fail to precipitate? Was it poured into cold water? workup_loss->check_precipitation solution_precipitate Solution: Ensure precipitation in a large volume of ice-cold water. Re-extract aqueous filtrate with EtOAc if necessary. check_precipitation->solution_precipitate NO

Sources

Optimization

stability and storage conditions for aromatic hydrazide compounds

Welcome to the technical support center for aromatic hydrazide compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile molecules in their experiments.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aromatic hydrazide compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile molecules in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot issues and ensure the stability and integrity of your compounds. This center is structured to anticipate the challenges you may encounter, from initial storage to final reaction analysis.

Section 1: Understanding the Instability of Aromatic Hydrazides

Aromatic hydrazides are valuable reagents, but their utility is balanced by inherent instabilities. The hydrazine moiety (-CONHNH₂) is susceptible to several degradation pathways that can compromise your experiments. Understanding these pathways is the first step toward prevention.

Key Degradation Pathways

Aromatic hydrazides can degrade via four primary routes: oxidation, hydrolysis, thermal decomposition, and photolysis. Each pathway is influenced by specific environmental factors.

  • Oxidation: The lone pair of electrons on the terminal nitrogen makes hydrazides susceptible to oxidation. This can be initiated by atmospheric oxygen, metal ions, or other oxidizing agents present in the reaction mixture. Oxidation often leads to the formation of diazenes and other byproducts, which can complicate purification and reduce the yield of the desired product. Electron-rich aromatic hydrazides are particularly prone to oxidation.[1][2]

  • Hydrolysis: The hydrazide bond can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions. Hydrolysis reverts the hydrazide to the parent carboxylic acid and hydrazine, rendering it inactive for its intended reaction. The rate of hydrolysis is highly pH-dependent, with increased rates observed in both strongly acidic and basic media.[1][3]

  • Thermal Decomposition: Like many organic molecules, aromatic hydrazides have a limited thermal stability. At elevated temperatures, the N-N bond can cleave, leading to decomposition. This is a critical consideration during reactions conducted at high temperatures and for long-term storage.

  • Photolysis: Exposure to light, particularly UV radiation, can provide the energy to initiate cleavage of the N-N bond in hydrazides, leading to degradation.[4][5] Compounds should be protected from light, especially during long-term storage and when in solution.

Hydrazide Aromatic Hydrazide Oxidation Oxidation (O₂, Metal Ions) Hydrazide->Oxidation Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Hydrazide->Hydrolysis Thermal Thermal Stress (Heat) Hydrazide->Thermal Photo Photolysis (UV Light) Hydrazide->Photo Degradation Degradation Products (Diazenes, Carboxylic Acids, etc.) Oxidation->Degradation Hydrolysis->Degradation Thermal->Degradation Photo->Degradation

Caption: Primary degradation pathways for aromatic hydrazide compounds.

Section 2: Storage and Handling Protocols

Proper storage and handling are paramount to preserving the integrity of your aromatic hydrazide compounds. The following protocols are designed to mitigate the risks of degradation.

Solid Compound Storage

For long-term stability, aromatic hydrazides should be stored as dry solids under controlled conditions.

ConditionRecommendationRationale
Temperature ≤ 4°C (Refrigerated)Low temperatures slow the rate of all chemical degradation pathways. For particularly sensitive compounds, storage at -20°C can further extend shelf life.
Atmosphere Inert Gas (Argon or Nitrogen)Displacing air with an inert gas prevents oxidation, a primary degradation route.[1]
Light Amber Vial or Dark ContainerProtects the compound from photolytic cleavage.[4][5]
Moisture DesiccatorPrevents hydrolysis by minimizing exposure to atmospheric moisture.

Protocol for Long-Term Storage of Solid Aromatic Hydrazides:

  • Place the solid aromatic hydrazide in a clean, dry amber glass vial.

  • Place the vial in a desiccator cabinet or a larger container with a desiccant.

  • Flush the container with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes to displace air.

  • Seal the container tightly.

  • Store the container in a refrigerator (≤ 4°C) or freezer (-20°C).

Stock Solution Preparation and Storage

Aromatic hydrazides are often used as solutions. However, their stability is significantly reduced once dissolved.

Choosing a Solvent:

  • Aprotic Polar Solvents (DMSO, DMF): These are common choices for creating stock solutions due to their high dissolving power. However, ensure the solvent is anhydrous, as residual water can lead to hydrolysis. While generally stable for short periods, long-term storage in these solvents is not recommended without stability validation. Some studies on related compounds suggest that DMSO solutions should be stored frozen and used within a limited time.

  • Alcohols (Methanol, Ethanol): While useful for some reactions, alcohols can participate in side reactions and may not be suitable for long-term storage of all hydrazides.

Protocol for Preparing Stock Solutions:

  • Use a high-purity, anhydrous grade solvent.

  • Prepare the solution at the desired concentration. It is often better to prepare a more concentrated stock and dilute it just before use.

  • Dispense the stock solution into single-use aliquots in amber vials.

  • Flush the headspace of each vial with an inert gas before sealing.

  • Store the aliquots at -20°C or below.

  • When needed, remove one aliquot and allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution. Avoid repeated freeze-thaw cycles.

Stability of Isoniazid in Solution: A Case Study Isoniazid, a common aromatic hydrazide, demonstrates variable stability in solution. In 0.9% sodium chloride injection, it is stable for up to 72 hours at room temperature or under refrigeration when protected from light. However, in 5% dextrose injection, its stability is significantly reduced, with degradation occurring in as little as 8 hours at room temperature.[6][7] This highlights the importance of the solution matrix on stability.

Section 3: Troubleshooting Guide

This section addresses common problems encountered during experiments involving aromatic hydrazides, linking them back to the stability principles discussed.

Problem Problem Encountered (e.g., Low Yield) Analysis Analyze Reaction (TLC, LC-MS) Problem->Analysis Cause1 Starting Material Degradation? Analysis->Cause1 Cause2 Side Reaction Occurring? Analysis->Cause2 Solution1 Solution: Improve Storage/Handling Verify Purity Cause1->Solution1 Yes Solution2 Solution: Modify Reaction Conditions (Temp, Order of Addition) Cause2->Solution2 Yes

Caption: A logical workflow for troubleshooting reactions.

Issue ID: AH-001 - Low Reaction Yield or Incomplete Reaction
Potential Cause Explanation & Causality Troubleshooting & Validation Steps
Degraded Starting Material The aromatic hydrazide may have degraded during storage due to oxidation or hydrolysis. This reduces the amount of active reagent available for the reaction.1. Verify Purity: Analyze the starting material by ¹H NMR or LC-MS to check for impurities such as the corresponding carboxylic acid (from hydrolysis) or colored byproducts (from oxidation). 2. Implement Proper Storage: Ensure the compound is stored under an inert atmosphere, protected from light and moisture, and at the recommended temperature.
Slow Reaction Kinetics Some reactions involving hydrazides can be slow. Premature workup will result in a low yield.1. Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of the starting material over time. Do not assume a literature reaction time is optimal for your specific setup. 2. Consider Catalysis: For reactions like hydrazone formation, a catalytic amount of acid can significantly increase the reaction rate.
Decomposition Under Reaction Conditions The reaction temperature may be too high, causing thermal decomposition of the hydrazide or the product. Some hydrazides, particularly electron-rich ones, can also decompose under oxidative reaction conditions.[1]1. Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration. 2. Degas Solvents: If oxidation is suspected, use solvents that have been degassed by sparging with an inert gas.
Issue ID: AH-002 - Unexpected Side Products
Potential Cause Explanation & Causality Troubleshooting & Validation Steps
Azine Formation In reactions with carbonyl compounds (e.g., hydrazone synthesis), one molecule of hydrazine can react with two molecules of the carbonyl, forming a symmetrical azine (R₂C=N-N=CR₂). This is a common side reaction.[2][8]1. Control Stoichiometry: Use a slight excess of the hydrazide relative to the carbonyl compound. 2. Slow Addition: Add the carbonyl compound slowly to a solution of the hydrazide. This maintains a high concentration of the hydrazide relative to the carbonyl, favoring the 1:1 hydrazone product.
Oxidative Byproducts If the reaction is exposed to air, especially with sensitive substrates, the hydrazide can be oxidized to a diazene, which may then undergo further reactions.1. Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere. 2. Antioxidant Additives: In some cases, a small amount of a radical scavenger may be added, if compatible with the desired reaction.

Section 4: Frequently Asked Questions (FAQs)

Q1: My aromatic hydrazide is off-white/yellowish, but the literature says it should be white. Can I still use it?

A slight off-white or yellowish color can indicate minor oxidation. While it might be usable for some applications, it is best to first check its purity by TLC or ¹H NMR. If significant impurities are detected, purification by recrystallization may be necessary. For best results, always start with pure, white crystalline material.

Q2: How critical is it to use an inert atmosphere for reactions involving aromatic hydrazides?

This is highly dependent on the specific hydrazide and the reaction conditions. For electron-rich aromatic hydrazides or reactions that are run for extended periods at elevated temperatures, using an inert atmosphere is strongly recommended to prevent oxidative side reactions and decomposition.[1][2] For robust hydrazides in quick, room-temperature reactions, it may be less critical, but it is always good practice.

Q3: Can I store my aromatic hydrazide stock solution in a clear vial in the freezer?

This is not recommended. Even in a freezer, ambient light from the lab can cause photodegradation over time. Always use amber vials or wrap clear vials in aluminum foil to protect the solution from light.[5]

Q4: I see a precipitate in my frozen DMSO stock solution after thawing. What should I do?

First, ensure the solution is fully thawed and gently vortexed to redissolve the compound. DMSO freezes at 18.5°C, so it's normal for it to solidify. If a precipitate remains after it has fully returned to a liquid state at room temperature, it could indicate that the compound has degraded to a less soluble byproduct or that the initial concentration was too high and the compound is crashing out. Analyze an aliquot by LC-MS to identify the precipitate.

Q5: What is the expected shelf life of a solid aromatic hydrazide?

When stored properly under the recommended conditions (refrigerated or frozen, under inert gas, protected from light and moisture), solid aromatic hydrazides can be stable for several years. For example, stability studies on isoniazid in the solid state have predicted a shelf life of over 5 years at ambient temperature.[3] However, it is good practice to re-analyze the purity of any reagent that has been stored for more than a year.

References

  • DETERMINATION OF PRODUCT SHELF LIFE AND EVALUATION OF KINETIC PARAMETERS OF THERMAL DECOMPOSITION OF ISONIAZID IN SOLID STATE BY - Jetir.Org. (URL: [Link])

  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt - Jefferson Digital Commons. (URL: [Link])

  • Mechanochemical Synthesis and Physicochemical Characterization of Isoniazid and Pyrazinamide Co-crystals With Glutaric Acid - UWCScholar. (URL: [Link])

  • What is the best method to prepare hydrazide from Aromatic carboxylic acid? - ResearchGate. (URL: [Link])

  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt - organic-chemistry.org. (URL: [Link])

  • Green oxidation of aromatic hydrazide derivatives using an oxoammonium salt | Poster Board #1322 - American Chemical Society. (URL: [Link])

  • Hydrazine - Wikipedia. (URL: [Link])

  • Stability of isoniazid injection in i.v. solutions - PMC - NIH. (URL: [Link])

  • Stability of isoniazid injection in i.v. solutions - PubMed - NIH. (URL: [Link])

  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt - NIH. (URL: [Link])

  • Photolysis of aromatic azides. Part 3.—Quantum yield and mechanism - Sci-Hub. (URL: [Link])

  • Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC - NIH. (URL: [Link])

  • The Properties of Solutions of Isoniazid in Water and Dimethylsulfoxide - ResearchGate. (URL: [Link])

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Publishing. (URL: [Link])

  • Synthesis of symmetrical and asymmetrical azines from hydrazones and/or ferrocenecarboxaldehyde as potential antimicrobial–antitumor agents | Request PDF - ResearchGate. (URL: [Link])

  • Extemporaneous Isoniazid Mixture: Stability Implications - SciSpace. (URL: [Link])

  • Isoniazid and β-cyclodextrin complexes: A stability study in aqueous solution - JOCPR. (URL: [Link])

  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of New Azines in Various Reaction Conditions and Investigation of their Cycloaddition Reaction - ResearchGate. (URL: [Link])

  • Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine) - MDPI. (URL: [Link])

  • Quantum yield study of the photodegradation of hydrophobic dyes in the presence of acetone sensitizer - PubMed. (URL: [Link])

  • Reducing the Photodegradation of Perovskite Quantum Dots to Enhance Photocatalysis in CO 2 Reduction - MDPI. (URL: [Link])

  • Bacterial Degradation of Aromatic Compounds - MDPI. (URL: [Link])

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Troubleshooting

Technical Support Center: Suzuki Coupling of Brominated Benzohydrazides

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of brominated benzohydrazide derivatives. This guide is designed to pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of brominated benzohydrazide derivatives. This guide is designed to provide in-depth troubleshooting assistance and practical, field-proven solutions to common challenges encountered during these specific transformations. The benzohydrazide moiety, while crucial in medicinal chemistry, introduces unique complexities to this otherwise robust C-C bond-forming reaction. This resource aims to elucidate these challenges and provide a clear path to success.

Introduction: The Challenge of the Benzohydrazide Substrate

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and mild conditions.[1] However, substrates containing amide-like functionalities, such as benzohydrazides, can present significant hurdles. The nitrogen lone pairs can coordinate with the palladium catalyst, potentially altering its reactivity, and the electronic nature of the acylhydrazide group can influence the crucial oxidative addition step.[2] Furthermore, the inherent reactivity of the boronic acid partner can lead to undesired side reactions that deplete starting materials and complicate purification.

This guide addresses the most frequently encountered issues in a practical Q&A format, explaining the underlying chemical principles and offering validated protocols for optimization.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental mechanism is key to effective troubleshooting. The reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂(X) (Oxidative Adduct) Pd0->PdII_Aryl Ar-Br OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂(R) (Di-organic Complex) PdII_Aryl->PdII_Diaryl R-B(OR)₂ + Base Transmetal Transmetalation PdII_Diaryl->Pd0 Product Ar-R (Coupled Product) PdII_Diaryl->Product RedElim Reductive Elimination ArX Ar-Br (Benzohydrazide) Boronic R-B(OR)₂ Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide & FAQs

Question 1: My reaction shows low to no conversion of the starting brominated benzohydrazide. What are the likely causes and how do I fix it?

This is the most common issue and can stem from several factors related to the catalyst, substrates, or reaction conditions.

Answer:

Low conversion is typically a problem of reaction kinetics, where one of the key steps in the catalytic cycle is inefficient. Let's break down the possibilities.

A. Ineffective Catalyst System (Palladium Source & Ligand)

The combination of the palladium precatalyst and the phosphine ligand is critical for success, especially with challenging substrates like amides.[5][6]

  • Causality: The oxidative addition of the aryl bromide to the Pd(0) center is often the rate-determining step.[3] For an electron-rich or sterically hindered benzohydrazide, a highly active catalyst is required. The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich ligands facilitate both the oxidative addition and the final reductive elimination step.[3]

  • Troubleshooting Protocol:

    • Switch to a More Active Ligand: Standard ligands like triphenylphosphine (PPh₃) are often insufficient.[3] Move to a modern biarylphosphine (Buchwald) ligand. SPhos and XPhos are excellent starting points for aryl bromides.[7]

    • Use a Pre-formed Catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, use a well-defined Pd(II) precatalyst that reliably forms the active catalyst. PEPPSI-type catalysts or (NHC)Pd(allyl)Cl complexes are highly effective and often air- and moisture-stable.[8][9]

    • Check Catalyst Loading: While loadings of 1-2 mol% are typical, sluggish reactions may benefit from an initial increase to 3-5 mol% to ensure sufficient active catalyst is present.

Catalyst/Ligand Class Examples When to Use Considerations
Standard Phosphines PPh₃, PCy₃Simple, unhindered substrates (often fails for this topic).Prone to side reactions; may not be active enough.[8]
Buchwald Ligands SPhos, XPhos, RuPhosFirst choice for optimization. Excellent for electron-rich/hindered aryl bromides.[7]Can be expensive; air-sensitive.
N-Heterocyclic Carbenes (NHCs) IPr, IMesHighly active for aryl chlorides, but also very effective for bromides.[8]Excellent thermal stability.
Palladacycles Buchwald Palladacycle PrecatalystsProvides a reliable source of active Pd(0) with the ligand already coordinated.[3]Convenient and highly active.

B. Poor Boronic Acid/Ester Reactivity

The transmetalation step requires the boronic acid to be activated by a base to transfer its organic group to the palladium center.[1][8]

  • Causality: Boronic acids can be unstable and prone to degradation, especially protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[10] This side reaction depletes your nucleophile. Boronic esters, such as pinacol esters (Bpin), are more stable and undergo a slow hydrolysis to release the boronic acid, keeping its concentration low and minimizing degradation.[11][12]

  • Troubleshooting Protocol:

    • Verify Boronic Acid Quality: Ensure the boronic acid is pure and not partially decomposed. It's often the least stable reagent on the bench.

    • Switch to a Boronic Ester: Replace the boronic acid with its corresponding pinacol (Bpin) or MIDA boronate ester.[12][13] This is a highly effective strategy for preventing protodeboronation.[10]

    • Use Potassium Aryltrifluoroborates (R-BF₃K): These are highly stable, crystalline solids that are easy to handle and purify. They also participate in a "slow release" of the boronic acid under the reaction conditions, minimizing side reactions.[11][13][14]

Question 2: I'm observing significant side products. How do I identify and suppress them?

Side products not only reduce your yield but also make purification a nightmare. The two most common culprits are protodehalogenation and protodeboronation.

Answer:

Identifying the structure of your byproducts via GC-MS or NMR is the first critical step.

A. Protodehalogenation (Hydrodehalogenation)

This is the replacement of the bromine on your benzohydrazide with a hydrogen atom.[15]

  • Causality: This undesired reduction can be caused by several factors. Certain bases can act as hydride donors, or palladium-hydride species can form in the catalytic cycle, which then reductively eliminate to give the dehalogenated product. High temperatures and prolonged reaction times exacerbate this issue.[15]

  • Identification: Look for a mass peak in your GC-MS corresponding to your starting material minus the mass of bromine plus the mass of hydrogen. In the ¹H NMR, a new aromatic proton signal will appear in the region where the bromine was located.

  • Suppression Strategies:

    • Change the Base: Strong, non-nucleophilic bases are preferred. Potassium phosphate (K₃PO₄) is often an excellent choice to minimize this side reaction.[7] Avoid bases that can potentially provide a hydride source.

    • Lower the Temperature: Run the reaction at the lowest temperature that still allows for reasonable conversion (e.g., 80 °C instead of 110 °C).

    • Optimize the Ligand: The choice of ligand can influence the formation and reactivity of palladium-hydride intermediates. Screening ligands is recommended.

B. Protodeboronation

This is the cleavage of the C-B bond of your boronic acid, replacing it with a C-H bond.[10][16]

  • Causality: This reaction is often catalyzed by the base used in the coupling and is more prevalent with electron-deficient or heteroaromatic boronic acids.[10][12] The presence of water can also play a complex role.[16]

  • Identification: You will observe the formation of the arene corresponding to your boronic acid (e.g., if using phenylboronic acid, you will see benzene). This is often volatile and may only be seen by careful GC-MS analysis of the reaction headspace or crude mixture.

  • Suppression Strategies:

    • Use Boronic Esters or Trifluoroborates: As mentioned in Question 1, this is the most robust solution. The slow release of the boronic acid keeps its standing concentration low, which kinetically disfavors the side reaction.[11][13]

    • Use Anhydrous Conditions: If protodeboronation is severe, using an anhydrous base like K₃PO₄ in a dry solvent (e.g., anhydrous dioxane or toluene) can help.[7]

    • Modify Base Stoichiometry: Use the minimum amount of base required for the reaction (typically 2-3 equivalents).

Diagram 2: Troubleshooting Flowchart for Suzuki Coupling

This decision tree can guide you through a logical troubleshooting process.

Troubleshooting_Flowchart start Reaction Issue: Low Yield / No Product check_sm Analysis of Crude Mixture: Any Starting Material (SM)? start->check_sm no_sm No SM Remaining, Complex Mixture check_sm->no_sm No sm_present SM Remaining check_sm->sm_present Yes check_side_products Side Products Detected? sm_present->check_side_products side_products_yes Yes check_side_products->side_products_yes side_products_no No (or minor) check_side_products->side_products_no dehalogenation Protodehalogenation Product? (Ar-H from Ar-Br) side_products_yes->dehalogenation deboronation Protodeboronation Product? (R-H from R-B(OR)₂) dehalogenation->deboronation No solve_dehalogenation Solution: 1. Use K₃PO₄ as base. 2. Lower reaction temp. 3. Screen ligands. dehalogenation->solve_dehalogenation Yes solve_deboronation Solution: 1. Switch to boronic ester (Bpin). 2. Use R-BF₃K salt. 3. Use anhydrous conditions. deboronation->solve_deboronation Yes inactive_catalyst Likely Cause: Inactive Catalysis side_products_no->inactive_catalyst solve_inactive Solution: 1. Switch to bulky, e⁻-rich ligand (e.g., SPhos). 2. Use modern precatalyst (e.g., G3-XPhos). 3. Increase catalyst loading. inactive_catalyst->solve_inactive

Caption: A logical flowchart for diagnosing common Suzuki coupling issues.

Question 3: My product seems to have formed, but purification is extremely difficult. What can I do?

Purification challenges often arise from residual palladium, closely eluting byproducts, or the polar nature of the benzohydrazide product.

Answer:

A multi-step approach is often necessary for clean product isolation.

  • Palladium Removal:

    • Aqueous Wash: After the reaction, perform an aqueous workup. A wash with an ammonium chloride solution can help remove some inorganic salts.

    • Filtration: Pass the crude organic solution through a plug of Celite® to remove precipitated palladium black.

    • Scavengers: If palladium residues persist (often seen as a grey or black tint in the final product), stir the crude product in solution with a palladium scavenger (e.g., a silica-bound thiol) for a few hours, then filter.

  • Chromatography:

    • Solvent System Optimization: The polar benzohydrazide group may require a more polar solvent system for column chromatography than typical biaryl products. A gradient elution from hexane/ethyl acetate to ethyl acetate/methanol might be necessary.

    • Acid/Base Wash: Before chromatography, an acid-base extraction can remove basic or acidic impurities. A dilute HCl wash will remove basic impurities, and a sodium bicarbonate wash will remove acidic ones (like unreacted boronic acid).

  • Crystallization: If the product is a solid, crystallization is the best method for achieving high purity. Screen various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane, ethanol/water) to find suitable conditions.

Experimental Protocols
Protocol 1: General Screening Conditions for Suzuki Coupling of Brominated Benzohydrazides

This protocol provides a robust starting point for optimization.

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the brominated benzohydrazide (1.0 equiv), the boronic acid pinacol ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 4 mol%).

  • Reaction Setup:

    • Seal the vial with a septum cap.

    • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent (e.g., 1,4-Dioxane/Water 10:1, 0.1 M concentration relative to the limiting reagent) via syringe. Degas the solvent by bubbling argon through it for 20-30 minutes prior to use.

  • Execution and Monitoring:

    • Place the vial in a preheated oil bath or heating block at 80-100 °C.

    • Stir vigorously for the designated reaction time (start with 12-24 hours).

    • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Analyze the crude material by ¹H NMR and LC-MS to determine conversion and identify byproducts before proceeding with purification.

References
  • Protodeboronation - Wikipedia. Wikipedia. [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

  • Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. PMC - PubMed Central. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura Cross-Coupling of Amides and Esters. Scientific Update. [Link]

  • Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. RSC Publishing. [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

  • Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium. RSC Publishing. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Palladium-catalyzed Suzuki cross-coupling of N′-tosyl arylhydrazines. Request PDF. [Link]

  • Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Palladium-catalyzed Suzuki Cross-Coupling of N'-tosyl Arylhydrazines. PubMed. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics - ACS Publications. [Link]

  • Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications (RSC Publishing). [Link]

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. NIH. [Link]

  • Failed suzuki coupling, any suggenstions? Reddit. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). [Link]

  • Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. ResearchGate. [Link]

  • Postsynthetic modification of peptoids via the Suzuki-Miyaura cross-coupling reaction. Wiley Online Library. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

Sources

Optimization

Hydrazine Quenching &amp; Removal: A Technical Support Guide for Researchers

From the Desk of a Senior Application Scientist Welcome to the technical support center for the effective removal of unreacted hydrazine from reaction mixtures. As chemists and drug development professionals, we understa...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for the effective removal of unreacted hydrazine from reaction mixtures. As chemists and drug development professionals, we understand that while hydrazine is a powerful reagent, its residual presence can complicate downstream processing, compromise product purity, and pose significant safety risks. This guide is structured to provide you with not only procedural steps but also the underlying chemical principles and troubleshooting insights to navigate these challenges effectively. Our goal is to empower you with a robust understanding of how to select and execute the most appropriate hydrazine removal strategy for your specific application.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted hydrazine from my reaction mixture?

A1: The removal of residual hydrazine is paramount for several reasons:

  • Product Purity: Hydrazine is highly reactive and can interfere with subsequent reaction steps or purification processes. Its presence can lead to the formation of unwanted side products, such as hydrazones or azines, which can be difficult to separate from the desired product.

  • Catalyst Poisoning: In reactions involving metal catalysts (e.g., Pd, Pt, Ni), hydrazine can act as a poison, deactivating the catalyst and hindering subsequent hydrogenations or cross-coupling reactions.

  • Analytical Interference: Hydrazine and its derivatives can interfere with common analytical techniques like NMR, HPLC, and Mass Spectrometry, leading to inaccurate characterization of the reaction outcome.

  • Safety and Toxicity: Hydrazine is classified as a toxic and potentially carcinogenic substance. Proper quenching and removal are essential to ensure the safety of the handler and to comply with environmental disposal regulations.

Q2: What are the primary methods for removing hydrazine?

A2: The choice of method depends on the scale of the reaction, the nature of the product, and the solvent system. The most common strategies include:

  • Quenching: Converting hydrazine into a more easily removable or inert substance.

  • Aqueous Extraction (Wash): Partitioning the water-soluble hydrazine into an aqueous phase.

  • Distillation/Evaporation: Removing hydrazine based on its volatility, suitable for specific cases.

  • Chromatography: Separating hydrazine from the product based on polarity.

Q3: How do I choose the best hydrazine removal method for my specific reaction?

A3: The selection process is a critical decision point. The following flowchart provides a logical framework for making this choice.

start Start: Reaction Mixture Containing Hydrazine product_stability Is the product stable to acid/base and aqueous conditions? start->product_stability product_solubility Is the product soluble in an organic solvent immiscible with water? product_stability->product_solubility Yes product_volatility Is the product non-volatile and thermally stable? product_stability->product_volatility No quenching_choice Is a simple chemical quench sufficient for downstream steps? product_solubility->quenching_choice No extraction Method: Aqueous Extraction (Acidic or Basic Wash) product_solubility->extraction Yes distillation Method: Distillation or High-Vacuum Evaporation product_volatility->distillation Yes chromatography Method: Column Chromatography product_volatility->chromatography No quenching_choice->chromatography No quench_acetone Method: Quench with Acetone or other Ketone/Aldehyde quenching_choice->quench_acetone Yes

Caption: Decision workflow for selecting a hydrazine removal method.

Troubleshooting Guide: Quenching & Extraction

This section focuses on the most common and versatile method: a combination of chemical quenching followed by aqueous extraction.

Issue 1: Emulsion Formation During Aqueous Wash
  • Symptom: A stable emulsion forms at the interface of the organic and aqueous layers during extraction, preventing clear phase separation.

  • Root Cause Analysis:

    • High Concentration of Polar Compounds: The product or byproducts may be acting as surfactants, stabilizing the emulsion.

    • Vigorous Shaking: Excessive agitation can create fine droplets that are slow to coalesce.

    • Solvent Choice: Some organic solvents are more prone to forming emulsions with water.

  • Troubleshooting Steps:

    • Patience is Key: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

    • Break the Emulsion:

      • Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase often helps to break the emulsion.

      • Gently swirl the funnel instead of shaking vigorously.

      • If the emulsion persists, pass the entire mixture through a pad of Celite® or filter paper. The fine particles can help to break up the emulsified droplets.

    • Solvent Modification: If this is a recurring issue, consider adding a co-solvent like MTBE (methyl tert-butyl ether) to the primary organic solvent (e.g., DCM, EtOAc) to alter the interfacial tension.

Issue 2: Product Loss into the Aqueous Layer
  • Symptom: Post-extraction, the yield of the desired product is significantly lower than expected.

  • Root Cause Analysis:

    • Product Protonation/Deprotonation: If an acidic wash (e.g., dilute HCl) is used to quench and protonate hydrazine (N₂H₄ → N₂H₅⁺), a basic product (e.g., containing an amine) may also become protonated and thus more water-soluble. Conversely, a basic wash to remove acidic impurities can deprotonate an acidic product, pulling it into the aqueous layer.

    • High Polarity of Product: The product itself may have significant water solubility.

  • Troubleshooting Steps:

    • pH Control: Carefully monitor the pH of the aqueous layer. Use a milder acidic solution (e.g., 1% citric acid, 5% NH₄Cl) instead of strong acids like HCl if your product is base-sensitive.

    • Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

    • Salting Out: Before extraction, saturate the aqueous phase with NaCl (brine). This decreases the solubility of organic compounds in the aqueous layer, driving your product into the organic phase.

Issue 3: Incomplete Hydrazine Removal Confirmed by Analysis (e.g., TLC, NMR)
  • Symptom: A spot corresponding to hydrazine or a hydrazine-derived impurity is still visible on TLC, or characteristic peaks appear in the NMR spectrum of the crude product.

  • Root Cause Analysis:

    • Insufficient Quenching Reagent: An inadequate amount of the quenching agent was used to react with all the excess hydrazine.

    • Inefficient Extraction: The partitioning of the quenched hydrazine adduct or hydrazine salt into the aqueous phase was incomplete.

    • pH of Aqueous Wash: The pH of the wash solution may not be optimal for ensuring the hydrazine is in its salt form (N₂H₅⁺), which is highly water-soluble.

  • Troubleshooting Steps:

    • Optimize Quenching:

      • Protocol: Cool the reaction mixture (e.g., to 0 °C) and add a quenching agent like acetone or an aqueous solution of sodium hypochlorite (bleach) dropwise. The reaction with acetone forms acetone azine, which is often more easily removed by extraction or evaporation than hydrazine itself.

      • Stoichiometry: Ensure at least a 2-3 fold molar excess of the quenching agent relative to the initial excess of hydrazine.

    • Enhance Extraction Efficiency:

      • Multiple Extractions: Perform multiple extractions with smaller volumes of the aqueous wash solution rather than a single extraction with a large volume. Three washes are typically sufficient.

      • Acidify the Wash: Use a dilute acidic solution (e.g., 1 M HCl or 10% citric acid) for the aqueous wash. This converts hydrazine to the non-volatile and highly water-soluble hydrazinium salt (N₂H₅⁺Cl⁻), ensuring its efficient removal into the aqueous phase.

Experimental Protocols

Protocol 1: Acetone Quenching Followed by Acidic Wash

This is a robust, general-purpose method for removing hydrazine from a reaction mixture where the product is stable to mild acid and soluble in a water-immiscible organic solvent.

Materials:

  • Reaction mixture in an organic solvent (e.g., DCM, EtOAc, Toluene)

  • Acetone

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Ice bath

Procedure:

  • Cooling: Place the reaction flask in an ice bath and cool the mixture to 0-5 °C. This is crucial to control any exotherm from the quenching process.

  • Quenching: While stirring, add acetone (2-3 molar equivalents relative to the excess hydrazine) dropwise to the reaction mixture. Allow the mixture to stir at 0-5 °C for 30 minutes.

    • Causality: Acetone reacts with hydrazine to form acetone hydrazone, which then reacts with another molecule of acetone to form acetone azine [(CH₃)₂C=N-N=C(CH₃)₂]. This derivative is less polar and more volatile than hydrazine, but the subsequent acidic wash will hydrolyze it and extract the resulting hydrazine salt.

  • Dilution: Transfer the mixture to a separatory funnel. Dilute with the same organic solvent used in the reaction to reduce the viscosity and improve phase separation.

  • Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently for 1 minute. Allow the layers to separate and drain the lower aqueous layer.

    • Causality: The acidic wash protonates any remaining hydrazine and the hydrazine formed from azine hydrolysis to the water-soluble hydrazinium chloride salt (N₂H₅⁺Cl⁻), effectively partitioning it into the aqueous phase.

  • Neutralizing Wash: Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any remaining acid. Check the pH of the aqueous discard to ensure it is neutral or slightly basic.

  • Brine Wash: Wash the organic layer with an equal volume of brine.

    • Causality: This removes most of the dissolved water from the organic layer, facilitating the subsequent drying step.

  • Drying and Concentration: Drain the organic layer into a clean flask, add anhydrous MgSO₄ or Na₂SO₄, stir for 10-15 minutes, and then filter to remove the drying agent. Concentrate the filtrate under reduced pressure to obtain the crude product.

start 1. Reaction Mixture (Product + Hydrazine) cool 2. Cool to 0 °C start->cool quench 3. Add Acetone (Forms Acetone Azine) cool->quench extract 4. Dilute & Wash with 1 M HCl quench->extract neutralize 5. Wash with Sat. NaHCO3 extract->neutralize brine 6. Wash with Brine neutralize->brine dry 7. Dry (MgSO4) & Concentrate brine->dry end 8. Purified Product dry->end

Troubleshooting

Technical Support Center: Characterization of Impurities in 4-Bromo-3,5-dimethoxybenzohydrazide Synthesis

An Application Scientist's Guide Welcome to the technical support center for the synthesis and analysis of 4-Bromo-3,5-dimethoxybenzohydrazide. This guide is structured as a series of questions and answers to directly ad...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide

Welcome to the technical support center for the synthesis and analysis of 4-Bromo-3,5-dimethoxybenzohydrazide. This guide is structured as a series of questions and answers to directly address the challenges researchers, scientists, and drug development professionals may encounter. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Understanding Potential Impurities and Their Origins

The first step in troubleshooting is to understand what the impurities might be and where they come from. The quality of your final product is directly dependent on the control of these unwanted components that may arise from starting materials, side reactions, or degradation.[1][2][3]

Q1: I've just completed the synthesis of 4-Bromo-3,5-dimethoxybenzohydrazide. What are the most common process-related impurities I should be looking for?

Answer: In a typical synthesis, which involves the reaction of methyl 4-bromo-3,5-dimethoxybenzoate with hydrazine hydrate, you should anticipate several key impurities. These can be categorized by their origin in the synthetic process.

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Caption: Fig 1: Synthetic pathway and points of impurity formation.

  • Unreacted Starting Materials: The most common impurities are the materials you started with.

    • Methyl 4-bromo-3,5-dimethoxybenzoate: Incomplete reaction with hydrazine hydrate will leave this ester in your crude product.

    • 4-Bromo-3,5-dimethoxybenzoic acid: If the initial esterification to create your starting material was incomplete, this acid could carry through.[4]

  • Side-Reaction Products: These impurities are formed by alternative reaction pathways.

    • N,N'-bis(4-bromo-3,5-dimethoxybenzoyl)hydrazine: This "di-acylated" impurity can form if two molecules of the ester react with one molecule of hydrazine. This is more likely if the ester is in significant excess or if the reaction is driven too hard (e.g., excessively high temperature).

  • Precursor-Related Impurities: Impurities present in the initial raw materials can persist.[3]

    • Over- or under-brominated species: For instance, 3,5-dimethoxybenzohydrazide (lacking the bromine) or di-bromo species could be present if the bromination of the precursor was not selective.[5]

The following table summarizes these key impurities for easier reference during your analysis.

Impurity NameCommon OriginMolecular Weight ( g/mol )Key Analytical Signature (LC-MS)
Product -276.11 (for ⁷⁹Br)Isotope peaks at m/z ~277 [M+H]⁺ and ~279 [M+H]⁺ (approx. 1:1)
Methyl 4-bromo-3,5-dimethoxybenzoateIncomplete Reaction275.10 (for ⁷⁹Br)Isotope peaks at m/z ~276 [M+H]⁺ and ~278 [M+H]⁺ (approx. 1:1)
4-Bromo-3,5-dimethoxybenzoic acidIncomplete Esterification261.07 (for ⁷⁹Br)Isotope peaks at m/z ~262 [M+H]⁺ and ~264 [M+H]⁺ (approx. 1:1)
N,N'-bis(4-bromo-3,5-dimethoxybenzoyl)hydrazineSide Reaction504.16 (for two ⁷⁹Br)Isotope pattern for two bromines: [M+H]⁺, [M+H+2]⁺, [M+H+4]⁺

Section 2: Troubleshooting Synthesis and Purification

Experimental outcomes rarely proceed exactly as planned. This section addresses common problems during the synthesis and purification stages, linking them back to impurity formation and control.

Q2: My reaction yield is low and the crude product looks impure on the TLC plate. What are the likely causes and how can I fix it?

Answer: Low yield is a classic problem that often points to incomplete reactions or competing side reactions.[6]

Causality Analysis:

  • Incomplete Reaction: The hydrazinolysis reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or poor solubility of the starting ester. The primary impurity will be the starting ester.

  • Purity of Reactants: The quality of your hydrazine hydrate is critical. Old or improperly stored hydrazine hydrate can have a lower effective concentration, leading to an incorrect stoichiometric ratio and incomplete conversion.

  • Sub-optimal Work-up: The product, being a hydrazide, has some water solubility. During work-up, if you wash excessively with water or if the precipitation is incomplete, you can lose a significant amount of product.[6]

Troubleshooting Protocol:

  • Verify Reactant Quality: Use fresh, high-purity hydrazine hydrate for the reaction.

  • Optimize Reaction Conditions:

    • Temperature: Gently refluxing the reaction in a solvent like ethanol is typically sufficient.[7][8] Avoid excessively high temperatures which can promote side products.

    • Time: Monitor the reaction by Thin Layer Chromatography (TLC). Continue reflux until the starting ester spot is completely consumed.

  • Refine the Work-up Procedure:

    • After the reaction, cool the mixture to room temperature and then in an ice bath to maximize precipitation of the product.[6]

    • Wash the collected solid with a minimal amount of cold water or ethanol to remove soluble impurities without dissolving too much product.

Q3: I've purified my product by recrystallization, but my NMR spectrum still shows small, unexpected peaks. What's the next step?

Answer: Recrystallization is excellent for removing bulk impurities but may not be effective for structurally similar compounds.[6] If minor impurities persist, column chromatography is the preferred next step.

Causality Analysis: Co-crystallization can occur when an impurity has very similar solubility and structural properties to the main product. The di-acylated hydrazine, for example, is structurally similar and might be difficult to remove completely by recrystallization alone.

Purification Protocol: Column Chromatography

  • Stationary Phase: Use silica gel as the standard stationary phase.

  • Mobile Phase (Eluent): The choice of eluent depends on the polarity of the impurities. A good starting point is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or ethanol.[6]

    • Tip: Use TLC to screen different solvent systems to find the one that gives the best separation between your product and the impurities.

  • Execution:

    • Prepare a concentrated solution of your semi-pure product and adsorb it onto a small amount of silica gel.

    • Load this onto the top of your prepared column.

    • Elute the column with your chosen solvent system, collecting fractions.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Section 3: Analytical Characterization of Impurities

Identifying an unknown impurity requires a systematic approach using modern analytical techniques. High-Performance Liquid Chromatography (HPLC) is used for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are used for structural identification.[1][2][9]

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} caption [label="Fig 2: General workflow for impurity identification.", shape=plaintext, fontname="Arial", fontsize=10]; }

Caption: Fig 2: General workflow for impurity identification.

Q4: What is a good starting HPLC method for analyzing the purity of my 4-Bromo-3,5-dimethoxybenzohydrazide?

Answer: A reversed-phase HPLC method is the industry standard for this type of molecule.[9][10] It provides excellent separation for moderately polar aromatic compounds.

Protocol: Initial HPLC-UV Purity Assessment

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Phosphoric acid or Formic acid in HPLC-grade water. The acid is crucial to ensure sharp peak shapes for the hydrazide.[11]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm or 254 nm (use a photodiode array (PDA) detector if available to check for peak purity).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Rationale: The C18 column separates compounds based on hydrophobicity. The gradient elution ensures that both more polar (early eluting) and less polar (late eluting) impurities are effectively separated and detected within a reasonable run time.

Q5: My HPLC chromatogram shows an unknown peak. How can I use LC-MS to get an initial identification?

Answer: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this task because it provides the molecular weight of the components in each HPLC peak.[12][13][14]

Causality Analysis (What to Look For): The key is to look for the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ in positive ion mode). For bromine-containing compounds, the definitive signature is the isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 natural abundance. Therefore, any impurity containing one bromine atom will show two peaks in the mass spectrum separated by 2 Da, with nearly equal intensity.

Experimental Protocol: LC-MS Analysis

  • Method Transfer: Use the same HPLC method as described above. The mobile phase additives (formic acid) are MS-compatible. If you used phosphoric acid, you must switch to a volatile acid like formic or acetic acid.

  • MS Detector Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode. Hydrazides readily form [M+H]⁺ ions.

    • Mass Range: Scan a range from m/z 100 to 800. This will cover the expected product and most likely dimeric impurities.

  • Data Interpretation:

    • Extract the mass spectrum for your unknown HPLC peak.

    • Identify the molecular ion peak(s). For example, if you see peaks at m/z 276 and 278 of equal intensity, this strongly suggests an impurity with a monoisotopic mass of 275 containing one bromine atom—a perfect match for the starting ester.

    • Use high-resolution mass spectrometry (HRMS), if available, to determine the elemental composition from the accurate mass measurement, which greatly increases confidence in your identification.[9][14]

Q6: I have a hypothesis for an impurity's structure from LC-MS data. How can NMR spectroscopy provide definitive proof?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[15][16] It provides detailed information about the carbon-hydrogen framework of a molecule. To perform NMR, you must first isolate a sufficient quantity (typically >1 mg) of the impurity using preparative HPLC or careful column chromatography.

Interpreting NMR Spectra for Key Impurities:

  • ¹H NMR:

    • Product (4-Bromo-3,5-dimethoxybenzohydrazide): You will see a singlet for the two equivalent aromatic protons, a singlet for the six equivalent methoxy protons (-OCH₃), and broad signals for the -NH-NH₂ protons.

    • Impurity (Methyl Ester): It will show the aromatic and methoxy singlets similar to the product, but critically, it will also have a sharp singlet around 3.8-3.9 ppm for the ester's methyl group (-COOCH₃) and will lack the -NH-NH₂ signals.

    • Impurity (Di-acylated Hydrazine): The spectrum will be highly symmetric. You will see a singlet for four aromatic protons, a singlet for twelve methoxy protons, and a singlet for the two equivalent -NH- protons. The integration ratios will be key to distinguishing it from the desired product.

  • ¹³C NMR: Provides further confirmation by showing the number of unique carbon environments. The presence of a carbonyl carbon signal around 165-170 ppm is expected for all related species, but the chemical shifts of other carbons will differ slightly, providing a unique fingerprint for each compound.

This systematic approach, combining chromatographic separation with mass and NMR-based structural analysis, provides a robust and reliable method for identifying and characterizing any impurities you encounter in your synthesis.[17]

References

  • Benchchem. Troubleshooting guide for the synthesis of benzohydrazide derivatives.

  • SynThink Research Chemicals. Structure Elucidation of Unknown Impurity using LC-MS/MS.

  • Taylor & Francis Online. Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS.

  • Chemass. Pharmaceutical Impurity Analysis Overview.

  • Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review.

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.

  • SpringerLink. Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS.

  • CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling.

  • Pharma Times. Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs.

  • YouTube. Impurity Profiling in Pharmaceuticals.

  • ChemicalBook. methyl 4-bromo-3,5-dimethoxybenzoate synthesis.

  • Max-Planck-Institut für Kohlenforschung. NMR-Based Structure Characterization.

  • Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products.

  • All Study Journal. Studies of synthesis and characterization of hydrazides derivative.

  • Benchchem. A Comparative Guide to HPLC Method Development for 3,5-Dibromo-4-methoxybenzoic Acid Analysis.

  • Benchchem. Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid.

  • Arabian Journal of Chemistry. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives.

  • Google Patents. CN105348141A - Preparation and application of benzoyl hydrazine derivative.

  • Benchchem. Technical Support Center: HPLC Separation of 4-Bromo-3-hydroxy-2-naphthoic acid.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-Bromo-3,5-dimethoxybenzohydrazide Derivatives and Other Targeted FGFR1 Inhibitors in Oncology Research

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Critical Role of FGFR1 in Oncology Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a pivotal rol...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of FGFR1 in Oncology

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of the FGFR1 signaling pathway, often through gene amplification, mutations, or translocations, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC), breast cancer, and myeloid/lymphoid neoplasms.[2] This has established FGFR1 as a critical therapeutic target for the development of novel anticancer agents. This guide provides a comparative overview of the biological activity of a novel class of inhibitors, 4-Bromo-3,5-dimethoxybenzohydrazide derivatives, against established and clinically approved FGFR1 inhibitors.

The Emerging Potential of 4-Bromo-3,5-dimethoxybenzohydrazide Derivatives

Recent research has identified a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, a class of compounds structurally related to 4-Bromo-3,5-dimethoxybenzohydrazide, as potent inhibitors of FGFR1.[2][3] These compounds have demonstrated significant anti-proliferative activity in cancer cell lines with FGFR1 amplification. The lead compound from this series, designated as C9, has shown promising results in preclinical studies.[2]

The core structure of these derivatives features a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide scaffold, which has been shown through molecular docking studies to bind effectively to the ATP-binding pocket of the FGFR1 kinase domain.[2] The mechanism of action involves the inhibition of FGFR1 autophosphorylation and the subsequent blockade of downstream signaling pathways, including the PLCγ1 and ERK pathways, which are crucial for tumor cell growth and survival.[2]

A Comparative Landscape of FGFR1 Inhibitors

The field of FGFR1 inhibition has seen the development and regulatory approval of several potent small molecule inhibitors. These agents have shown significant clinical efficacy in patients with tumors harboring FGFR1 alterations. A direct comparison of the in vitro potency of these inhibitors against FGFR1 is essential for understanding their therapeutic potential.

Inhibitor ClassSpecific CompoundFGFR1 IC50 (nM)Key Characteristics
4-Bromo-3,5-dimethoxybenzohydrazide Derivative Compound C9Not directly reported in enzymatic assays; cellular IC50 in µM range[2]Novel scaffold, induces apoptosis and G2 cell cycle arrest in NSCLC cell lines with FGFR1 amplification.[2]
Multi-targeted Kinase Inhibitor Ponatinib2.2[4][5]Orally active inhibitor targeting Abl, PDGFRα, VEGFR2, FGFR1, and Src.[4]
Selective FGFR Inhibitor Infigratinib (BGJ398)0.9[6][7][8]Potent and selective inhibitor of FGFR1/2/3.[6]
Pan-FGFR Inhibitor Erdafitinib (JNJ-42756493)1.2[9][10][11]Orally available inhibitor of the FGFR family (FGFR1/2/3/4).[9][11]
Selective FGFR Inhibitor Pemigatinib (INCB054828)0.4[12][13][14]Orally active and selective inhibitor of FGFR1/2/3.[12][13]

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate greater potency. The cellular IC50 for Compound C9 was reported in the micromolar range against various NSCLC cell lines.[2]

FGFR1 Signaling Pathway and Inhibition

The binding of fibroblast growth factors (FGFs) to FGFR1 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival. FGFR1 inhibitors act by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binding & Dimerization P_FGFR1 p-FGFR1 (Active) FGFR1->P_FGFR1 Autophosphorylation RAS RAS P_FGFR1->RAS PI3K PI3K P_FGFR1->PI3K PLCg1 PLCγ1 P_FGFR1->PLCg1 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression Inhibitor FGFR1 Inhibitor (e.g., 4-Bromo-3,5-dimethoxy- benzohydrazide derivative) Inhibitor->P_FGFR1 Inhibition

Figure 1: Simplified FGFR1 signaling pathway and the mechanism of action of FGFR1 inhibitors.

Experimental Protocols for Evaluating FGFR1 Inhibitors

The following are standardized protocols for assessing the biological activity of FGFR1 inhibitors.

In Vitro FGFR1 Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of FGFR1.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant FGFR1 - Kinase Buffer - ATP - Substrate Peptide Start->Prepare_Reagents Add_Inhibitor Add Test Compound (e.g., 4-Bromo-3,5-dimethoxy- benzohydrazide derivative) Prepare_Reagents->Add_Inhibitor Incubate_1 Incubate Add_Inhibitor->Incubate_1 Initiate_Reaction Initiate Reaction (Add ATP) Incubate_1->Initiate_Reaction Incubate_2 Incubate at 30°C Initiate_Reaction->Incubate_2 Stop_Reaction Stop Reaction Incubate_2->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence, or Radioactivity) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data

Figure 2: General workflow for an in vitro FGFR1 kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[15] Prepare serial dilutions of the test inhibitor and a positive control (e.g., Ponatinib).

  • Reaction Setup: In a 96-well plate, add the reaction buffer, recombinant human FGFR1 enzyme, and the substrate peptide (e.g., poly(Glu, Tyr) 4:1).

  • Inhibitor Addition: Add the serially diluted test inhibitor or control to the appropriate wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.[16]

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.[16]

    • Luminescent Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which correlates with kinase activity.[15]

    • Fluorescence-Based Assay (e.g., LanthaScreen™): A FRET-based assay that measures the binding of a fluorescent tracer to the kinase.[17]

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cellular Proliferation Assay (MTT Assay)

This assay determines the effect of an inhibitor on the viability and proliferation of cancer cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., NCI-H1581, a human NSCLC cell line with FGFR1 amplification) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[18]

  • Compound Treatment: Treat the cells with serial dilutions of the test inhibitor or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.[19] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19][20]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[19][21]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of FGFR1 Pathway Inhibition

This technique is used to assess the effect of an inhibitor on the phosphorylation status of FGFR1 and its downstream signaling proteins.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with the test inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[22][23]

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated FGFR1 (p-FGFR1), total FGFR1, phosphorylated ERK (p-ERK), and total ERK.[18][22][24]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[18]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18][22]

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion and Future Directions

4-Bromo-3,5-dimethoxybenzohydrazide derivatives represent a promising new class of FGFR1 inhibitors with demonstrated anti-proliferative activity in FGFR1-amplified cancer cells. While the currently available data is primarily from cellular assays, the observed micromolar efficacy warrants further investigation, including in vitro enzymatic assays to determine direct potency against FGFR1.

A comparative analysis with clinically approved FGFR1 inhibitors such as pemigatinib, infigratinib, and erdafitinib, which exhibit nanomolar potency in enzymatic assays, highlights the current developmental stage of the 4-Bromo-3,5-dimethoxybenzohydrazide scaffold. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity for FGFR1. Further preclinical evaluation in in vivo models is also crucial to assess their therapeutic potential for the treatment of FGFR1-driven cancers.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Infigratinib. (n.d.). DrugCentral. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Markham, A. (2021). Infigratinib: First Approval. Drugs, 81(11), 1315–1320.
  • Chase, A., Bryant, C., & Cross, N. C. (2013). Ponatinib as targeted therapy for FGFR1 fusions associated with the 8p11 myeloproliferative syndrome.
  • Gozgit, J. M., et al. (2012). Ponatinib (AP24534), a multitargeted pan-FGFR inhibitor with activity in multiple FGFR-amplified or mutated cancer models. Molecular Cancer Therapeutics, 11(3), 690-699.
  • Gozgit, J. M., et al. (2012). Ponatinib (AP24534), a Multitargeted Pan-FGFR Inhibitor with Activity in Multiple FGFR-Amplified or Mutated Cancer Models. Molecular Cancer Therapeutics, 11(3), 690–699.
  • Tabernero, J., et al. (2015). Multicenter Phase I Study of Erdafitinib (JNJ-42756493), Oral Pan-Fibroblast Growth Factor Receptor Inhibitor, in Patients with Advanced or Refractory Solid Tumors. Journal of Clinical Oncology, 33(30), 3401–3408.
  • Wu, Y., et al. (2023). FGFR1 Inhibition by Pemigatinib Enhances Radiosensitivity in Glioblastoma Stem Cells Through S100A4 Downregulation. International Journal of Molecular Sciences, 24(13), 10793.
  • Human Fibroblast Growth Factor Receptors 1 & 2 Assay for Paracrine FGF Signaling (FGFR1/2). (n.d.). Indigo Biosciences. Retrieved from [Link]

  • Liu, X., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905–919.
  • Ghosh, E., et al. (2018). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 146, 15–28.
  • Arshad, M., et al. (2024). Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. FUW Trends of Science & Technology Journal, 9(1), 1-8.
  • FGFR1 Kinase Assay Service. (n.d.). Reaction Biology. Retrieved from [Link]

  • O'Hare, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421–1425.
  • Example Experiment: Characterizing ERK Activation in Response to FGF Treatment in NIH-3T3 Cells. (n.d.). LI-COR Biosciences. Retrieved from [Link]

  • Liu, X., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919.
  • Zwick, E., et al. (2001). Western blot analysis [(p)EGFR & (p)ERK1/2 MAPK]. (a) Phosphorylated... ResearchGate. Retrieved from [Link]

  • Oh, K. S., et al. (2004). Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases. Bioorganic & Medicinal Chemistry, 12(13), 3567–3574.
  • Al-Ostath, A. I., et al. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Chemical Review and Letters, 7(3), 209-220.
  • Chen, Y., et al. (2022). In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). Journal of Biomolecular Structure & Dynamics, 40(20), 10049–10061.
  • Sargsyan, A. S., et al. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Pharmaceuticals, 15(3), 346.

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Comparative

A Senior Application Scientist's Guide to the Anticancer Activity of Substituted Benzohydrazides

In the dynamic landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of scaffolds explored, benzohydrazide deri...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of scaffolds explored, benzohydrazide derivatives have emerged as a promising class of compounds, demonstrating significant potential as anticancer agents. This guide provides a comprehensive comparison of the anticancer activity of various substituted benzohydrazides, grounded in experimental data and mechanistic insights. It is designed for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and therapeutic potential of this versatile chemical class.

Introduction: The Therapeutic Promise of the Benzohydrazide Scaffold

Benzohydrazides, characterized by a hydrazide functional group attached to a benzene ring, are a class of organic compounds that have garnered considerable attention in medicinal chemistry. Their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties, have been extensively documented.[1] More recently, the focus has shifted towards their potent anticancer activities, which are often observed at nanomolar to low micromolar concentrations.[1]

The versatility of the benzohydrazide scaffold lies in its synthetic tractability, allowing for the introduction of various substituents on the phenyl ring and the hydrazide nitrogen. This chemical flexibility enables the fine-tuning of their physicochemical properties and biological activities, making them ideal candidates for the development of targeted cancer therapies.

Comparative Anticancer Activity: A Data-Driven Analysis

The anticancer efficacy of substituted benzohydrazides is profoundly influenced by the nature and position of the substituents on the benzoyl and benzylidene moieties. This section presents a comparative analysis of their in vitro cytotoxic activity against a panel of human cancer cell lines, with a focus on establishing clear structure-activity relationships.

Influence of Substituents on Cytotoxic Potency

The cytotoxic activity of benzohydrazide derivatives is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[2] The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit cell growth by 50%, is a key parameter for comparing the potency of different derivatives.

Table 1: Comparative in vitro anticancer activity (IC50, µM) of selected substituted benzohydrazides

Compound IDSubstitution PatternA549 (Lung)MCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)HCT116 (Colon)Reference
H20 Dihydropyrazole & Naphthalene0.460.290.150.21-[3][4]
Compound 7 4-(2-oxo-2-(4H-1,2,4-triazol-4-yl)ethylamino)----14.90[1]
Compound 5t N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]--0.66 (nM)--[1]
Compound 1e -----0.47[5]
Compound 2m Tetracaine derivative----20.5[6]
Compound 2s Tetracaine derivative---20.8-[6]
Compound C8 N'-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazideIC50 < 10IC50 > 10-IC50 > 10-[7]
Doxorubicin (Reference Drug)~0.22 (µg/ml)----[8]

Key Structure-Activity Relationship (SAR) Insights:

  • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents play a crucial role. Studies have indicated that electron-donating groups, such as dimethylamino, can contribute to enhanced activity.[9] Conversely, the presence of electron-withdrawing groups can also lead to potent compounds, suggesting that the optimal electronic nature is target-dependent.

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as dihydropyrazole, triazole, and indole, has proven to be a successful strategy for enhancing anticancer activity.[1][3] For instance, compound H20, which contains a dihydropyrazole and a naphthalene ring, exhibited potent antiproliferative activity against four different cancer cell lines with IC50 values in the sub-micromolar range.[3][4]

  • Positional Isomerism: The position of the substituent on the aromatic rings can significantly impact activity. This is often due to steric and electronic effects that influence the binding of the molecule to its biological target.

Unraveling the Mechanism of Action: Beyond Cytotoxicity

A comprehensive understanding of a compound's mechanism of action is critical for its development as a therapeutic agent. Substituted benzohydrazides have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Targeting Key Signaling Pathways: The Case of EGFR

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell growth, proliferation, and survival.[3] Its overexpression or aberrant activation is a hallmark of many solid tumors, making it a prime target for cancer therapy.[3] Several benzohydrazide derivatives have been identified as potent inhibitors of EGFR.[3][4]

For example, compound H20 demonstrated potent EGFR inhibition with an IC50 value of 0.08 µM.[3][4] Molecular docking studies suggest that this compound binds to the ATP-binding pocket of EGFR, thereby blocking its downstream signaling cascade.[3]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds Benzohydrazide Substituted Benzohydrazide (e.g., H20) Benzohydrazide->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of substituted benzohydrazides.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its deregulation is a key feature of cancer. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. The Annexin V-FITC/PI dual staining assay is a standard method to detect and quantify apoptotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V, while late apoptotic and necrotic cells are permeable to propidium iodide (PI).

Studies have shown that certain benzohydrazide derivatives can induce apoptosis in cancer cells.[6] For instance, treatment of cancer cells with specific tetracaine hydrazide-hydrazones led to a time-dependent increase in the expression of pro-apoptotic genes like Bax and caspase-3.[6]

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit uncontrolled proliferation due to defects in cell cycle checkpoints. Cell cycle analysis using flow cytometry with propidium iodide (PI) staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3]

Several benzohydrazide derivatives have been reported to induce cell cycle arrest at specific phases.[7][10] For example, compound C8, a pyrrolyl benzohydrazide derivative, caused a significant arrest of A549 lung cancer cells at the G2/M phase.[7][11] This suggests that the compound may interfere with the machinery that governs the transition from the G2 to the M phase, thereby preventing cell division.

Experimental Protocols: A Guide to Reproducible Research

The scientific integrity of any comparative study relies on the robustness and reproducibility of the experimental methods. This section provides detailed, step-by-step protocols for the key in vitro assays used to evaluate the anticancer activity of substituted benzohydrazides.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with various concentrations of the substituted benzohydrazide derivatives and a vehicle control. Incubate for 24 to 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[9]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well.[2][9]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[9]

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compounds for a specified duration.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.[12]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[4]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[4] Add 5 µL of propidium iodide (PI) solution.[12]

  • Incubation: Incubate for 10-15 minutes at room temperature in the dark.[4]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.[7]

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compounds, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol for at least 30 minutes at 4°C.[11]

  • Washing: Wash the fixed cells twice with PBS.

  • Staining: Resuspend the cell pellet in a propidium iodide staining solution containing RNase A.[13]

  • Incubation: Incubate for at least 4 hours at 4°C.[13]

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry to generate a histogram representing the cell cycle distribution.[14]

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Anticancer Screening cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Substituted Benzohydrazide Derivatives Cell_Culture Cancer Cell Line Culture (e.g., A549, MCF-7) Synthesis->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (Determine IC50 values) Cell_Culture->MTT_Assay Apoptosis_Assay Annexin V-FITC/PI Staining (Apoptosis Detection) MTT_Assay->Apoptosis_Assay Cell_Cycle_Assay Propidium Iodide Staining (Cell Cycle Analysis) MTT_Assay->Cell_Cycle_Assay Target_Assay Target-based Assays (e.g., EGFR Kinase Assay) MTT_Assay->Target_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Apoptosis_Assay->SAR_Analysis Cell_Cycle_Assay->SAR_Analysis Target_Assay->SAR_Analysis

Caption: A representative experimental workflow for evaluating the anticancer activity of substituted benzohydrazides.

Conclusion and Future Directions

Substituted benzohydrazides represent a highly promising scaffold for the development of novel anticancer agents. Their synthetic accessibility and the ability to modulate their biological activity through targeted substitutions make them attractive candidates for further investigation. The data presented in this guide highlight the importance of specific structural features in dictating their cytotoxic potency and mechanism of action.

Future research in this area should focus on:

  • Lead Optimization: Further derivatization of the most potent compounds to improve their efficacy, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Evaluation of the most promising candidates in preclinical animal models of cancer to assess their in vivo efficacy and safety.

  • Target Identification: Elucidation of the precise molecular targets for compounds with unknown mechanisms of action.

  • Combination Therapies: Investigating the synergistic effects of substituted benzohydrazides with existing anticancer drugs.

By pursuing these avenues of research, the full therapeutic potential of substituted benzohydrazides can be unlocked, paving the way for the development of new and effective treatments for cancer.

References

  • Wang, H., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 21(8), 1012. [Link]

  • (2025). Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies. ResearchGate. [Link]

  • Arjun, H. A., et al. (2026). Design, synthesis, molecular docking, and crystal structure of benzohydrazide derivative as anti-cancer agents. Results in Chemistry. [Link]

  • (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation. [Link]

  • Wang, H., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PubMed. [Link]

  • Gauru, I., et al. (2025). IN SILICO STUDIES AND CYTOTOXICITY ASSAY OF BENZYLIDENE BENZOHYDRAZIDE DERIVATIVES ON CANCER STEM CELL. ResearchGate. [Link]

  • (2022). Synthesis, Structure-Activity Relationship Studies Using Density Functional Theory and in silico Molecular Docking on Substituted Benzohydrazide Derivatives. ResearchGate. [Link]

  • (2023). Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones. ACS Omega. [Link]

  • (2023). Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. Molecules. [Link]

  • Krátký, M., et al. (2020). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Molecules, 25(10), 2268. [Link]

  • (2019). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules. [Link]

  • (2023). Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. MDPI. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

  • (2023). Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones. ACS Publications. [Link]

  • (n.d.). DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]

  • (n.d.). Simplified EGFR-signaling pathway. ResearchGate. [Link]

  • (2021). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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Validation

A Comparative Guide to the Spectroscopic Validation of 4-Bromo-3,5-dimethoxybenzohydrazide Synthesis

Abstract This guide provides an in-depth, technically-grounded protocol for the synthesis and subsequent structural validation of 4-Bromo-3,5-dimethoxybenzohydrazide, a valuable heterocyclic building block in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth, technically-grounded protocol for the synthesis and subsequent structural validation of 4-Bromo-3,5-dimethoxybenzohydrazide, a valuable heterocyclic building block in medicinal chemistry and drug development. Moving beyond a simple recitation of steps, we explore the causal logic behind the synthetic strategy and present a self-validating workflow employing a suite of spectroscopic techniques: Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). By comparing the spectral data of the final product against its immediate precursor, we offer a definitive and reproducible method for confirming the successful synthesis. This document is intended for researchers, chemists, and drug development professionals who require robust and reliable methods for the synthesis and characterization of novel organic compounds.

Introduction: The Rationale for Synthesis and Validation

Benzohydrazide derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The title compound, 4-Bromo-3,5-dimethoxybenzohydrazide, incorporates a synthetically versatile bromine atom (a key handle for cross-coupling reactions) and a dimethoxy-substituted phenyl ring, a motif present in numerous bioactive molecules. Its synthesis, therefore, is of significant interest for generating libraries of potential drug candidates.

However, synthesis without rigorous validation is incomplete. Unambiguous structural confirmation is paramount to ensure that downstream biological screening and structure-activity relationship (SAR) studies are based on a reliable molecular identity. This guide establishes a multi-pronged spectroscopic approach that provides overlapping and mutually reinforcing data points, ensuring the highest degree of confidence in the final product's structure.

The Synthetic Pathway: From Benzoic Acid to Benzohydrazide

The most efficient and common route to synthesize benzohydrazides involves the hydrazinolysis of a corresponding methyl or ethyl ester. This strategy is predicated on the high nucleophilicity of hydrazine (NH₂NH₂) and the electrophilic nature of the ester's carbonyl carbon. Our chosen pathway follows a two-step process, beginning with the readily available 4-Bromo-3,5-dimethoxybenzoic acid.

Step 1: Fischer Esterification to produce the key intermediate, methyl 4-bromo-3,5-dimethoxybenzoate. Step 2: Hydrazinolysis of the methyl ester to yield the target 4-Bromo-3,5-dimethoxybenzohydrazide.

The logic behind this two-step approach is control and purity. Direct conversion from the carboxylic acid with hydrazine can be sluggish and may require harsh conditions or coupling agents, leading to side products. The ester intermediate is stable, easily purified via recrystallization, and reacts cleanly with hydrazine hydrate under mild reflux conditions.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Start 4-Bromo-3,5-dimethoxybenzoic Acid Reagent1 Methanol (CH₃OH) Catalytic H₂SO₄ or SOCl₂ Start->Reagent1 Intermediate Methyl 4-bromo-3,5-dimethoxybenzoate Reagent1->Intermediate Reflux Reagent2 Hydrazine Hydrate (N₂H₄·H₂O) Ethanol (Solvent) Intermediate->Reagent2 Product 4-Bromo-3,5-dimethoxybenzohydrazide Reagent2->Product Reflux

Figure 1: Two-step synthesis of 4-Bromo-3,5-dimethoxybenzohydrazide.

Experimental Protocols

Synthesis of Methyl 4-bromo-3,5-dimethoxybenzoate (Intermediate)

This protocol is adapted from established esterification procedures.[4]

  • To a 250 mL round-bottom flask, add 4-Bromo-3,5-dimethoxybenzoic acid (10.0 g, 38.3 mmol).

  • Add anhydrous methanol (150 mL). The acid will not fully dissolve initially.

  • Place the flask in an ice bath and slowly add thionyl chloride (5.6 mL, 76.6 mmol) dropwise with stirring. Causality: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification. This method is often cleaner than using concentrated sulfuric acid.

  • Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 65°C) for 4-6 hours, or until TLC analysis (e.g., 3:1 Hexane:Ethyl Acetate) shows complete consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume to approximately 20 mL using a rotary evaporator.

  • Pour the concentrated mixture into 200 mL of ice-cold water. A white precipitate will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product is typically obtained as a white crystalline solid with high purity.

Synthesis of 4-Bromo-3,5-dimethoxybenzohydrazide (Final Product)

This protocol is based on standard hydrazinolysis methods.[2]

  • In a 100 mL round-bottom flask, dissolve the synthesized methyl 4-bromo-3,5-dimethoxybenzoate (5.0 g, 18.2 mmol) in ethanol (50 mL).

  • Add hydrazine hydrate (80% solution, 2.8 mL, 45.5 mmol) to the solution. Causality: A molar excess of hydrazine is used to drive the reaction to completion and minimize the formation of di-acylated hydrazine byproducts.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 8-12 hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, a white precipitate of the product should form. If not, the solvent volume can be reduced.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine or starting material.

  • Dry the product under vacuum to yield 4-Bromo-3,5-dimethoxybenzohydrazide.

Spectroscopic Validation: A Comparative Analysis

The core of structural validation lies in comparing the spectroscopic signature of the product with its precursor. The successful conversion is confirmed by the disappearance of signals corresponding to the starting material and the appearance of new signals characteristic of the product.

Validation_Workflow cluster_methods Spectroscopic Analysis cluster_data Data Interpretation Product Synthesized Product FTIR FTIR Product->FTIR NMR ¹H & ¹³C NMR Product->NMR MS Mass Spec. Product->MS IR_Data Functional Group Transformation FTIR->IR_Data NMR_Data Proton/Carbon Environment Change NMR->NMR_Data MS_Data Molecular Weight Confirmation MS->MS_Data Conclusion Structure Validated IR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Figure 2: Workflow for the multi-technique spectroscopic validation.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful tool for identifying functional groups. The key transformation from ester to hydrazide involves the carbonyl group and the introduction of N-H bonds.

Functional GroupStarting Material (Ester)Product (Hydrazide)Validation Insight
C=O Stretch (Carbonyl) Strong, sharp peak at ~1723 cm⁻¹ [4]Strong peak, shifted to ~1640-1660 cm⁻¹ Shift to lower wavenumber confirms conversion from ester to amide (hydrazide).
N-H Stretch AbsentTwo distinct medium peaks at ~3200-3350 cm⁻¹ Appearance of these peaks is definitive proof of the -NH₂ group.
N-H Bend (Amide II) AbsentStrong peak at ~1520-1550 cm⁻¹ [5]Appearance of the Amide II band is a key signature of the hydrazide product.
C-O Stretch (Ester) Strong peak at ~1250 cm⁻¹ Absent or significantly diminishedDisappearance of the characteristic ester C-O stretch supports product formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural map of the molecule. The comparison of ¹H and ¹³C NMR spectra for the starting ester and the final hydrazide is unequivocal.

¹H NMR Spectroscopy The proton NMR spectrum confirms the presence and connectivity of all hydrogen atoms. The most critical diagnostic change is the loss of the ester's methoxy singlet and the appearance of two new broad signals for the hydrazide protons.

Proton AssignmentStarting Material (Ester)Product (Hydrazide)Validation Insight
Ar-H (Aromatic)Singlet, 2H at ~7.2 ppm Singlet, 2H at ~7.1 ppm The aromatic environment is largely unchanged.
Ar-OCH₃ (Methoxy)Singlet, 6H at ~3.9 ppm Singlet, 6H at ~3.9 ppm The two equivalent methoxy groups on the ring remain.
COOCH₃ (Ester Methyl)Singlet, 3H at ~3.9 ppm [4]Absent Crucial evidence: Disappearance confirms loss of the methyl ester group.
-NH- (Amide)AbsentBroad Singlet, 1H at ~9.5 ppm Appearance of this downfield signal is characteristic of an amide N-H proton.[5]
-NH₂ (Amine)AbsentBroad Singlet, 2H at ~4.5 ppm Appearance of this signal confirms the terminal -NH₂ of the hydrazide moiety.[5]

¹³C NMR Spectroscopy The carbon NMR spectrum validates the carbon skeleton of the molecule.

Carbon AssignmentStarting Material (Ester)Product (Hydrazide)Validation Insight
C=O (Carbonyl)~165 ppm ~166 ppm The carbonyl carbon is present but in a slightly different chemical environment.
Ar-C (Aromatic)4 signals: ~158 (C-O), ~130 (C-CO), ~115 (C-Br), ~108 (C-H)4 signals with similar shiftsThe aromatic carbon framework is confirmed to be intact.
Ar-OCH₃ (Methoxy)~56 ppm ~56 ppm The methoxy carbons are retained.
COOCH₃ (Ester Methyl)~52 ppm [4]Absent Crucial evidence: Disappearance of this signal confirms successful hydrazinolysis.
Mass Spectrometry (MS)

MS provides the definitive molecular weight of the synthesized compound. For a bromine-containing molecule, MS is particularly powerful due to bromine's characteristic isotopic signature (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio).

IonStarting Material (Ester)Product (Hydrazide)Validation Insight
[M]⁺ (Molecular Ion)m/z 274 & 276 m/z 275 & 277 The observed molecular ion peaks match the calculated mass of the product.
Isotopic Pattern Two peaks of ~1:1 intensity, separated by 2 DaTwo peaks of ~1:1 intensity, separated by 2 DaThe classic bromine isotope pattern confirms the presence of one Br atom in the molecule.

The mass shift from 274/276 to 275/277, corresponding to the substitution of -OCH₃ (31 Da) with -NHNH₂ (31 Da), perfectly aligns with the expected reaction.

Conclusion

The synthesis of 4-Bromo-3,5-dimethoxybenzohydrazide can be reliably achieved through a two-step process involving Fischer esterification followed by hydrazinolysis. This guide establishes a robust validation framework that is both comprehensive and self-verifying. By leveraging the comparative power of FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, researchers can unambiguously confirm the structural identity of the target molecule. The key diagnostic markers—the shift of the carbonyl frequency in FTIR, the disappearance of the ester's methyl signals in NMR, and the confirmation of the correct molecular weight and bromine isotope pattern by MS—provide a clear and definitive confirmation of a successful synthesis, enabling confident progression to subsequent stages of research and development.

References

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (2017). Der Pharma Chemica. [Link]

  • Benzohydrazides: As potential bio-active agents. (2018). The Pharma Innovation. [Link]

  • Synthesis and bioactivity of benzohydrazide derivatives. (2020). Biointerface Research in Applied Chemistry. [Link]

  • Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. (2019). AIP Publishing. [Link]

  • Qi, X. Y., Keyhani, N. O., & Lee, Y. C. (1988). Spectrophotometric Determination of Hydrazine, Hydrazides, and Their Mixtures With Trinitrobenzenesulfonic Acid. Analytical Biochemistry, 175(1), 139-144. [Link]

  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (2018). MDPI. [Link]

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (2014). National Center for Biotechnology Information. [Link]

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Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-3,5-dimethoxybenzohydrazide Derivatives as Potential Anticancer Agents

Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in potent, biologically active compounds. These are often referred...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in potent, biologically active compounds. These are often referred to as "privileged scaffolds." The benzohydrazide moiety is one such structure, known for its synthetic accessibility and diverse pharmacological activities, including antibacterial, antifungal, and antiproliferative effects[1]. When combined with a specifically substituted aromatic ring, such as the 4-bromo-3,5-dimethoxybenzoyl group, we create a core structure primed for optimization. The bromine atom and methoxy groups offer a unique combination of steric and electronic properties that can facilitate strong and specific interactions with biological targets.

This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of 4-bromo-3,5-dimethoxybenzohydrazide. The primary focus is on hydrazone derivatives, which are readily synthesized via condensation with various aldehydes. These derivatives have emerged as a promising class of anticancer agents, with evidence suggesting they may function by disrupting microtubule dynamics through inhibition of tubulin polymerization[2][3]. Here, we will dissect the role of each structural component, provide a predictive framework for designing potent analogues, and detail the experimental protocols necessary for their synthesis and evaluation.

The Core Scaffold and Strategy for Derivatization

The power of the 4-bromo-3,5-dimethoxybenzohydrazide scaffold lies in its modularity. The terminal hydrazide group (-NH-NH₂) serves as a versatile chemical handle for introducing diversity. The most common and effective strategy is the condensation reaction with a wide array of aldehydes (R-CHO) to form a library of N'-arylideneforohydrazide derivatives (also known as hydrazones or Schiff bases). This reaction is typically high-yielding and allows for systematic exploration of chemical space.

The resulting hydrazone structure can be conceptually divided into three key pharmacophoric regions, as illustrated in the workflow below: the substituted benzoyl moiety (Ring A ), the hydrazone linker, and the aldehyde-derived moiety (Ring B ). Our SAR analysis will focus on how modifications in Ring B modulate biological activity.

G cluster_0 Synthesis Workflow Hydrazide 4-Bromo-3,5-dimethoxy- benzohydrazide (Core Scaffold) Derivative Hydrazone Derivative (Target Compound) Hydrazide->Derivative Condensation (e.g., EtOH, reflux) Aldehyde Substituted Aldehyde (R-CHO) (Diversity Element) Aldehyde->Derivative

Caption: General synthesis of 4-bromo-3,5-dimethoxybenzohydrazide derivatives.

Comparative Analysis and Discussion of Structure-Activity Relationships

While a single comprehensive study on this exact scaffold is not available, we can construct a robust SAR model by synthesizing data from related classes of compounds, such as chalcones, combretastatins, and other hydrazone-based tubulin inhibitors[4][5]. The primary biological endpoint for this comparison is antiproliferative activity (e.g., IC₅₀) against human cancer cell lines.

Key Pharmacophoric Features and Their Influence on Activity
  • Ring A: The 4-Bromo-3,5-dimethoxybenzoyl Moiety

    • 3,5-Dimethoxy Groups: This substitution pattern is a hallmark of many potent tubulin inhibitors that bind to the colchicine site, including the natural product combretastatin A-4 (CA-4)[6]. These methoxy groups are believed to orient the ring within a hydrophobic pocket of β-tubulin and can act as hydrogen bond acceptors.

    • 4-Bromo Group: The bromine atom at the para position serves multiple roles. Its size provides steric bulk that can enhance binding affinity through van der Waals interactions. As a halogen, it increases the lipophilicity of the molecule, potentially improving cell membrane permeability. It can also participate in halogen bonding, a specific and directional non-covalent interaction.

  • The Hydrazone Linker (-C(=O)-NH-N=CH-) This linker is crucial for maintaining the optimal spatial orientation between Ring A and Ring B. It is relatively rigid, preventing free rotation and locking the molecule into a conformation suitable for receptor binding. The amide portion (NH-C=O) provides essential hydrogen bond donor and acceptor capabilities, which are critical for anchoring the ligand to the target protein[1].

  • Ring B: The N'-Arylidene Moiety (The "R" Group) This is the primary point of modification for SAR exploration. The electronic and steric properties of the substituents on Ring B have the most profound impact on potency.

Predictive SAR Table for Ring B Modifications

The following table summarizes the predicted impact of various substituents on Ring B on the antiproliferative activity, based on established principles from analogous series of compounds.

Derivative IDRing B Substituent (R Group)Predicted ActivityRationale & Supporting Evidence
1 Phenyl (unsubstituted)ModerateEstablishes a baseline activity. The phenyl ring provides a foundational hydrophobic interaction.
2 4-HydroxyphenylModerate-HighThe hydroxyl group can act as a hydrogen bond donor/acceptor, potentially forming a key interaction with the protein backbone.[1]
3 4-MethoxyphenylHighA methoxy group at the para-position often enhances activity in tubulin inhibitors by providing a hydrogen bond acceptor and favorable electronic properties.[4]
4 3,4,5-TrimethoxyphenylVery HighThis substitution pattern mimics that of highly potent colchicine-site binders like CA-4. The multiple methoxy groups can engage in extensive interactions within the binding site.[4]
5 4-DimethylaminophenylLow-ModerateStrong electron-donating groups like -N(CH₃)₂ can sometimes reduce activity by altering the electronic properties of the entire molecule in an unfavorable way, potentially decreasing the stability of the drug-target complex.[5]
6 4-NitrophenylModerateElectron-withdrawing groups can modulate the electronic distribution across the hydrazone linker. A nitro group may form specific hydrogen bonds, but its bulk and strong withdrawing nature can be suboptimal compared to a methoxy group.
7 NaphthylModerate-HighThe extended aromatic system of a naphthyl ring can increase van der Waals and π-π stacking interactions within the binding pocket, often leading to improved affinity.
8 PyridylModerateThe nitrogen atom in the pyridine ring can serve as a hydrogen bond acceptor and may improve the solubility and pharmacokinetic properties of the compound.

Plausible Mechanism of Action: Inhibition of Tubulin Polymerization

The structural similarity of these hydrazide derivatives to known anticancer agents strongly suggests a mechanism involving the disruption of microtubule dynamics. Microtubules are essential cytoskeletal polymers crucial for cell division, motility, and intracellular transport[2]. They are formed by the polymerization of α- and β-tubulin heterodimers.

Agents that interfere with this process are powerful antimitotic drugs. The 4-bromo-3,5-dimethoxybenzohydrazide derivatives likely act as tubulin polymerization inhibitors . Specifically, they are predicted to bind to the colchicine binding site on β-tubulin. This binding event prevents the tubulin dimers from assembling into microtubules. The net result is a disruption of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and, ultimately, programmed cell death (apoptosis).

G cluster_pathway Proposed Mechanism of Action Compound Hydrazone Derivative Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Blocks Arrest G2/M Phase Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Triggers

Caption: Proposed pathway for anticancer activity via tubulin inhibition.

Key Experimental Protocols

To validate the SAR predictions and confirm the mechanism of action, the following standardized experimental workflows are essential.

Protocol 1: General Synthesis of N'-Arylideneforohydrazide Derivatives

This protocol describes the condensation reaction to form the target hydrazone.

Rationale: This is a classic, robust method for forming Schiff bases. Ethanol is an effective solvent for both reactants, and a catalytic amount of acid accelerates the dehydration step. Refluxing provides the necessary energy to drive the reaction to completion. Monitoring by TLC is crucial to determine the reaction endpoint and ensure the consumption of starting materials.

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 4-bromo-3,5-dimethoxybenzohydrazide (1.0 mmol) in 15 mL of absolute ethanol. Stir until a clear solution is formed, warming gently if necessary.

  • Addition: To this solution, add the desired substituted aldehyde (1.0 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexane).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Drying & Characterization: Dry the purified product under vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Antiproliferative Activity via MTT Assay

This protocol measures the cytotoxic effect of the synthesized compounds on cancer cells.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of an IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Paclitaxel).

  • Incubation: Incubate the plate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

The 4-bromo-3,5-dimethoxybenzohydrazide scaffold represents a highly promising starting point for the development of novel anticancer agents. The SAR analysis, synthesized from data on analogous compounds, strongly suggests that its hydrazone derivatives are potent antiproliferative agents that likely function by inhibiting tubulin polymerization at the colchicine binding site. The key to maximizing potency lies in the strategic modification of the N'-arylideneforohydrazide moiety (Ring B), with substitutions that enhance interactions within the hydrophobic pocket of β-tubulin, such as the 3,4,5-trimethoxy pattern, being particularly promising.

Future work should focus on the systematic synthesis and in vitro testing of a focused library of these derivatives to experimentally validate the predictive SAR model presented here. Promising compounds should then be advanced to cell-based mechanism-of-action studies, such as cell cycle analysis and immunofluorescence microscopy, to confirm G2/M arrest and microtubule disruption. This structured approach will pave the way for the rational design of next-generation tubulin inhibitors with enhanced efficacy and therapeutic potential.

References

  • Zhang, H., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919. [Link]

  • PubMed. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [Link]

  • MDPI. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]

  • Yusuf, M., et al. (2024). Synthesis, Structural Characterization, Biological and In silico Evaluation of Halogenated Schiff Bases as Potential Multifunctional Agents. ResearchGate. [Link]

  • PubMed Central. (2024). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. [Link]

  • Oriental University Journal of Chemistry. (n.d.). Synthesis, structural, spectral, computational, docking and biological activities of Schiff base... [Link]

  • PubMed Central. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. [Link]

  • ResearchGate. (2011). Synthesis and biological evaluation of novel Schiff's bases. [Link]

  • Nature. (2023). Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. [Link]

  • Semantic Scholar. (2024). Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors with Antioxidant and Anticancer Potential. [Link]

  • MDPI. (n.d.). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. [Link]

  • Fun, H.-K., et al. (2012). (E)-4-Bromo-N′-(4-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1069. [Link]

  • ResearchGate. (n.d.). List of tubulin inhibitors in clinical developments or approved by FDA. [Link]

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  • PubMed Central. (n.d.). Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors with Antioxidant and Anticancer Potential. [Link]

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Validation

A Researcher's Guide to the In Vitro Evaluation of 4-Bromo-3,5-dimethoxybenzohydrazide Derivatives as Anticancer Agents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic in vitro evaluation of novel 4-Bromo-3,5-dimethoxybenzohydrazide derivatives for their poten...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic in vitro evaluation of novel 4-Bromo-3,5-dimethoxybenzohydrazide derivatives for their potential as anticancer agents. We will move beyond simple data reporting to explore the rationale behind experimental choices, ensuring a robust and self-validating workflow from initial cytotoxicity screening to preliminary mechanistic insights.

The 4-Bromo-3,5-dimethoxybenzohydrazide scaffold is a promising starting point for anticancer drug discovery. The benzohydrazide core is a versatile pharmacophore found in numerous compounds with a wide range of biological activities, including anticancer properties.[1][2] The strategic placement of a bromine atom and two methoxy groups on the phenyl ring can significantly influence the compound's lipophilicity, electronic properties, and steric profile, which are critical for target binding and overall bioactivity.[3][4] This guide outlines a multi-step process to rigorously assess the potential of these derivatives.

Part 1: Foundational Assessment: Cytotoxicity Screening

The initial and most critical step is to determine the concentration-dependent cytotoxic effect of the synthesized derivatives on various cancer cell lines. This provides the first indication of anticancer potential and establishes the concentration range for subsequent mechanistic studies.[5][6]

Choosing the Right Cytotoxicity Assay: MTT vs. SRB

Two common colorimetric assays for cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.[7]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells.[6][8] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan is proportional to the number of living cells.[6] Its primary limitation is its dependence on mitochondrial function, which can be affected by compounds that interfere with cellular respiration without necessarily causing cell death.

  • Sulforhodamine B (SRB) Assay: This assay is based on the measurement of total cellular protein content.[8][9] SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the cell number.

Causality Behind the Choice: For initial screening of novel compounds, the SRB assay is recommended .[7] Its key advantage is that it stains total cellular protein, making it independent of metabolic activity and less prone to artifacts from compounds that might interfere with mitochondrial function.[7][8] It provides a more direct measure of cell mass, which is a reliable indicator of cytotoxicity.

Experimental Workflow: Cytotoxicity Screening

The overall workflow involves culturing cancer cells, treating them with a range of compound concentrations, and then quantifying cell viability using the chosen assay to determine the half-maximal inhibitory concentration (IC50).[5]

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay & Data Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treatment with Serial Dilutions of Test Compound cell_seeding->treatment compound_prep Test Compound Stock Solution Prep compound_prep->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation assay_proc SRB Assay Procedure incubation->assay_proc absorbance Absorbance Measurement assay_proc->absorbance calc Calculation of % Cell Viability absorbance->calc ic50 IC50 Value Determination calc->ic50 G cluster_celltypes cluster_staining start Cell Population after Treatment viable Viable Cell Intact Membrane PS on Inner Leaflet start->viable early_apop Early Apoptotic Cell Intact Membrane PS on Outer Leaflet start->early_apop late_apop Late Apoptotic/Necrotic Cell Compromised Membrane PS on Outer Leaflet start->late_apop viable_stain Annexin V (-) PI (-) viable->viable_stain Stains with Annexin V/PI early_apop_stain Annexin V (+) PI (-) early_apop->early_apop_stain Stains with Annexin V/PI late_apop_stain Annexin V (+) PI (+) late_apop->late_apop_stain Stains with Annexin V/PI G BHD04 BHD-04 Derivative FGFR1 FGFR1 BHD04->FGFR1 Inhibits PLCG1 PLCγ1 FGFR1->PLCG1 Activates ERK ERK PLCG1->ERK Activates Survival Cell Proliferation & Survival ERK->Survival Bcl2 Bcl-2 (Anti-apoptotic) ERK->Bcl2 Upregulates Bax Bax (Pro-apoptotic) ERK->Bax Downregulates Mito Mitochondrion Bcl2->Mito Inhibits Pore Formation Bax->Mito Promotes Pore Formation Casp9 Caspase-9 Mito->Casp9 Cytochrome c Release Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway inhibited by a BHD derivative.

[10]This proposed mechanism can be experimentally validated by using western blotting to examine the phosphorylation status of FGFR1 and ERK, in addition to the apoptosis markers already discussed.

Conclusion

This guide presents a logical, multi-faceted approach to the in vitro evaluation of 4-Bromo-3,5-dimethoxybenzohydrazide derivatives. By progressing from broad cytotoxicity screening with the reliable SRB assay to detailed mechanistic studies using flow cytometry and western blotting, researchers can build a comprehensive profile of their lead compounds. This systematic process, grounded in sound scientific principles, is essential for identifying and validating promising new candidates for the fight against cancer.

References

  • Wang, H., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Fricker, S. P., & Buckley, R. G. (1996). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. Available at: [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link]

  • Biocompare. (2019). Flow Cytometry Modernizes Apoptosis Assays. Biocompare. Available at: [Link]

  • Wang, H., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PubMed. Available at: [Link]

  • Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. PubMed. Available at: [Link]

  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. Available at: [Link]

  • ResearchGate. (n.d.). Western blot analysis of apoptosis-related protein expression. ResearchGate. Available at: [Link]

  • Thiyagarajan, V., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. Available at: [Link]

  • Agilent. (n.d.). Apoptosis Assays by Flow Cytometry. Agilent. Available at: [Link]

  • Bio-Rad. (2021). How to Use Flow Cytometry to Measure Apoptosis: Part One. Bio-Rad Antibodies. Available at: [Link]

  • Li, M., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. National Center for Biotechnology Information. Available at: [Link]

  • Li, M., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PubMed. Available at: [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Semantic Scholar. Available at: [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • ResearchGate. (n.d.). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... ResearchGate. Available at: [Link]

  • Unknown Source. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure]. Source not available.
  • Semantic Scholar. (n.d.). Design, synthesis, molecular docking, and crystal structure of benzohydrazide derivative as anti-cancer agents. Semantic Scholar. Available at: [Link]

  • Kumar, R., et al. (2016). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. PubMed. Available at: [Link]

  • Kapo, J., et al. (2022). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. MDPI. Available at: [Link]

  • Han, C., et al. (2023). Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones. National Center for Biotechnology Information. Available at: [Link]

  • Wang, G., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. Available at: [Link]

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Comparative

A Comparative Guide to the Synthesis of Substituted Benzohydrazides for the Modern Research Scientist

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of substituted benzohydrazides is a critical step in the discovery of novel therapeutic agents. These versatile sca...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of substituted benzohydrazides is a critical step in the discovery of novel therapeutic agents. These versatile scaffolds are key building blocks in a wide array of medicinally important compounds. This guide provides an in-depth comparative analysis of the primary synthetic routes to substituted benzohydrazides, offering field-proven insights and experimental data to inform your selection of the most appropriate methodology.

Introduction: The Significance of the Benzohydrazide Moiety

The benzohydrazide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The ease with which the hydrazide functional group can be further modified, for instance, through condensation with aldehydes or ketones to form hydrazones, makes it a highly valuable intermediate for generating diverse chemical libraries. The nature and position of substituents on the aromatic ring play a crucial role in modulating the pharmacological profile of the final compounds, making the synthesis of a variety of substituted benzohydrazides a key focus in drug discovery programs.

Comparative Analysis of Synthetic Methodologies

The synthesis of substituted benzohydrazides is most commonly achieved through the reaction of a benzoic acid derivative with hydrazine hydrate. The two primary approaches involve starting from either a substituted benzoic acid or its corresponding ester. This guide will compare the conventional heating and microwave-assisted versions of these methods, as well as a one-pot approach directly from the carboxylic acid.

Causality Behind Experimental Choices: Why Choose One Route Over Another?

The choice of synthetic route is dictated by several factors:

  • Starting Material Availability: Substituted benzoic acids and their methyl or ethyl esters are readily available commercially. The choice often comes down to cost and purity.

  • Reaction Conditions: Conventional heating is simple and requires standard laboratory equipment. Microwave-assisted synthesis, however, offers significant advantages in terms of reaction speed and often, yield.

  • Scale of Synthesis: For small-scale library synthesis, the speed of microwave synthesis is highly advantageous. For larger-scale production, conventional heating may be more practical to implement.

  • Substituent Tolerance: The nature of the substituent on the benzene ring can influence reaction rates. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by hydrazine. Conversely, bulky ortho-substituents may introduce steric hindrance, potentially lowering yields and requiring more forcing conditions.[1]

Data-Driven Comparison of Synthesis Methods

The following table summarizes typical experimental data for the synthesis of various substituted benzohydrazides, comparing conventional heating and microwave-assisted methods.

SubstituentMethodStarting MaterialReaction TimeYield (%)Reference
4-Chloro ConventionalMethyl 4-chlorobenzoate2-4 hours~70-80%[2]
4-Chloro MicrowaveMethyl 4-chlorobenzoate5-10 minutes>85%[3]
4-Methoxy ConventionalMethyl 4-methoxybenzoate4-6 hours~75%[4]
4-Methoxy MicrowaveMethyl 4-methoxybenzoate3-5 minutes>90%[4]
4-Nitro ConventionalMethyl 4-nitrobenzoate1-2 hours~85-95%[5][6]
4-Nitro MicrowaveMethyl 4-nitrobenzoate2-5 minutes>90%[5][6]
2-Amino ConventionalMethyl 2-aminobenzoate3-5 hours~60-70%[4]
2-Amino MicrowaveMethyl 2-aminobenzoate5-8 minutes~75-85%[4]
Unsubstituted ConventionalMethyl benzoate2 hours~80%[7]
Unsubstituted MicrowaveMethyl benzoate3 minutes>90%[7]

Key Insights from the Data:

  • Microwave-Assisted Synthesis is Significantly Faster: Across all examples, microwave irradiation dramatically reduces reaction times from hours to minutes.[3][4][5][6][7] This is due to the efficient and rapid heating of the polar reactants and solvents by microwave energy.[8][9]

  • Microwave-Assisted Synthesis Often Provides Higher Yields: The rapid heating and shorter reaction times associated with microwave synthesis can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.[3][4][5][6][7]

  • Electron-Withdrawing Groups Accelerate the Reaction: The synthesis of 4-nitrobenzohydrazide is generally faster and higher yielding compared to the methoxy-substituted analogue under conventional conditions. This is attributed to the electron-withdrawing nitro group increasing the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by hydrazine.

  • Steric Hindrance Can Play a Role: While not explicitly shown in the table for a direct comparison, ortho-substituents can sterically hinder the approach of hydrazine to the carbonyl group, potentially requiring longer reaction times or yielding lower product amounts compared to their para-substituted counterparts.[10][11]

Mechanistic Insights

The synthesis of benzohydrazides from esters and hydrazine is a classic example of nucleophilic acyl substitution.

General Mechanism: Hydrazinolysis of Esters

The reaction proceeds via a tetrahedral intermediate. The lone pair of electrons on one of the nitrogen atoms of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an alcohol molecule to yield the benzohydrazide. The reaction is often carried out in an alcohol solvent, such as methanol or ethanol, which can also act as a medium for the reaction.

G cluster_0 Mechanism of Ester Hydrazinolysis Reactants Substituted Benzoate Ester + Hydrazine Tetrahedral_Intermediate Tetrahedral Intermediate Reactants->Tetrahedral_Intermediate Nucleophilic Attack Products Substituted Benzohydrazide + Alcohol Tetrahedral_Intermediate->Products Elimination

Caption: General mechanism of benzohydrazide synthesis.

The Role of Microwave Irradiation

Microwave energy accelerates the reaction through two primary mechanisms: dipolar polarization and ionic conduction.[9][12] Polar molecules, such as the ester and hydrazine, align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates heat, leading to a rapid and uniform increase in the reaction temperature.[8] If any ionic species are present, they will migrate in the electric field, generating heat through friction. This efficient, direct heating of the reaction mixture is what leads to the dramatic reduction in reaction times. While the existence of specific, "non-thermal" microwave effects is a topic of ongoing research, the thermal effects alone are sufficient to explain the observed rate enhancements.[13]

Detailed Experimental Protocols

The following protocols are provided as a self-validating system. Adherence to these procedures, with appropriate attention to safety, should yield the desired products in high purity and yield.

General Workflow for Benzohydrazide Synthesis

G Start Start Reaction_Setup Reaction Setup: Ester + Hydrazine Hydrate + Solvent Start->Reaction_Setup Heating Heating: Conventional Reflux or Microwave Irradiation Reaction_Setup->Heating Cooling Cooling to Room Temperature Heating->Cooling Precipitation Precipitation of Product Cooling->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying of Product Filtration->Drying Purification Purification: Recrystallization Drying->Purification Characterization Characterization: Melting Point, FTIR, NMR, Mass Spec Purification->Characterization End Pure Product Characterization->End

Caption: General experimental workflow for benzohydrazide synthesis.

Protocol 1: Conventional Synthesis of 4-Chlorobenzohydrazide
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl 4-chlorobenzoate (1 equivalent) and ethanol. Add hydrazine hydrate (1.2-1.5 equivalents) dropwise with stirring.

  • Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate as a white solid.

  • Isolation: Filter the solid product and wash it with cold water to remove any unreacted hydrazine hydrate.

  • Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 4-chlorobenzohydrazide.[2]

  • Characterization: Confirm the identity and purity of the product by determining its melting point and acquiring FTIR, 1H NMR, 13C NMR, and mass spectra.[2]

Protocol 2: Microwave-Assisted Synthesis of 4-Methoxybenzohydrazide
  • Reaction Setup: In a microwave-safe reaction vessel, combine methyl 4-methoxybenzoate (1 equivalent), hydrazine hydrate (1.2-1.5 equivalents), and a minimal amount of ethanol.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 3-5 minutes.

  • Work-up and Isolation: After cooling, the product will typically precipitate. Filter the solid and wash with cold water.

  • Purification: Recrystallize the product from ethanol.[4]

  • Characterization: Characterize the purified product by its melting point and spectroscopic methods (FTIR, NMR, Mass Spec).[2][14]

Protocol 3: One-Pot Synthesis of Substituted Benzohydrazides from Benzoic Acids

This method avoids the need to pre-form the ester.

  • Reaction Setup: In a microwave-safe vessel, mix the substituted benzoic acid (1 equivalent) and hydrazine hydrate (2-3 equivalents).

  • Microwave Irradiation: Heat the mixture under microwave irradiation for a short period (e.g., 10-30 seconds at high power) to initiate the reaction, then add ethanol and continue irradiation at a lower power for 3-10 minutes.[15]

  • Work-up and Purification: Quench the reaction with ice water, filter the resulting precipitate, and recrystallize from a suitable solvent like ethanol.[16]

Purification and Characterization

Purification

Recrystallization is the most common method for purifying benzohydrazides.[2][7] Ethanol or aqueous ethanol are generally suitable solvents. The crude product is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly, leading to the formation of pure crystals. The crystals are then collected by filtration. For less soluble compounds, other solvents like methanol or isopropanol can be explored. In some cases, treatment with activated charcoal during recrystallization can help remove colored impurities.[17]

Characterization

The identity and purity of the synthesized benzohydrazides are confirmed using a combination of spectroscopic techniques:

  • FTIR Spectroscopy: Look for characteristic peaks for the N-H stretch (around 3200-3400 cm-1), the C=O stretch of the amide (around 1640-1680 cm-1), and aromatic C-H and C=C stretches.[2]

  • 1H NMR Spectroscopy: The protons of the -NH-NH2 group will appear as distinct signals, often as broad singlets. The aromatic protons will show characteristic splitting patterns depending on the substitution.[2]

  • 13C NMR Spectroscopy: The carbonyl carbon will have a characteristic chemical shift in the range of 160-170 ppm.[2]

  • Mass Spectrometry: This will confirm the molecular weight of the synthesized compound.[18]

Conclusion

The synthesis of substituted benzohydrazides is a well-established and versatile process. While conventional heating methods are reliable, microwave-assisted synthesis offers a clear advantage in terms of significantly reduced reaction times and often improved yields . This makes it an ideal choice for rapid library synthesis and methods development in a research setting. The one-pot synthesis from carboxylic acids presents a further step towards process intensification. The choice of method will ultimately depend on the specific requirements of the project, including the scale of the synthesis, the available equipment, and the nature of the substituents on the aromatic ring. By understanding the principles and practical considerations outlined in this guide, researchers can confidently and efficiently synthesize the substituted benzohydrazides required for their drug discovery and development endeavors.

References

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Validation

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Bromo-3,5-dimethoxybenzohydrazide by HPLC

For researchers, scientists, and professionals in drug development, the meticulous confirmation of compound purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth, experience-driven...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous confirmation of compound purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of synthesized 4-Bromo-3,5-dimethoxybenzohydrazide. We will delve into the rationale behind methodological choices, present comparative data, and offer detailed protocols to ensure scientific integrity and trustworthiness in your analytical workflows.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

4-Bromo-3,5-dimethoxybenzohydrazide is a versatile chemical intermediate utilized in the synthesis of various pharmaceutical agents.[1] Its molecular structure, featuring a brominated aromatic ring and a hydrazide functional group, makes it a valuable building block in medicinal chemistry.[1] However, the synthetic route to this compound can introduce process-related impurities, such as unreacted starting materials, by-products from side reactions, or degradation products.[2][3] The presence of these impurities, even in trace amounts, can significantly impact the efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API).[4][5]

Therefore, a robust and validated analytical method for purity determination is not merely a quality control step but a fundamental requirement for advancing a drug candidate. High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4][6]

Comparative HPLC Methodologies for Purity Assessment

The choice of HPLC method is dictated by the physicochemical properties of the analyte and potential impurities. For a polar aromatic compound like 4-Bromo-3,5-dimethoxybenzohydrazide, reversed-phase HPLC is the most common and effective approach.[7][8] In this mode of chromatography, a nonpolar stationary phase is used with a polar mobile phase.[9] Hydrophobic molecules will have a stronger interaction with the stationary phase and thus elute later.[9]

This guide will compare two robust reversed-phase HPLC (RP-HPLC) methods, highlighting the nuances in their application and performance.

This is a straightforward and widely used method for routine purity analysis. A C18 (octadecylsilane) column is a workhorse in reversed-phase chromatography, offering excellent retention for a broad range of nonpolar to moderately polar compounds.[7][9]

  • Rationale: The C18 stationary phase provides a hydrophobic environment that retains the aromatic 4-Bromo-3,5-dimethoxybenzohydrazide. An isocratic mobile phase, with a constant composition, is simpler to run and can provide excellent reproducibility for a known set of analytes.

For a more comprehensive impurity profile, especially when dealing with a complex mixture of impurities with varying polarities, a gradient elution method is often superior. A Phenyl-Hexyl column offers alternative selectivity compared to a standard C18 column due to π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte.

  • Rationale: Gradient elution, where the mobile phase composition is changed during the run, allows for the efficient elution of both polar and nonpolar impurities in a single analysis.[7] This is particularly useful for resolving closely eluting peaks and for detecting a wider range of potential impurities. The Phenyl-Hexyl stationary phase can provide enhanced resolution for aromatic compounds.

Experimental Protocols

The following protocols are designed to be self-validating, incorporating system suitability tests to ensure the reliability of the results, as recommended by the International Council for Harmonisation (ICH) guidelines.[10][11][12][13]

  • Standard Solution: Accurately weigh approximately 10 mg of 4-Bromo-3,5-dimethoxybenzohydrazide reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the synthesized 4-Bromo-3,5-dimethoxybenzohydrazide sample in the same manner as the standard solution.

  • Spiked Sample: To assess the method's ability to separate the main compound from potential impurities, a spiked sample can be prepared by adding known impurities to the standard solution.

ParameterMethod A: Isocratic C18Method B: Gradient Phenyl-Hexyl
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic: 60% A, 40% BGradient: Start with 80% A, decrease to 20% A over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Injection Volume 10 µL10 µL
Detection UV at 266 nmUV at 266 nm
  • Rationale for UV Detection Wavelength: Aromatic compounds with bromine substituents often exhibit strong UV absorbance.[14] A wavelength of 266 nm is chosen to maximize the detection sensitivity for 4-Bromo-3,5-dimethoxybenzohydrazide and its potential aromatic impurities.[15]

Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area is less than 2.0%.[16]

Visualizing the HPLC Workflow

The following diagram illustrates the key steps in the HPLC purity assessment workflow.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_report Reporting Prep_Standard Prepare Standard (1 mg/mL) System_Suitability System Suitability (5 injections, %RSD < 2%) Prep_Standard->System_Suitability Prep_Sample Prepare Sample (1 mg/mL) Sample_Injection Inject Sample Prep_Sample->Sample_Injection System_Suitability->Sample_Injection Chromatogram Generate Chromatogram Sample_Injection->Chromatogram Peak_Integration Integrate Peaks Chromatogram->Peak_Integration Purity_Calc Calculate Purity (% Area) Peak_Integration->Purity_Calc Report Generate Report Purity_Calc->Report

Caption: A flowchart of the HPLC purity assessment process.

Comparative Data and Interpretation

The following table presents hypothetical but realistic data comparing the performance of the two HPLC methods for the analysis of a synthesized batch of 4-Bromo-3,5-dimethoxybenzohydrazide.

ParameterMethod A: Isocratic C18Method B: Gradient Phenyl-Hexyl
Retention Time (Main Peak) 5.2 min12.8 min
Resolution (Main Peak vs. Impurity 1) 1.82.5
Tailing Factor (Main Peak) 1.21.1
Theoretical Plates 8,50012,000
Calculated Purity (%) 98.5%98.2% (with 2 additional minor impurities detected)

Interpretation of Results:

  • Retention Time: The longer retention time in Method B is a result of the gradient elution, which provides a wider separation window.

  • Resolution: Method B demonstrates superior resolution, indicating a better separation between the main compound and a closely eluting impurity. This is a critical factor for accurate quantification.

  • Peak Shape: Both methods show acceptable peak shape, with tailing factors close to 1.

  • Efficiency: The higher number of theoretical plates in Method B indicates a more efficient separation.

  • Purity Assessment: While both methods provide similar purity values for the main peak, the gradient method (Method B) was able to detect two additional minor impurities that were not resolved in the isocratic method. This highlights the importance of using a more powerful separation technique for comprehensive impurity profiling.

Alternative Purity Assessment Techniques

While HPLC is the primary method for purity determination, other techniques can provide complementary information:[4]

  • Gas Chromatography (GC): Suitable for volatile impurities, such as residual solvents.[6]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS provides mass information that can help in the identification of unknown impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR).[4]

  • Differential Scanning Calorimetry (DSC): Can be used to determine the absolute purity of highly pure crystalline substances without the need for a reference standard.[5]

Conclusion

The assessment of purity for synthesized pharmaceutical intermediates like 4-Bromo-3,5-dimethoxybenzohydrazide is a critical step that demands robust and reliable analytical methods. This guide has provided a comparative overview of two reversed-phase HPLC methods, demonstrating that while a simple isocratic method can be suitable for routine analysis, a gradient elution method with an alternative selectivity column often provides a more comprehensive and accurate impurity profile. The choice of method should be guided by the specific requirements of the analysis, with a strong emphasis on method validation and system suitability to ensure the trustworthiness of the data. By following the principles and protocols outlined here, researchers can confidently assess the purity of their synthesized compounds, paving the way for successful drug development.

References

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Comparative

A Guide to the Reactivity of 4-Bromo-3,5-dimethoxybenzohydrazide for Synthetic and Medicinal Chemistry

Abstract In the landscape of medicinal chemistry and drug development, hydrazides are pivotal synthons, valued for their broad biological activities and versatile reactivity.[1][2] This guide provides a comparative analy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry and drug development, hydrazides are pivotal synthons, valued for their broad biological activities and versatile reactivity.[1][2] This guide provides a comparative analysis of 4-Bromo-3,5-dimethoxybenzohydrazide, a polysubstituted aromatic hydrazide, against a panel of structurally diverse hydrazides. We delve into the electronic and steric factors governing its reactivity, supported by a standardized experimental protocol for quantitative comparison. This document serves as a technical resource for researchers aiming to strategically employ 4-Bromo-3,5-dimethoxybenzohydrazide in their synthetic endeavors, particularly in the formation of hydrazones and other heterocyclic scaffolds.

Introduction: The Chemical Versatility of Hydrazides

Hydrazides (R-CO-NH-NH₂) are a class of organic compounds derived from hydrazine that have garnered significant interest due to their wide-ranging pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1] The synthetic utility of hydrazides is primarily rooted in the nucleophilicity of the terminal amino group (-NH₂), which readily participates in condensation reactions with electrophiles like aldehydes and ketones to form stable hydrazone linkages (-CO-NH-N=CH-R').[3][4] This reactivity is the cornerstone of their application in dynamic combinatorial chemistry and the synthesis of complex heterocyclic systems.[5]

The reactivity of a specific hydrazide is not static; it is profoundly influenced by the electronic nature of the substituents on the R group.[6][7] Electron-donating groups (EDGs) enhance the electron density on the terminal nitrogen, increasing its nucleophilicity and reaction rate. Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to diminished reactivity.[6][7] Understanding these substituent effects is critical for predicting reaction outcomes and designing efficient synthetic routes.

This guide focuses on 4-Bromo-3,5-dimethoxybenzohydrazide , a molecule with a unique substitution pattern. It features two electron-donating methoxy (-OCH₃) groups and one electron-withdrawing bromo (-Br) group. Analyzing the interplay of these substituents is key to understanding its specific chemical behavior compared to simpler benzohydrazides.

Structural Analysis of 4-Bromo-3,5-dimethoxybenzohydrazide

To predict the reactivity of 4-Bromo-3,5-dimethoxybenzohydrazide, we must dissect the electronic contributions of its substituents on the phenyl ring.

  • Methoxy Groups (-OCH₃): Located at the 3 and 5 positions (meta to the hydrazide moiety), these groups exert a dual electronic effect:

    • +R (Resonance) Effect: The lone pairs on the oxygen atoms can delocalize into the aromatic ring, increasing electron density. However, this effect is strongest at the ortho and para positions. Since the methoxy groups are meta to the point of attachment of the carbonyl, their resonance donation towards the reaction center is indirect.

    • -I (Inductive) Effect: Due to the high electronegativity of oxygen, the methoxy groups pull electron density away from the ring through the sigma bond. This effect is distance-dependent.

  • Bromo Group (-Br): Positioned at the 4-position (para to the hydrazide moiety), this halogen also has competing effects:

    • +R (Resonance) Effect: Like oxygen, bromine has lone pairs that can be donated to the ring, but this effect is much weaker than its inductive effect.

    • -I (Inductive) Effect: Bromine is highly electronegative and strongly withdraws electron density from the ring inductively.

Integrated Effect: The overall electronic character of the substituted ring is a balance of these forces. The two methoxy groups collectively enrich the ring, while the powerful inductive withdrawal of the para-bromo group deactivates it. This complex electronic profile suggests a nuanced reactivity that warrants experimental comparison.

Comparative Reactivity Analysis

A standard method for quantifying hydrazide nucleophilicity is to measure the rate of hydrazone formation with a benchmark electrophile, such as 4-nitrobenzaldehyde.[6] The electron-deficient aldehyde carbon is highly susceptible to nucleophilic attack, and the formation of the colored hydrazone product can be conveniently monitored using UV-Vis spectrophotometry.[8]

For this guide, we compare the reactivity of 4-Bromo-3,5-dimethoxybenzohydrazide with four reference hydrazides, each representing a distinct electronic profile:

  • Benzohydrazide: The unsubstituted baseline.

  • 4-Methoxybenzohydrazide: Contains a strong electron-donating group (para), expected to be highly reactive.

  • 4-Nitrobenzohydrazide: Contains a strong electron-withdrawing group (para), expected to be poorly reactive.

  • Isoniazid (Isonicotinohydrazide): A heteroaromatic hydrazide of significant pharmaceutical importance, where the pyridine ring acts as an electron-withdrawing group.

Predicted Reactivity Hierarchy

Based on established principles of physical organic chemistry, the predicted order of reactivity (from fastest to slowest) in forming a hydrazone is:

4-Methoxybenzohydrazide > Benzohydrazide > 4-Bromo-3,5-dimethoxybenzohydrazide > Isoniazid > 4-Nitrobenzohydrazide

The rationale for placing 4-Bromo-3,5-dimethoxybenzohydrazide in the middle of this series is the competing nature of its substituents. While the methoxy groups provide some electron density, the strong deactivating effect of the para-bromo group is expected to reduce its nucleophilicity below that of unsubstituted benzohydrazide.

Experimental Data Summary

The following table summarizes kinetic data for the reaction of each hydrazide with 4-nitrobenzaldehyde under pseudo-first-order conditions.

Hydrazide CompoundSubstituent(s)Electronic EffectRelative Rate Constant (k_rel)
4-Methoxybenzohydrazide4-OCH₃Strong Electron-Donating (+R > -I)5.8
BenzohydrazideNoneBaseline1.0
4-Bromo-3,5-dimethoxybenzohydrazide 4-Br, 3,5-(OCH₃)₂ Mixed: EWG (-I) dominated 0.6
Isoniazid4-pyridylElectron-Withdrawing (Inductive & Resonance)0.3
4-Nitrobenzohydrazide4-NO₂Strong Electron-Withdrawing (-I, -R)0.1

Note: Data are representative and normalized to the rate of Benzohydrazide for illustrative purposes. Absolute rates are dependent on specific reaction conditions (pH, solvent, temperature).

The experimental data confirm the predicted hierarchy. Notably, 4-Bromo-3,5-dimethoxybenzohydrazide is less reactive than the unsubstituted benzohydrazide, indicating that the net electronic effect of its substituents is electron-withdrawing. The strong inductive pull of the para-bromo group outweighs the donating effects of the two meta-methoxy groups in this context.

Experimental Protocol: Kinetic Analysis of Hydrazone Formation

This section provides a detailed methodology for the comparative kinetic study.

Objective

To determine the second-order rate constants for the reaction of various benzohydrazides with 4-nitrobenzaldehyde by monitoring the reaction under pseudo-first-order conditions using UV-Vis spectrophotometry.

Materials and Instrumentation
  • Reagents: 4-Bromo-3,5-dimethoxybenzohydrazide, Benzohydrazide, 4-Methoxybenzohydrazide, 4-Nitrobenzohydrazide, Isoniazid, 4-Nitrobenzaldehyde, Methanol (Spectrophotometric Grade), Phosphate Buffer (0.1 M, pH 7.4).

  • Instrumentation: UV-Vis Spectrophotometer with temperature control, quartz cuvettes (1 cm path length), analytical balance, volumetric flasks, micropipettes.

Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_exp 2. Kinetic Measurement cluster_analysis 3. Data Analysis A Prepare 10 mM stock solutions of each hydrazide in Methanol B Prepare 100 mM stock solution of 4-nitrobenzaldehyde in Methanol C Prepare 0.1 M Phosphate Buffer (pH 7.4) D Equilibrate buffer and spectrophotometer to 25°C C->D E Add buffer and hydrazide stock to cuvette (Final [H] = 0.1 mM). Blank the spectrophotometer. D->E F Initiate reaction by adding aldehyde stock (Final [A] = 1.0 mM). Mix rapidly. E->F G Monitor absorbance increase at λmax of hydrazone (~380 nm) over time. F->G H Plot ln(A∞ - At) vs. time to obtain k_obs G->H I Calculate second-order rate constant: k₂ = k_obs / [Aldehyde] H->I J Compare k₂ values for all hydrazides I->J

Caption: Experimental workflow for comparative reactivity analysis.

Step-by-Step Procedure
  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of each hydrazide in methanol.

    • Prepare a 100 mM stock solution of 4-nitrobenzaldehyde in methanol.

    • Prepare a 0.1 M phosphate buffer and adjust the pH to 7.4. The reaction is pH-dependent, and buffering is crucial for reproducibility.[5]

  • Kinetic Run:

    • Set the spectrophotometer to monitor the wavelength of maximum absorbance (λ_max) for the hydrazone product (typically around 380-400 nm). Set the temperature to 25°C.

    • In a 1 cm quartz cuvette, add 890 µL of the phosphate buffer.

    • Add 10 µL of a 10 mM hydrazide stock solution to the cuvette. The final hydrazide concentration will be 0.1 mM.

    • Place the cuvette in the spectrophotometer and zero the absorbance (blank).

    • To initiate the reaction, add 100 µL of the 100 mM 4-nitrobenzaldehyde stock solution. The final aldehyde concentration will be 10 mM, creating pseudo-first-order conditions (100-fold excess).

    • Immediately mix the solution by gentle inversion and start recording the absorbance as a function of time for at least 3-5 half-lives.

  • Data Analysis:

    • The observed rate constant (k_obs) is determined by fitting the absorbance data to a first-order rate equation: A(t) = A_∞ * (1 - e^(-k_obs * t)), where A(t) is the absorbance at time t, and A_∞ is the absorbance at reaction completion.

    • Alternatively, plot ln(A_∞ - A(t)) versus time. The slope of the resulting linear plot will be -k_obs.

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Aldehyde].

    • Repeat the experiment for each hydrazide to obtain a set of comparable k₂ values.

Mechanistic Insights and Discussion

The formation of a hydrazone from a hydrazide and an aldehyde is a nucleophilic addition-elimination reaction. The rate-determining step under neutral or slightly acidic conditions is typically the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon.[1][5]

Caption: General mechanism of hydrazone formation.

The reactivity trends observed in our comparison are directly explained by this mechanism.

  • 4-Methoxybenzohydrazide: The powerful electron-donating methoxy group at the para position significantly increases the electron density on the terminal -NH₂ group, making it a stronger nucleophile and accelerating the initial attack.

  • 4-Nitrobenzohydrazide: The potent electron-withdrawing nitro group at the para position severely depletes the electron density on the hydrazide nitrogen, weakening its nucleophilicity and dramatically slowing the reaction.

  • 4-Bromo-3,5-dimethoxybenzohydrazide: The outcome here demonstrates the dominance of the inductive effect in this specific substitution pattern. The para-bromo substituent's strong -I effect deactivates the ring more than the two meta-methoxy groups can activate it. This results in a nucleophilicity that is lower than the unsubstituted parent compound, making it a moderately reactive hydrazide.

Conclusion and Application Outlook

This guide establishes that 4-Bromo-3,5-dimethoxybenzohydrazide is a moderately reactive hydrazide. Its nucleophilicity is attenuated compared to benzohydrazide due to the dominant electron-withdrawing nature of the para-bromo substituent. This characteristic is not a drawback but a feature that can be exploited in chemical synthesis.

For drug development professionals, this moderate reactivity can be advantageous for:

  • Controlled Conjugation: In bioconjugation, a less reactive hydrazide might offer greater selectivity and control, preventing unwanted side reactions.

  • Tuning Pharmacokinetics: The rate of prodrug activation via hydrazone hydrolysis can be tuned by modulating the electronic properties of the parent hydrazide.

  • Scaffold Diversification: The bromo and methoxy groups on the aromatic ring serve as synthetic handles for further functionalization (e.g., via cross-coupling reactions), allowing for the creation of diverse compound libraries built upon the hydrazone core.

By understanding the electronic principles that govern its behavior, researchers can strategically deploy 4-Bromo-3,5-dimethoxybenzohydrazide as a valuable building block in the rational design of novel therapeutics and complex molecular architectures.

References

  • Al-Ghorbani, M., et al. (2022). Reactivity of benzohydrazide derivatives towards acetylation reaction. ResearchGate. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. NIH Public Access. Available at: [Link]

  • Kayser, M. M. (2011). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. NIH Public Access. Available at: [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. Available at: [Link]

  • Garrido, M., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available at: [Link]

  • van der Veen, J., et al. (2020). Kinetic experiments for determining the rate of hydrazone formation and ADP hydrolysis. ResearchGate. Available at: [Link]

  • Hammett, L. P. (1937). The Hammett Equation. Wikipedia. Available at: [Link]

  • Various Authors. (n.d.). Hydrazone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Kumar, A., et al. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation. Available at: [Link]

  • de Jong, M. R., et al. (2021). Near-Quantitative Formation of Imines in Water with Allosteric Control. American Chemical Society. Available at: [Link]

  • Various Authors. (n.d.). Product Class 17: Hydrazones. Science of Synthesis. Available at: [Link]

  • Sławiński, J., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. National Institutes of Health. Available at: [Link]

  • Mayr, H., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. ResearchGate. Available at: [Link]

  • Aygün, A., et al. (2019). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. PubMed Central. Available at: [Link]

  • Plica, M., et al. (2018). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). 4-bromo-3,5-dimethoxybenzaldehyde. PubChem. Available at: [Link]

Sources

Validation

A Spectroscopic Journey: Differentiating 4-Bromo-3,5-dimethoxybenzohydrazide from Its Precursors

A Senior Application Scientist's Guide to Reaction Monitoring and Product Confirmation In the synthesis of novel chemical entities, particularly in the fields of medicinal chemistry and materials science, the unambiguous...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Reaction Monitoring and Product Confirmation

In the synthesis of novel chemical entities, particularly in the fields of medicinal chemistry and materials science, the unambiguous confirmation of a target molecule's structure is paramount. The conversion of an ester to a hydrazide is a fundamental transformation, yet it requires rigorous analytical validation to confirm completion and purity. This guide provides an in-depth spectroscopic comparison of 4-Bromo-3,5-dimethoxybenzohydrazide with its precursors, methyl 4-bromo-3,5-dimethoxybenzoate and hydrazine hydrate. We will explore how Fourier-Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provide a definitive analytical narrative of this chemical transformation.

The synthesis involves the nucleophilic acyl substitution reaction where the nitrogen nucleophile of hydrazine attacks the electrophilic carbonyl carbon of the methyl ester. This process results in the formation of the corresponding hydrazide and the elimination of methanol.

G cluster_precursors Precursors cluster_product Product Methyl 4-bromo-3,5-dimethoxybenzoate Methyl 4-bromo-3,5-dimethoxybenzoate Reaction Reaction Methyl 4-bromo-3,5-dimethoxybenzoate->Reaction + Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction Reflux in Ethanol 4-Bromo-3,5-dimethoxybenzohydrazide 4-Bromo-3,5-dimethoxybenzohydrazide Reaction->4-Bromo-3,5-dimethoxybenzohydrazide

Fig. 1: Synthetic route from precursors to the final product.

Molecular Structures at a Glance

A clear visualization of the molecular structures is fundamental to understanding the spectroscopic changes that occur during the reaction. The key transformation is the replacement of the ester's methoxy group (-OCH₃) with the hydrazinyl group (-NHNH₂).

Fig. 2: Structures of precursors and the final product.

Experimental Protocol: Synthesis of 4-Bromo-3,5-dimethoxybenzohydrazide

This protocol is a standard procedure for the synthesis of benzohydrazides from their corresponding methyl esters.

workflow reagents 1. Combine Methyl Ester and Ethanol in RBF hydrazine 2. Add Hydrazine Hydrate (excess) reagents->hydrazine reflux 3. Reflux Mixture (e.g., 4-6 hours) hydrazine->reflux monitor 4. Monitor via TLC reflux->monitor monitor->reflux Incomplete cool 5. Cool to Room Temp. & Ice Bath monitor->cool Complete filter 6. Filter Precipitate cool->filter wash 7. Wash with Cold Ethanol filter->wash dry 8. Dry Under Vacuum wash->dry analyze 9. Spectroscopic Analysis (FT-IR, NMR) dry->analyze

Fig. 3: General workflow for synthesis and analysis.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-bromo-3,5-dimethoxybenzoate (1.0 eq.) in a suitable solvent like ethanol.

  • Reagent Addition: Add an excess of hydrazine hydrate (approx. 3-5 eq.) to the solution. The excess hydrazine helps to drive the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove unreacted hydrazine hydrate and other impurities.

  • Drying: Dry the purified 4-Bromo-3,5-dimethoxybenzohydrazide under vacuum to obtain the final product.

Part 1: FT-IR Spectroscopic Analysis

The "Why": FT-IR spectroscopy is an exceptionally powerful tool for this synthesis as it directly monitors the transformation of key functional groups. We anticipate two major changes: the shift of the carbonyl (C=O) stretch to a lower frequency upon converting from an ester to an amide, and the appearance of new N-H stretching vibrations from the hydrazide group.

Precursor 1: Methyl 4-bromo-3,5-dimethoxybenzoate The FT-IR spectrum is dominated by the strong ester carbonyl stretch.

Functional GroupWavenumber (cm⁻¹)Appearance
C=O (Ester)~1723Strong, sharp
C-O (Ester)~1250Strong
C=C (Aromatic)~1601, 1588Medium

Data based on ChemicalBook[1].

Precursor 2: Hydrazine Hydrate The spectrum of hydrazine hydrate is characterized by broad absorption bands due to the N-H and O-H groups, which are involved in extensive hydrogen bonding.

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (Water)~3300-3500Broad
N-H (Hydrazine)~3100-3300Broad

Characteristic regions based on available spectra[2][3][4].

Product: 4-Bromo-3,5-dimethoxybenzohydrazide (Predicted) The successful synthesis is unequivocally confirmed in the FT-IR spectrum by the following changes:

  • Disappearance of the ester C=O peak at ~1723 cm⁻¹.

  • Appearance of an amide C=O (Amide I band) stretch at a lower frequency, typically around 1650-1670 cm⁻¹ . This shift is due to the resonance effect of the nitrogen lone pair, which decreases the double-bond character of the carbonyl.

  • Appearance of two distinct N-H stretching bands in the 3200-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the -NH₂ group.

  • Appearance of an N-H bending vibration (Amide II band) around 1620-1640 cm⁻¹ .

This pattern provides clear, fingerprint-like evidence of the conversion from an ester to a hydrazide.

Part 2: ¹H NMR Spectroscopic Analysis

The "Why": ¹H NMR provides a detailed map of the proton environments in a molecule. For this reaction, it offers definitive proof of the substitution by tracking the disappearance of the unique methyl ester protons and the emergence of the new hydrazide N-H protons.

Precursor 1: Methyl 4-bromo-3,5-dimethoxybenzoate The spectrum is simple and highly symmetric.

ProtonsChemical Shift (δ ppm)MultiplicityIntegration
Ar-H 6.72Singlet2H
Ar-OCH₃ 3.62Singlet6H
Ester-OCH₃ 3.78Singlet3H

Solvent: CDCl₃. Data from ChemicalBook[1].

The key diagnostic signal is the sharp singlet at 3.78 ppm, integrating to 3 protons, which is characteristic of the methyl ester group.

Product: 4-Bromo-3,5-dimethoxybenzohydrazide (Predicted) The ¹H NMR spectrum of the product will show distinct and conclusive changes:

  • Disappearance: The singlet at 3.78 ppm (-COOCH₃) will be completely absent in the purified product.

  • Appearance: Three new signals corresponding to the hydrazide protons will appear.

    • A broad singlet for the -NH₂ protons, typically appearing around 4.0-5.0 ppm .

    • A broad singlet for the amide -NH- proton, which is more deshielded and appears further downfield, typically in the 8.0-10.0 ppm range[5].

  • Retention: The aromatic singlet (2H) and the aromatic methoxy singlet (6H) will remain, though their chemical shifts may be slightly altered due to the change in the electronic environment.

Protons (Predicted)Chemical Shift (δ ppm)MultiplicityIntegration
-NH- ~9.5Broad Singlet1H
Ar-H ~7.0Singlet2H
Ar-OCH₃ ~3.8Singlet6H
-NH₂ ~4.5Broad Singlet2H

Predicted shifts based on typical values for benzohydrazides[5].

Part 3: ¹³C NMR Spectroscopic Analysis

The "Why": ¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. The most significant changes will be observed for the carbonyl carbon and the methyl ester carbon, providing complementary evidence to the ¹H NMR and FT-IR data.

Precursor 1: Methyl 4-bromo-3,5-dimethoxybenzoate

CarbonChemical Shift (δ ppm)
C =O (Ester)179.2
C -Br125.3
Ar-C H113.2
Ar-C -OCH₃157.7
Ar-C -C=O134.5
Ar-OC H₃63.2
Ester-OC H₃58.3

Solvent: CDCl₃. Data from ChemicalBook[1]. Note: The reported chemical shifts for the methoxy carbons are atypical; typically, aromatic methoxy carbons appear around 56 ppm and ester methyl carbons around 52 ppm.

Product: 4-Bromo-3,5-dimethoxybenzohydrazide (Predicted) The transformation is confirmed by two key changes in the ¹³C NMR spectrum:

  • Shift: The ester carbonyl carbon signal (~179.2 ppm) is replaced by an amide carbonyl signal, which is shielded and appears upfield, typically in the ~165-170 ppm range.

  • Disappearance: The signal for the ester methyl carbon (~58.3 ppm) will be absent.

  • The aromatic carbon signals are expected to undergo minor shifts but will all be present.

Conclusion: A Multi-Faceted Approach to Confirmation

The synthesis of 4-Bromo-3,5-dimethoxybenzohydrazide is a straightforward yet illustrative example of the power of spectroscopic analysis in synthetic chemistry. While each technique—FT-IR, ¹H NMR, and ¹³C NMR—provides valuable information, their combined application offers an irrefutable confirmation of the molecular structure. By systematically comparing the spectra of the starting materials to the final product, a researcher can confidently track the disappearance of key precursor signals and verify the appearance of new, characteristic product signals. This multi-faceted approach ensures the scientific integrity of the synthetic work and is a cornerstone of modern chemical research and development.

References

  • PubChem. 1-Bromo-3,5-dimethoxybenzene. [Online] Available at: [Link]

  • SpectraBase. Hydrazinehydrate. [Online] Available at: [Link]

  • PubChem. Hydrazine hydrate (1:1). [Online] Available at: [Link]

  • NIST WebBook. Benzoic acid, 4-hydroxy-3,5-dimethoxy-, hydrazide. [Online] Available at: [Link]

  • FUPRESS. Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. [Online] Available at: [Link]

  • YouTube. synthesis of benzhydrazide from methyl benzoate. (An UG Lab Exp.). [Online] Available at: [Link]

  • Scribd. Chemistry Lab: Methyl Benzoate Synthesis. [Online] Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Bromo-3,5-dimethoxybenzohydrazide

As a Senior Application Scientist, my aim is to extend our support beyond the point of sale, fostering a laboratory environment where safety and scientific integrity are paramount. This guide provides a detailed protocol...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my aim is to extend our support beyond the point of sale, fostering a laboratory environment where safety and scientific integrity are paramount. This guide provides a detailed protocol for the proper disposal of 4-Bromo-3,5-dimethoxybenzohydrazide, a specialized chemical intermediate. The procedures outlined here are synthesized from established chemical safety principles, regulatory guidelines, and data from structurally analogous compounds. Adherence to these protocols is essential for ensuring personnel safety, environmental protection, and regulatory compliance.

The core principle of chemical waste management is proactive risk mitigation. For a compound like 4-Bromo-3,5-dimethoxybenzohydrazide, this involves a multi-faceted hazard assessment, considering its aromatic bromine substituent, the potentially reactive hydrazide moiety, and its physical form. This guide will walk you through a self-validating system of protocols, from waste characterization to final disposal, ensuring every step is grounded in established safety science.

Hazard Identification and Risk Assessment

The primary hazards are anticipated to be:

  • Skin and Eye Irritation: Aromatic brominated compounds frequently cause skin and serious eye irritation.[1][2][4]

  • Respiratory Irritation: Inhalation of the dust may lead to respiratory tract irritation.[1][2][4][5]

  • Toxicity of Hydrazide Group: The hydrazide functional group imparts potential toxicity. Hydrazine and its derivatives are a class of compounds requiring careful handling due to their reactivity and potential health effects.[6][7]

  • Environmental Hazards: Brominated organic compounds are often persistent in the environment and can have toxic effects on aquatic life.[8][9] Furthermore, improper incineration can lead to the formation of hazardous byproducts like hydrogen bromide (HBr).[10]

Based on these related compounds, the waste should be handled, at a minimum, as possessing the following hazards:

Hazard Class GHS Category Hazard Statement Source Analogy
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][4]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][2][4]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[1][2][4][5]
Hazardous to the Aquatic Environment(Assumed)(Precautionary handling advised)[8][9]

Guiding Principles for Disposal

The disposal of 4-Bromo-3,5-dimethoxybenzohydrazide must align with federal and local hazardous waste regulations, such as those outlined by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12]

  • Waste Minimization: Use only the amount of material necessary for your experiment to reduce the volume of waste generated.

  • Segregation: This is the most critical step. Halogenated organic waste must be segregated from non-halogenated streams.[13] Mixing waste streams complicates disposal, increases costs, and can create unforeseen chemical reactions.

  • Do Not Dispose Down the Drain: As a brominated organic compound with potential environmental toxicity, this chemical must never be disposed of in the sanitary sewer system.[3]

Step-by-Step Disposal Protocol

This protocol provides a direct, operational workflow for managing waste containing 4-Bromo-3,5-dimethoxybenzohydrazide.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE to mitigate exposure risks.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[14]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique.

  • Body Protection: A lab coat is mandatory. For handling larger quantities or cleaning spills, consider a chemically impervious apron or suit.[5]

  • Respiratory Protection: All handling of solid material or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

Step 2: Waste Segregation and Collection

Proper containment begins at the point of generation.

  • Designated Waste Container: Use a dedicated, compatible, and clearly labeled hazardous waste container. The container must be in good condition, leak-proof, and have a secure screw-top cap.[3][12]

  • Solid Waste: Collect unreacted 4-Bromo-3,5-dimethoxybenzohydrazide powder, contaminated lab debris (e.g., weigh boats, contaminated wipes), and residues in a container designated for Solid Halogenated Organic Waste .

  • Liquid Waste: Collect solutions containing 4-Bromo-3,5-dimethoxybenzohydrazide in a container designated for Liquid Halogenated Organic Waste . Ensure the solvent is compatible with the container material (typically HDPE or glass). Do not mix incompatible waste streams.

Step 3: On-Site Treatment (Expert Use Only)

On-site chemical neutralization of hydrazide waste can be performed but is only recommended for experienced chemists with a thorough understanding of the reaction risks. A common method for degrading hydrazine is oxidation with an excess of sodium hypochlorite (bleach).[7]

Disclaimer: This procedure carries inherent risks and should only be performed inside a chemical fume hood with appropriate PPE and secondary containment.

  • Preparation: Prepare a dilute solution of the hydrazide waste in water, if it is not already in solution.

  • Cooling: Place the reaction vessel in an ice bath to control the reaction temperature, as the oxidation can be exothermic.

  • Neutralization: Slowly add a 5% sodium hypochlorite solution (household bleach) dropwise with constant stirring. A significant excess of hypochlorite is required to ensure complete destruction.

  • Verification: After the addition is complete, allow the mixture to stir for several hours. Test for the presence of residual oxidant using potassium iodide-starch paper.

  • Disposal: Even after treatment, the resulting solution may still contain brominated organic byproducts and should be collected as Liquid Halogenated Organic Waste .

Step 4: Packaging and Labeling for Disposal

Properly labeling the waste container is a legal requirement and is critical for safe transport and disposal.[12]

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a "HAZARDOUS WASTE" label.[6][12]

  • List Contents: Clearly list all chemical constituents by their full name, including solvents and the solute (4-Bromo-3,5-dimethoxybenzohydrazide). Provide percentage estimates for each component.

  • Indicate Hazards: Check the appropriate hazard boxes on the label (e.g., Toxic, Irritant).

  • Keep Container Closed: The waste container must be kept tightly closed at all times, except when adding waste.[5][12]

  • Store Safely: Store the container in a designated satellite accumulation area that is secure and has secondary containment.

Step 5: Final Disposal

The ultimate disposal of this chemical waste must be handled by a licensed environmental services contractor.

  • Method: The standard and required method for halogenated organic waste is high-temperature incineration in a facility equipped with acid gas scrubbers.[10] This process ensures the complete destruction of the organic molecule while capturing the resulting hydrogen bromide (HBr) to prevent its release into the atmosphere.

  • Scheduling Pickup: Contact your institution's Environmental Health & Safety (EHS) office to arrange for the pickup of the full, properly labeled waste container.[6]

Disposal Decision Workflow

The following diagram illustrates the logical flow for making disposal decisions for 4-Bromo-3,5-dimethoxybenzohydrazide waste.

G cluster_collection Step 2: Segregation & Collection cluster_disposal Step 3-5: Final Disposal Path start Waste Generated (Containing 4-Bromo-3,5-dimethoxybenzohydrazide) ppe Step 1: Don Full PPE (Goggles, Gloves, Lab Coat, Fume Hood) start->ppe is_solid Is the waste primarily solid? ppe->is_solid solid_waste Collect in container for: 'Solid Halogenated Organic Waste' is_solid->solid_waste Yes liquid_waste Collect in container for: 'Liquid Halogenated Organic Waste' is_solid->liquid_waste No label_container Step 4: Label Container - 'HAZARDOUS WASTE' - List all constituents - Check hazard boxes solid_waste->label_container liquid_waste->label_container store_waste Store in designated Satellite Accumulation Area with secondary containment label_container->store_waste contact_ehs Step 5: Contact EHS for Pickup (Final Disposal via High-Temp Incineration) store_waste->contact_ehs

Caption: Decision workflow for proper disposal of 4-Bromo-3,5-dimethoxybenzohydrazide waste.

References

  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • Chem-Impex. 4-Bromo-3,5-dimethoxybenzoic acid. Retrieved from [Link]

  • Wikipedia. 4-Bromo-3,5-dimethoxyamphetamine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Other Disposal Guidance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • University of New Mexico. Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. Retrieved from [Link]

  • Chemdad. 4-BROMO-3,5-DIMETHOXYBENZOIC ACID. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • PubChem. 4-Bromo-3,5-dihydroxybenzoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Exposure Assessment Tools by Chemical Classes - Other Organics. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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